3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCPFDLHRPOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential applications of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Designed for the advanced scientific community, this document synthesizes critical data to support ongoing and future research and development endeavors.
Core Chemical Identity and Properties
This compound is a halogenated amino alcohol derivative with significant potential as a pharmaceutical intermediate and a building block in organic synthesis.[1] Its structure, featuring a bromine atom at the meta position of the phenyl ring and a hydrophilic hydrochloride salt, imparts unique chemical characteristics that are of interest in drug discovery.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1379957-89-7 | [1] |
| Molecular Formula | C₉H₁₃BrClNO | [1] |
| Molecular Weight | 266.56 g/mol | [1] |
| Physical Form | White to yellow solid | |
| Purity | Typically ≥95% | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Solubility | The hydrochloride salt form enhances water solubility.[1] It is also expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | [2] |
| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [1] |
Structural Representation
The chemical structure of this compound is a critical determinant of its reactivity and potential biological activity. The presence of amino, hydroxyl, and bromophenyl functional groups allows for a wide range of chemical modifications.[1]
Figure 1: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the reduction of a nitroalkene intermediate.
Synthetic Pathway Overview
The general synthetic scheme is as follows:
Figure 2: A common synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis:
Step 1: Synthesis of 3-Bromo-β-nitrostyrene
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde and nitromethane in a suitable solvent (e.g., methanol).
-
Add a base catalyst (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude 3-bromo-β-nitrostyrene.
Step 2: Reduction to 3-Amino-3-(3-bromophenyl)propan-1-ol
-
Suspend the crude 3-bromo-β-nitrostyrene in a mixture of tetrahydrofuran and water.
-
Cool the mixture to 0°C and add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-Amino-3-(3-bromophenyl)propan-1-ol in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the methine proton adjacent to the amino group, the methylene protons of the propanol chain, and the hydroxyl and amino protons. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bromophenyl ring, the methine carbon, and the two methylene carbons of the propanol backbone.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound. A typical method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 210-230 nm).
For chiral purity analysis, a chiral stationary phase is required.
Potential Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various chiral molecules for drug discovery.[1] Its utility in the development of central nervous system agents, such as antidepressants and anticonvulsants, has been noted.[1] The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships.[1]
Potential Biological Activities
While specific biological activity data for this compound is limited, related compounds have shown interesting pharmacological properties.
-
Neuropharmacological Effects: Derivatives of 3-amino-1-phenylpropanol are known to be intermediates in the synthesis of drugs like fluoxetine and atomoxetine, which act on neurotransmitter systems.[3] Research into novel derivatives could lead to the discovery of new modulators of neuronal function. Studies on related 3-aminopropanal compounds have suggested a role in neuroprotection against cerebral ischemia.[4][5]
-
Antimicrobial Activity: Bromophenyl derivatives have been investigated for their antibacterial and antifungal properties.[6] The bromine substituent can enhance the antimicrobial efficacy of a molecule. Further investigation is warranted to determine if this compound or its derivatives possess clinically relevant antimicrobial activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical entity with significant potential for researchers and drug development professionals. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the creation of novel compounds with potential therapeutic value. Further research into its biological activities is encouraged to fully elucidate its pharmacological profile and potential applications in medicine.
References
Click to expand
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]
-
Ivanova, S., Botchkina, G. I., Al-Abed, Y., Meistrell, M., Batliwalla, F., Gregersen, P. K., ... & Tracey, K. J. (2003). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Proceedings of the National Academy of Sciences, 100(1), 332-337. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
-
Semantic Scholar. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/a6c1e3b3c3b0f5b9f7b0f5b9f7b0f5b9f7b0f5b9]([Link]
-
MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]
-
PubMed. (2003). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | Chemsrc [chemsrc.com]
- 4. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of C9H13BrClNO
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Psychoactive Substances
The molecular formula C9H13BrClNO represents a fascinating and complex area of study within the broader class of substituted phenethylamines. These compounds, often emerging as novel psychoactive substances (NPS), present significant challenges and opportunities for the scientific community. Their nuanced structural modifications can dramatically alter their pharmacological and toxicological profiles. This guide focuses on a representative isomer, 2-Bromo-4-chloro-N,alpha-dimethylphenethylamine , to provide a comprehensive technical overview of its molecular structure, bonding, synthesis, and predicted biological activity. As specific experimental data for this exact compound is limited in public literature, this document synthesizes information from closely related analogs to provide a robust and insightful resource for researchers.
Molecular Structure and Isomerism
The chemical formula C9H13BrClNO suggests a multitude of potential isomers. The core structure is a phenethylamine skeleton, which consists of a phenyl ring attached to an amino group via a two-carbon chain.[1] The complexity arises from the various possible substitution patterns of the bromine, chlorine, and N,alpha-dimethyl groups on this framework.
For the purpose of this guide, we will focus on 2-Bromo-4-chloro-N,alpha-dimethylphenethylamine .
Key Structural Features:
-
Phenyl Ring Substitution: A bromine atom at the 2-position and a chlorine atom at the 4-position. This di-halogenation pattern is crucial in defining the molecule's electronic properties and its interaction with biological targets.
-
Side Chain Substitution: A methyl group at the alpha-carbon (adjacent to the phenyl ring). This classifies the molecule as a substituted amphetamine.
-
Amino Group Substitution: A methyl group on the nitrogen atom, making it a secondary amine, analogous to methamphetamine.
-
Chirality: The presence of a chiral center at the alpha-carbon results in two possible enantiomers: (R)-2-Bromo-4-chloro-N,alpha-dimethylphenethylamine and (S)-2-Bromo-4-chloro-N,alpha-dimethylphenethylamine.
Bonding and Stereochemistry
The bonding within 2-Bromo-4-chloro-N,alpha-dimethylphenethylamine involves a combination of covalent bonds within the molecule and potential intermolecular interactions in a condensed phase.
-
Covalent Bonds: The molecule is held together by sigma (σ) and pi (π) covalent bonds. The phenyl ring exhibits aromaticity due to the delocalized π-electron system. The C-Br and C-Cl bonds are polar covalent bonds, with the halogen atoms being more electronegative than carbon.
-
Stereochemistry: The stereochemistry at the alpha-carbon is of paramount importance as enantiomers of substituted amphetamines often exhibit different pharmacological activities and metabolic profiles.
Synthesis and Purification
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the reductive amination of a corresponding ketone precursor.
Sources
A Researcher's Guide to the Characterization of Compounds with Limited Public Data: A Case Study on CAS 1379957-89-7
Abstract
In the landscape of chemical research and drug development, researchers frequently encounter compounds with sparse or non-existent public documentation. A query for CAS number 1379957-89-7 in prominent chemical databases yields no specific, publicly available data on its physical and chemical properties. This scenario, while seemingly a roadblock, presents an opportunity to detail a systematic and robust workflow for the characterization of novel or poorly documented chemical entities. This guide provides an in-depth, experience-driven approach for researchers and drug development professionals to elucidate the essential physicochemical properties of such compounds, ensuring a foundation of scientific integrity and trustworthiness in their work.
Introduction: The Challenge of the Unknown Identifier
The Chemical Abstracts Service (CAS) registry is a comprehensive database of chemical substances. However, a CAS number may not yield public information for several reasons:
-
Proprietary Nature: The compound may be part of a confidential research and development program, and its data is not yet disclosed.
-
Novelty: It could be a newly synthesized molecule that has not yet been published or registered in public-facing databases.
-
Data Entry Error: The identifier itself might be incorrect or outdated.
Faced with a similar situation as with CAS 1379957-89-7, a researcher must pivot from direct searching to a systematic process of discovery and verification. This guide outlines such a process, emphasizing the "why" behind each step to build a self-validating data package for any novel compound.
The Characterization Workflow: A Multi-Pillar Approach
A robust characterization of a novel compound relies on the integration of computational, analytical, and physical chemistry techniques. The following workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.
Caption: A multi-pillar workflow for the systematic characterization of novel chemical compounds.
Pillar 1: In Silico Assessment and Database Mining
Before any benchwork is initiated, a thorough computational and literature search is paramount. This initial step conserves resources and provides a theoretical framework for subsequent experiments.
2.1.1. Database and Literature Search Strategy The primary objective is to confirm that the lack of data for "CAS 1379957-89-7" is not due to a transcriptional error or the use of a non-standard identifier.
-
Cross-database Verification: Search the CAS number in multiple, structurally diverse databases.
-
Substructure and Similarity Searches: If a potential structure is hypothesized (e.g., from synthetic route knowledge), perform substructure and similarity searches to identify related, better-characterized compounds.
-
Patent and Literature Mining: Utilize platforms like SciFinder, Reaxys, and Google Patents to search for the CAS number or related structural motifs. Often, compounds are disclosed in patents long before they appear in academic journals.
2.1.2. In Silico Property Prediction Computational models are invaluable for predicting a compound's behavior, guiding experimental design, and identifying potential liabilities early in the discovery process.[1][2] These models are particularly useful for estimating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3][4]
Table 1: Key In Silico Predictions and Their Implications
| Predicted Property | Relevance in Drug Discovery | Recommended Tools |
| Molecular Weight (MW) | Adherence to "Rule of Five" for oral bioavailability. | SwissADME, pkCSM |
| logP / logD | Predicts lipophilicity, affecting permeability and solubility.[5] | SwissADME, ChemDraw |
| pKa | Determines ionization state at physiological pH, impacting solubility and receptor binding.[5] | MarvinSketch, ACD/Labs |
| Aqueous Solubility (logS) | Critical for absorption and formulation.[6] | SwissADME, pkCSM |
| ADME/Tox Profile | Early flag for potential toxicity, metabolic instability, or poor permeability.[4] | pkCSM, DEREK Nexus |
Pillar 2: Definitive Structural Elucidation
The cornerstone of any chemical characterization is the unambiguous determination of its chemical structure. This is achieved through a combination of spectroscopic techniques.[7][8]
2.2.1. Mass Spectrometry (MS)
-
Objective: To determine the accurate molecular weight and elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS), typically using ESI-TOF or Orbitrap instruments, is the gold standard.
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Infuse the sample directly or via LC-MS into the mass spectrometer.
-
Acquire data in both positive and negative ionization modes to identify the molecular ion ([M+H]+, [M-H]-, [M+Na]+, etc.).
-
Utilize the instrument's software to calculate the elemental formula from the accurate mass and isotopic pattern.[9][10]
-
-
Causality: HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which severely constrains the number of possible elemental compositions, often leading to a single, unambiguous molecular formula.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
-
Methodology: A suite of NMR experiments is required for full characterization.[11][12]
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and coupling patterns (neighboring protons).
-
¹³C NMR & DEPT: Shows the number of distinct carbon environments and classifies them as CH, CH₂, CH₃, or quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies H-H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range H-C correlations, allowing the pieces of the structure to be assembled.
-
-
Trustworthiness: The combination of these experiments provides a self-validating system. A proposed structure must be consistent with all observed correlations across all NMR spectra.
Caption: Integrated NMR spectroscopy workflow for structural elucidation.
Pillar 3: Experimental Physicochemical Profiling
While in silico tools provide excellent estimates, experimental determination of key physicochemical properties is essential for regulatory filings and accurate modeling of in vivo behavior.[6][13][14] High-throughput assays are often employed in early discovery to manage large numbers of compounds efficiently.[15]
Table 2: Core Physicochemical Assays and Methodologies
| Property | Experimental Method | Principle | Importance |
| Aqueous Solubility | Kinetic or Thermodynamic Nephelometry; HPLC-UV | Measures the concentration of a saturated solution. Kinetic methods are higher throughput. | A prerequisite for absorption; low solubility can lead to poor bioavailability and formulation challenges.[5] |
| pKa | Potentiometric Titration; UV-Vis Spectrophotometry | Measures the pH at which a compound is 50% ionized.[5] | Governs solubility, permeability, and target binding across different pH environments (e.g., stomach vs. intestine).[5] |
| Lipophilicity (LogD) | Shake-Flask (Octanol/Water); Chromatographic (HPLC) | Measures the distribution of a compound between a lipid and an aqueous phase at a specific pH. | A key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[15] |
| Chemical Stability | HPLC-UV analysis over time in various pH buffers | Assesses degradation of the parent compound under defined conditions (pH, temperature). | Identifies liabilities that could limit shelf-life or lead to degradation in physiological fluids. |
| Melting Point (MP) | Differential Scanning Calorimetry (DSC); Capillary Method | Measures the temperature at which the solid-liquid phase transition occurs. | An indicator of purity and lattice energy, which can influence solubility and dissolution rate. |
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, initiating precipitation.
-
Incubation: Shake the plate for 2 hours at room temperature to allow equilibrium to be reached.
-
Analysis: Analyze the plate using a nephelometer, which measures light scattering caused by precipitated particles. The concentration at which precipitation is first observed is the kinetic solubility.
-
Self-Validation: The use of a multi-point concentration curve provides a more reliable result than a single-point check. A known compound with high and low solubility should be run as a control.
Conclusion: Building a Comprehensive Data Package
The absence of public data for an identifier like CAS 1379957-89-7 is not an endpoint but the beginning of a systematic scientific investigation. By integrating in silico predictions, definitive spectroscopic analysis, and robust experimental profiling, a complete and trustworthy physicochemical data package can be constructed. This foundational knowledge is indispensable for making informed decisions in the complex, multi-parameter optimization process that defines modern drug discovery.[16]
References
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Available at: [Link]
-
Comprehensive physicochemical characterisation for drug discovery. CRO solutions. Available at: [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. Available at: [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
A Chemical Characterization Workflow to Speed up Identification of Unknowns. YouTube. Available at: [Link]
-
Identification strategy for unknown pollutants using high-resolution mass spectrometry: Androgen-disrupting compounds identified through effect-directed analysis. NIH. Available at: [Link]
-
Physicochemical Properties. Pacific BioLabs. Available at: [Link]
-
Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Available at: [Link]
-
How do scientist find compounds in substances?. Reddit. Available at: [Link]
-
Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH. Available at: [Link]
-
Development of predictive in silico models for ADME properties. ResearchGate. Available at: [Link]
-
Structural Elucidation. Izvolitve - Institut "Jožef Stefan". Available at: [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]
-
8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Physicochemical Properties. Frontage Laboratories. Available at: [Link]
-
Unknown Chemical Identification & Quantification. Expert Chemical Analysis, Inc.. Available at: [Link]
-
UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available at: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Hunter. Available at: [Link]
-
From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. YouTube. Available at: [Link]
Sources
- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 6. nuvisan.com [nuvisan.com]
- 7. jchps.com [jchps.com]
- 8. izvolitve.ijs.si [izvolitve.ijs.si]
- 9. youtube.com [youtube.com]
- 10. Identification strategy for unknown pollutants using high-resolution mass spectrometry: Androgen-disrupting compounds identified through effect-directed analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol
Introduction
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds, particularly those targeting the central nervous system, such as antidepressants and anticonvulsants.[1] The presence of a chiral center, an amino group, a hydroxyl group, and a functionalizable bromophenyl moiety makes it a versatile synthon for the construction of complex molecular architectures.[1] This guide provides an in-depth analysis of plausible and scientifically sound synthesis pathways for this important intermediate, designed for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis
A retrosynthetic analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol reveals several strategic disconnections, leading to three primary synthetic approaches. These pathways leverage common and robust chemical transformations, each with its own set of advantages and challenges.
Figure 1: Retrosynthetic analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol.
Synthesis Pathway I: Asymmetric Reduction of a β-Amino Ketone
This pathway is a convergent and efficient strategy that introduces the chirality at the hydroxyl-bearing carbon in the final step. The key intermediate is the prochiral β-amino ketone, 3-amino-1-(3-bromophenyl)propan-1-one.
Workflow for Pathway I
Figure 2: Workflow for the synthesis via asymmetric reduction of a β-amino ketone.
Step-by-Step Protocol for Pathway I
Step 1: Synthesis of 3-Amino-1-(3-bromophenyl)propan-1-one (Mannich Reaction)
The synthesis commences with the Mannich reaction of 1-(3-bromophenyl)propan-1-one. This classical reaction forms a C-C bond at the α-position of the ketone and introduces the amino group.
-
Reaction Setup: To a solution of 1-(3-bromophenyl)propan-1-one in a suitable solvent such as ethanol or isopropanol, add paraformaldehyde and the hydrochloride salt of the desired amine (e.g., ammonia, methylamine).
-
Reaction Conditions: The mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired β-amino ketone.
Causality Behind Experimental Choices: The use of the hydrochloride salt of the amine prevents undesired side reactions such as self-condensation of the ketone. The choice of solvent is crucial for the solubility of the reactants and for achieving the optimal reaction temperature.
Step 2: Asymmetric Reduction of 3-Amino-1-(3-bromophenyl)propan-1-one
The key chiral center is introduced in this step through the asymmetric reduction of the prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.[2]
-
Catalyst Preparation: The chiral oxazaborolidine catalyst (CBS catalyst) is either purchased or prepared in situ.
-
Reduction: The 3-amino-1-(3-bromophenyl)propan-1-one is dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A borane source, such as borane-dimethyl sulfide complex (BMS), is then added slowly to the solution containing the CBS catalyst.
-
Quenching and Purification: The reaction is quenched by the slow addition of methanol. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.
Causality Behind Experimental Choices: The low temperature is critical for achieving high enantioselectivity by minimizing the non-catalyzed background reduction. The CBS catalyst forms a complex with the borane and the ketone, directing the hydride delivery from one face of the carbonyl group, thus establishing the stereocenter.
Synthesis Pathway II: Nucleophilic Ring-Opening of a Chiral Epoxide
This pathway is another robust strategy where the stereocenter is established early in the synthesis by using a chiral epoxide. The subsequent ring-opening with an amine source is typically highly regioselective and stereospecific.
Workflow for Pathway II
Figure 3: Workflow for the synthesis via ring-opening of a chiral epoxide.
Step-by-Step Protocol for Pathway II
Step 1: Synthesis of Chiral (3-Bromophenyl)oxirane
The synthesis of the chiral epoxide can be achieved through various methods, with the Sharpless asymmetric epoxidation of the corresponding allyl alcohol being a prominent example. Alternatively, chiral epoxides such as (R)-2-(3-Bromophenyl)oxirane are commercially available.
Step 2: Nucleophilic Ring-Opening
The chiral epoxide is then subjected to nucleophilic attack by an amine or an amine equivalent.
-
Reaction with Azide: A common method involves opening the epoxide with sodium azide (NaN₃) in the presence of a Lewis acid or in a protic solvent mixture. This results in a β-azido alcohol. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Direct Amination: Alternatively, the epoxide can be opened directly with a protected amine, such as dibenzylamine, followed by deprotection.
Causality Behind Experimental Choices: The azide route is often preferred due to the high nucleophilicity of the azide ion and the clean conversion of the azide to the amine. The choice of the amine nucleophile and reaction conditions will determine the regioselectivity of the ring-opening. In general, under neutral or basic conditions, the nucleophile attacks the less substituted carbon of the epoxide.
Synthesis Pathway III: Reduction of an Enaminone Intermediate
This pathway offers an alternative route that involves the formation of an enaminone, which is then reduced to the target β-amino alcohol. This method is analogous to a known synthesis of fluoxetine precursors.[3][4]
Workflow for Pathway III
Figure 4: Workflow for the synthesis via reduction of an enaminone.
Step-by-Step Protocol for Pathway III
Step 1: Synthesis of 3-Amino-1-(3-bromophenyl)prop-2-en-1-one (Enaminone)
-
Claisen Condensation: 3-Bromoacetophenone undergoes a Claisen condensation with ethyl formate in the presence of a strong base like sodium hydride (NaH) to form the corresponding β-keto aldehyde, which exists as its enolate salt.
-
Condensation with Amine: The crude enolate is then reacted with an amine (e.g., ammonia or methylamine) to form the enaminone.
Step 2: Reduction of the Enaminone
The enaminone is then reduced to the target β-amino alcohol.
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄) can be used to reduce both the double bond and the ketone. The reaction is typically carried out in a protic solvent like methanol or ethanol.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The product is then purified by standard methods.
Causality Behind Experimental Choices: The choice of reducing agent is critical. A strong reducing agent like LiAlH₄ would also be effective. For stereocontrol, a chiral reducing agent or a catalytic asymmetric hydrogenation could be employed, although this would require further optimization.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Asymmetric Reduction of β-Amino Ketone | Pathway II: Ring-Opening of Chiral Epoxide | Pathway III: Reduction of Enaminone |
| Key Strategy | Late-stage introduction of chirality | Early-stage introduction of chirality | Reduction of a conjugated system |
| Starting Materials | 1-(3-Bromophenyl)propan-1-one, Amine | 3-Bromostyrene or (3-Bromophenyl)oxirane | 3-Bromoacetophenone, Ethyl formate, Amine |
| Stereocontrol | Well-established (e.g., CBS reduction) | High, dependent on epoxide purity | Potentially challenging for stereoselectivity |
| Advantages | Convergent, high enantioselectivity achievable | High stereospecificity, commercially available chiral intermediates | Utilizes readily available starting materials |
| Disadvantages | Requires synthesis of the β-amino ketone precursor | May involve multiple steps if epoxide is not commercial | Potential for side reactions, stereocontrol can be difficult |
| Potential Yield | Moderate to High | Moderate to High | Moderate |
Conclusion
The synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired stereochemical purity, and the scalability of the process. The asymmetric reduction of a β-amino ketone (Pathway I) and the ring-opening of a chiral epoxide (Pathway II) represent the most promising and well-controlled methods for obtaining enantiomerically pure product, which is often a critical requirement in drug development. Further process optimization and development may be required to adapt these general methodologies for large-scale production.
References
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Sources
The Unseen Architect: A Technical Guide to the Synthetic Utility and Mechanistic Potential of 3-Amino-3-(3-bromophenyl)propan-1-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide deviates from a conventional mechanism of action analysis. Our subject, 3-Amino-3-(3-bromophenyl)propan-1-ol, is not a pharmacologically active agent with a defined biological target. Instead, it is a pivotal chiral building block, an "unseen architect," in the synthesis of potentially potent central nervous system (CNS) agents.[1] This document provides an in-depth exploration of its chemical attributes, its strategic importance in medicinal chemistry, and, by extension, the mechanisms of action of the complex molecules it is designed to create. We will dissect the role of its core structure in the activity of notable nervous system therapeutics, thereby illuminating the latent pharmacological potential held within this versatile intermediate.
Compound Profile: Chemical and Physical Properties
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol. The presence of a bromine atom on the phenyl ring, an amino group, and a primary alcohol offers a triad of reactive sites for synthetic chemists.[1] Its chirality is of paramount importance in modern drug development, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | PubChem[3] |
| Molecular Weight | 230.1 g/mol | MySkinRecipes[4] |
| CAS Number (Racemate) | 787615-13-8 | PubChem[3] |
| (R)-enantiomer CAS | 1213827-47-4 | BLD Pharm[5] |
| Appearance | Varies (typically a solid) | N/A |
| Key Functional Groups | Primary amine, Primary alcohol, Bromophenyl group | MySkinRecipes[1] |
The bromophenyl group is particularly noteworthy as it can be further functionalized through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
The Strategic Importance of Chiral Amino Alcohols in Drug Synthesis
Chiral amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[6][7] Their value lies in their ability to introduce specific stereochemistry and to be readily modified to interact with biological targets. The 3-amino-1-phenylpropanol scaffold, in particular, is the core of several successful CNS drugs.[4]
A Gateway to CNS Therapeutics
The primary utility of 3-Amino-3-(3-bromophenyl)propan-1-ol is as a precursor for molecules targeting the central nervous system, such as antidepressants and anticonvulsants.[1] Patent literature demonstrates that derivatives of 3-amino-1-phenylpropanol are key intermediates in the synthesis of drugs like:
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI).[4][8]
-
Atomoxetine (Strattera®): A norepinephrine reuptake inhibitor (NRI).
-
Nisoxetine: Another potent and selective norepinephrine reuptake inhibitor.[4]
The general synthetic pathway involves the modification of the amino and alcohol functionalities of the 3-amino-1-phenylpropanol core.
Caption: Generalized synthetic route to CNS agents from a 3-amino-1-phenylpropanol precursor.
Inferred Mechanism of Action: Targeting Monoamine Transporters
While 3-Amino-3-(3-bromophenyl)propan-1-ol itself is not biologically active in the manner of a finished drug, the molecules derived from it have well-defined mechanisms of action. By examining these, we can understand the mechanistic contribution of its core structure. The primary targets of drugs like fluoxetine and atomoxetine are the presynaptic transporters for the neurotransmitters serotonin (SERT) and norepinephrine (NET).
Selective Serotonin Reuptake Inhibition (SSRI)
If 3-Amino-3-(3-bromophenyl)propan-1-ol were used to synthesize an analog of fluoxetine, its mechanism of action would be the inhibition of serotonin reuptake.
The Neurological Process:
-
Serotonin Release: In a neuronally active state, serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft.
-
Receptor Binding: Serotonin binds to postsynaptic receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), propagating the nerve signal.
-
Reuptake: To terminate the signal, the presynaptic serotonin transporter (SERT) protein reabsorbs serotonin from the synaptic cleft back into the presynaptic neuron.
-
Inhibition: An SSRI, synthesized from a precursor like our topic compound, would bind to the SERT protein, blocking the reuptake of serotonin.
-
Therapeutic Effect: This blockage leads to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its effect on the postsynaptic neuron. This is believed to be the primary mechanism behind the antidepressant and anxiolytic effects of SSRIs.
Caption: Mechanism of action of a Selective Serotonin Reuptake Inhibitor (SSRI) at the synapse.
Norepinephrine Reuptake Inhibition (NRI)
Similarly, if used in the synthesis of an atomoxetine-like molecule, the resulting drug would selectively inhibit the norepinephrine transporter (NET). The mechanism is analogous to that of SSRIs, but it involves the neurotransmitter norepinephrine. This leads to increased levels of norepinephrine in the synaptic cleft, which is the therapeutic basis for treating conditions like ADHD.
Experimental Protocols: Asymmetric Synthesis of the Core Scaffold
The synthesis of enantiomerically pure 3-amino-1-phenylpropanol derivatives is a critical step in producing effective and safe medications.[2] A common approach is the asymmetric reduction of a corresponding β-amino ketone.
Protocol: Asymmetric Reduction of a β-Amino Ketone
-
Reaction Setup: A solution of the precursor β-amino ketone (e.g., 3-amino-3-(3-bromophenyl)-1-propanone) is prepared in a suitable solvent such as methanol or isopropanol under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: A chiral catalyst, often a transition metal complex with a chiral ligand (e.g., a ruthenium-based catalyst), is added to the reaction mixture.
-
Hydrogen Source: A hydrogen donor, such as isopropanol or formic acid, is introduced.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) for a period determined by reaction monitoring (e.g., 12-48 hours).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the catalyst and other water-soluble impurities. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 3-Amino-3-(3-bromophenyl)propan-1-ol.
-
Chiral Purity Analysis: The enantiomeric excess (ee) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
3-Amino-3-(3-bromophenyl)propan-1-ol is a quintessential example of a molecule whose significance lies not in its own biological activity, but in the potential it unlocks. As a chiral building block, it provides the foundational stereochemistry and versatile chemical handles required to construct sophisticated CNS therapeutics.[1] Understanding its properties and synthetic applications allows researchers to appreciate the intricate design and development process of drugs that target complex neurological pathways. The true "mechanism of action" associated with this compound is, therefore, best understood through the lens of the powerful, life-altering medications it helps to create.
References
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
- Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs containing chiral γ‐amino alcohol units and methods for... Retrieved from [Link]
-
(2024). 3-Amino-3-phenylpropan-1-ol: A Versatile Pharmaceutical Intermediate for Drug Synthesis. Retrieved from [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 5. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Role of the Hydrochloride Salt in 3-Amino-3-(3-bromophenyl)propan-1-ol
This guide provides an in-depth technical analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol, focusing on the critical role of its hydrochloride salt form in research and pharmaceutical development. It is intended for researchers, scientists, and drug development professionals who utilize amine-containing compounds and require a comprehensive understanding of the strategic advantages conferred by salt formation.
Introduction: The Strategic Importance of Physicochemical Form
3-Amino-3-(3-bromophenyl)propan-1-ol is a substituted aminopropanol derivative recognized for its utility as a building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a primary amine, a hydroxyl group, and a brominated phenyl ring, makes it a versatile intermediate for synthesizing more complex molecules.[2] However, the intrinsic properties of the "free base" or parent molecule are not always optimal for application, whether in a laboratory setting or a potential therapeutic context.
The conversion of an active pharmaceutical ingredient (API) or a key intermediate from its free base to a salt form is a fundamental strategy in pharmaceutical sciences, with approximately 50% of all drugs administered as salts.[3] The primary objective is to modify and optimize the molecule's physicochemical and biopharmaceutical properties.[3] This guide will elucidate the specific advantages of utilizing the hydrochloride (HCl) salt of 3-Amino-3-(3-bromophenyl)propan-1-ol, explaining the scientific rationale behind this common yet critical chemical manipulation.
The Fundamental Chemistry of Hydrochloride Salt Formation
The core of this transformation lies in a simple acid-base reaction.[4] The primary amine group in 3-Amino-3-(3-bromophenyl)propan-1-ol contains a lone pair of electrons on the nitrogen atom, making it basic and capable of accepting a proton (H⁺).[5] When reacted with hydrochloric acid (HCl), the amine is protonated, forming an ammonium cation. This positively charged ion then forms a strong ionic bond with the negatively charged chloride ion (Cl⁻), resulting in the crystalline ammonium salt.[4]
This conversion from a neutral, covalent molecule to an ionic salt fundamentally alters its physical and chemical properties.[6]
Figure 1: Conversion of the free base to its hydrochloride salt.
Comparative Physicochemical Analysis: Free Base vs. Hydrochloride Salt
The decision to use the hydrochloride salt is driven by a series of significant improvements in the molecule's properties, which are critical for handling, formulation, and biological efficacy.
| Property | 3-Amino-3-(3-bromophenyl)propan-1-ol (Free Base) | 3-Amino-3-(3-bromophenyl)propan-1-ol HCl (Salt) |
| Molecular Formula | C₉H₁₂BrNO[7] | C₉H₁₃BrClNO[8] |
| Molecular Weight | 230.10 g/mol [7] | 266.57 g/mol [8] |
| Physical Form | Not specified; potentially an oil or low-melting solid | White to Yellow Solid[8] |
| Aqueous Solubility | Expected to be low to moderate | Expected to be significantly higher |
| Chemical Stability | Amine group susceptible to oxidation | Ammonium ion is less prone to oxidative degradation[9] |
| Handling | Potentially difficult to handle if not a stable solid | Crystalline solid, easier to weigh and handle |
Table 1: Comparison of Physicochemical Properties.
Enhanced Aqueous Solubility
One of the most compelling reasons for converting a basic API to a salt form is to improve its aqueous solubility.[4] Many organic molecules, including the free base of our topic compound, tend to be nonpolar and have limited solubility in water.[4] This is a major hurdle in drug development, as poor solubility can lead to low and erratic absorption in the gastrointestinal tract, resulting in diminished bioavailability.[6]
The hydrochloride salt, being an ionic compound, readily dissociates in water into the protonated amine cation and the chloride anion. These charged species can form strong interactions with polar water molecules, leading to a dramatic increase in solubility.[5] This enhanced solubility is crucial for developing oral dosage forms that dissolve reliably and for preparing aqueous solutions for intravenous administration or in-vitro biological assays.[6]
Improved Stability and Shelf-Life
The free amine group in the parent compound can be susceptible to chemical degradation, particularly oxidation.[9] By protonating the amine to form the more stable ammonium ion, the hydrochloride salt protects this functional group, reducing its reactivity and minimizing degradation from atmospheric oxygen.[9]
Furthermore, hydrochloride salts are typically crystalline solids with well-defined melting points.[10] This crystalline nature imparts greater solid-state stability compared to the corresponding free bases, which may be amorphous, oily, or have low melting points.[10] A stable, crystalline solid is less susceptible to degradation from heat and moisture, leading to a longer shelf-life and more reliable storage.[6]
Superior Handling and Manufacturing Properties
From a practical standpoint, a stable, crystalline powder is far easier to handle, weigh, and formulate than a viscous oil or a low-melting solid.[11] The hydrochloride salt's solid form facilitates purification through recrystallization, ensuring high purity and batch-to-batch consistency.[6] These characteristics are essential for accurate dosing and are highly advantageous during pharmaceutical manufacturing, where processes like milling, blending, and tablet compression are common.[6]
Experimental Protocols for Salt Formation and Characterization
A self-validating system requires robust protocols to ensure the successful formation and thorough characterization of the desired salt form.
Protocol 1: Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride
This protocol details the conversion of the free base to the hydrochloride salt. A similar procedure is often used in the synthesis of related compounds like fluoxetine hydrochloride.[12]
Objective: To prepare the hydrochloride salt from the free base with high purity and yield.
Materials:
-
3-Amino-3-(3-bromophenyl)propan-1-ol (free base)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution in diethyl ether (e.g., 2.0 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve a known quantity (e.g., 1.0 g) of 3-Amino-3-(3-bromophenyl)propan-1-ol free base in a minimum amount of anhydrous diethyl ether in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath and begin stirring.
-
Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid solution in diethyl ether dropwise to the stirred solution.
-
Precipitation: The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring in the ice bath for an additional 30 minutes after the addition is complete to ensure full precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the product under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the resulting salt using techniques such as Melting Point, FTIR, and ¹H NMR spectroscopy.
Protocol 2: Comparative Characterization Workflow
Once synthesized, the hydrochloride salt must be rigorously compared against the free base. Key characterization techniques include Differential Scanning Calorimetry (DSC) to determine melting point and crystallinity, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the ammonium salt, and Powder X-ray Diffraction (PXRD) to analyze the crystal structure.[13]
Figure 2: Experimental workflow for salt selection and characterization.
Conclusion
The conversion of 3-Amino-3-(3-bromophenyl)propan-1-ol to its hydrochloride salt is not merely a procedural step but a strategic decision rooted in the principles of pharmaceutical science. The formation of the hydrochloride salt imparts superior aqueous solubility, enhances chemical and physical stability, and improves handling characteristics.[4][6][11] These optimized properties are indispensable for the compound's effective use in drug discovery and development, ensuring reproducibility in experimental assays and providing a solid foundation for potential downstream formulation activities. This guide underscores the critical role that a well-chosen salt form plays in unlocking the full potential of a promising chemical entity.
References
- Bighley, L.D., Berge, S.M., & Mock, R.S. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology.
- Patel, V. K., & Parmar, V. K. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 19(1), 1-10.
- Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- Jain, A., & Gattani, S. (2009). Salt Selection in Drug Development. Pharmaceutical Technology, 33(10), 46-52.
- Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
- Wikipedia. (2024). 3-Amino-1-propanol.
- Bocedi, A. (2025).
- Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt?
- ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?
- Ainurofiq, A., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository.
- Chemistry LibreTexts. (2022). Chemical Properties of Amines.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2025).
-
Chemsrc. (n.d.). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. pharmtech.com [pharmtech.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]
- 7. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL | 1379957-89-7 [sigmaaldrich.com]
- 9. pharmainfonepal.com [pharmainfonepal.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaoffer.com [pharmaoffer.com]
- 12. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3-bromophenyl)propan-1-ol
Introduction
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral building block of significant interest in pharmaceutical synthesis, particularly for central nervous system agents.[1] Its structure, featuring a primary amine, a primary alcohol, and a brominated phenyl ring, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery and development.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through a suite of spectroscopic techniques.
This guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-3-(3-bromophenyl)propan-1-ol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous structures. Furthermore, it outlines field-proven, self-validating protocols for the acquisition of this data, designed for researchers and scientists in drug development. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical utility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-3-(3-bromophenyl)propan-1-ol, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Data
The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic (H-2', H-4', H-5', H-6') | 7.2 - 7.6 | Multiplet | 4H | Protons on the aromatic ring are deshielded. The substitution pattern will lead to complex splitting. |
| Methine (CH-NH₂) | ~4.2 | Triplet | 1H | This proton is adjacent to the electron-withdrawing phenyl ring and the nitrogen atom, shifting it downfield. It will be split by the adjacent CH₂ group. |
| Methylene (CH₂-OH) | ~3.7 | Triplet | 2H | These protons are adjacent to the electronegative oxygen atom, causing a downfield shift. They are split by the neighboring CH₂ group. |
| Methylene (CH-CH₂) | ~2.0 | Multiplet | 2H | This methylene group is adjacent to two other proton environments, leading to complex splitting. |
| Amine (NH₂) | Variable (broad) | Singlet | 2H | The chemical shift is highly dependent on solvent and concentration. Proton exchange often leads to a broad singlet. |
| Hydroxyl (OH) | Variable (broad) | Singlet | 1H | Similar to the amine protons, the hydroxyl proton's shift is variable and often appears as a broad singlet due to hydrogen bonding and exchange. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show a distinct signal for each of the nine carbon atoms in the molecule.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-Br (C-3') | ~122 | The carbon directly attached to bromine is deshielded, but the effect is less pronounced than for other halogens. |
| Aromatic (C-1', C-2', C-4', C-5', C-6') | 125 - 145 | Carbons of the phenyl ring resonate in this typical region. The ipso-carbon (C-1') will be further downfield. |
| CH-NH₂ | ~55 | This carbon is attached to the electronegative nitrogen atom. |
| CH₂-OH | ~60 | This carbon is attached to the electronegative oxygen atom, resulting in a downfield shift. |
| CH-CH₂ | ~40 | This aliphatic carbon is less deshielded than those attached to heteroatoms. |
Experimental Protocol for NMR Data Acquisition
The following protocol ensures high-quality, reproducible NMR data. The use of a deuterated solvent is crucial to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[2][3]
-
Sample Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.[2]
-
Accurately weigh 10-20 mg of 3-Amino-3-(3-bromophenyl)propan-1-ol.
-
Transfer the sample into a clean, high-quality NMR tube (e.g., Wilmad or Norell).
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.
-
Visually inspect the solution to ensure there are no suspended particles. If particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
The IR spectrum of 3-Amino-3-(3-bromophenyl)propan-1-ol will display characteristic absorption bands for its alcohol, amine, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 (broad) | O-H stretch | Alcohol | The broadness of this peak is a hallmark of hydrogen bonding. |
| 3350 - 3250 (two bands) | N-H stretch | Primary Amine | Primary amines typically show two stretching bands (symmetric and asymmetric). |
| 3100 - 3000 | C-H stretch | Aromatic | Stretching of C-H bonds on the phenyl ring. |
| 2950 - 2850 | C-H stretch | Aliphatic | Stretching of C-H bonds in the propanol chain. |
| ~1600, ~1475 | C=C stretch | Aromatic | Characteristic skeletal vibrations of the phenyl ring. |
| ~1600 | N-H bend | Primary Amine | Scissoring vibration of the -NH₂ group. |
| ~1050 | C-O stretch | Primary Alcohol | Stretching of the C-O single bond. |
| 1100 - 1000 | C-N stretch | Amine | Stretching of the C-N single bond. |
| 700 - 500 | C-Br stretch | Aryl Halide | The C-Br bond vibration appears in the fingerprint region. |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[5][6]
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum. This involves scanning with no sample on the crystal. The instrument will store this and subtract it from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the 3-Amino-3-(3-bromophenyl)propan-1-ol sample directly onto the center of the ATR crystal.
-
If the sample is a solid, lower the press and apply firm, even pressure to ensure good contact between the sample and the crystal.
-
Initiate the scan to collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
-
Post-Analysis:
-
Clean the ATR crystal thoroughly to remove all traces of the sample.
-
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural information from fragmentation patterns.
Predicted Mass Spectrometry Data
For 3-Amino-3-(3-bromophenyl)propan-1-ol (Molecular Formula: C₉H₁₂BrNO, Molecular Weight: ~230.1 g/mol ), we can predict the following key features in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.
| m/z Value | Ion | Rationale |
| 231/233 | [M+H]⁺ (ESI) or M⁺˙ (EI) | The molecular ion peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br). |
| 213/215 | [M-H₂O]⁺˙ | Loss of a water molecule from the alcohol functional group. |
| 200/202 | [M-CH₂OH]⁺ | Cleavage of the C1-C2 bond, with loss of the hydroxymethyl radical. |
| 184/186 | [C₇H₇Br]⁺ | Benzylic cleavage, a common fragmentation pathway. |
| 172 | [C₉H₁₂NO]⁺ | Loss of the bromine radical. |
| 104 | [C₇H₆N]⁺ | A fragment resulting from cleavage of the propyl chain. |
Experimental Protocol for Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules like the target compound, often yielding a prominent protonated molecular ion [M+H]⁺.[7]
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity, volatile solvent such as methanol or acetonitrile.[8]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[9]
-
To promote protonation, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the final solution.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's tubing.[8]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Use a heated drying gas (typically nitrogen) to facilitate solvent evaporation from the droplets.[10]
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).
-
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. mt.com [mt.com]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to Investigating the Neurotransmitter Interactions of 3-Amino-3-(3-bromophenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the systematic investigation of the neurotransmitter interactions of the novel compound, 3-Amino-3-(3-bromophenyl)propan-1-ol. Given its structural characteristics as a chiral building block for central nervous system (CNS) active agents, including potential antidepressants and anticonvulsants, a thorough understanding of its pharmacological profile is paramount for any drug development program. This document outlines a multi-tiered approach, commencing with in silico predictive modeling, progressing through rigorous in vitro receptor binding and neurotransmitter transporter assays, and culminating in ex vivo and in vivo validation methodologies. Detailed, field-proven protocols are provided for each experimental stage, emphasizing scientific integrity, causality behind experimental choices, and self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and structurally similar compounds.
Introduction: The Rationale for Investigation
3-Amino-3-(3-bromophenyl)propan-1-ol is a synthetic, chiral molecule featuring a primary amine, a primary alcohol, and a brominated phenyl ring. Its utility as a scaffold in the synthesis of CNS-targeted pharmaceuticals suggests inherent properties that may facilitate interaction with neurological targets. The presence of a primary amine is a common feature in many neurotransmitters and neuromodulators, hinting at potential interactions with monoamine transporters or receptors. The bromophenyl moiety offers opportunities for further chemical modification, making a detailed understanding of the parent molecule's pharmacology crucial for guiding future structure-activity relationship (SAR) studies.
This guide, therefore, presents a logical and efficient workflow to comprehensively profile the neurotransmitter interactions of 3-Amino-3-(3-bromophenyl)propan-1-ol, with the goal of identifying its primary molecular targets and mechanism of action within the CNS.
Preliminary Assessment: In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial insights into the potential biological targets of 3-Amino-3-(3-bromophenyl)propan-1-ol. These in silico approaches leverage the compound's structure to predict its interactions with a vast array of proteins.
Causality of Choice: This initial step is a cost-effective and rapid way to prioritize experimental efforts by generating a ranked list of potential targets. By comparing the structure of our compound to libraries of known ligands with established biological activities, we can form an early hypothesis about its mechanism of action.[1][2][3][4][5]
Cheminformatics-Based Target Prediction
Several computational techniques can be employed to predict the biological targets of a small molecule based on its chemical structure. These methods rely on the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities.
-
Similarity Ensemble Approach (SEA): This method compares the 2D structural similarity of the test compound to sets of known ligands for a wide range of biological targets.[1]
-
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the test compound and screens for proteins with binding sites that can accommodate this pharmacophore.
-
Machine Learning Models: Various machine learning algorithms can be trained on large datasets of compound-target interactions to predict the probability of a novel compound binding to specific targets.[4][5]
Protocol: In Silico Target Prediction
-
Obtain the 3D structure of 3-Amino-3-(3-bromophenyl)propan-1-ol (e.g., from PubChem or by using a chemical drawing software).
-
Utilize a target prediction platform (e.g., SwissTargetPrediction, SuperPred, PharmMapper).
-
Submit the compound's structure in a compatible format (e.g., SMILES).
-
Analyze the output, which will typically be a list of potential protein targets ranked by a probability or similarity score.
-
Prioritize targets for in vitro validation based on the scores and their relevance to CNS function (e.g., neurotransmitter receptors, transporters).
In Vitro Characterization: Unveiling Molecular Interactions
Following the generation of a prioritized list of potential targets from in silico screening, the next critical phase is to experimentally validate these predictions and quantitatively assess the compound's interaction with key neurotransmitter systems.
Radioligand Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Causality of Choice: This method provides a direct measure of the binding affinity (Ki) of 3-Amino-3-(3-bromophenyl)propan-1-ol for a panel of neurotransmitter receptors, allowing for a quantitative comparison of its potency at different targets.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the receptor of interest in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.[9]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of 3-Amino-3-(3-bromophenyl)propan-1-ol.[10]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[7]
-
Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation: Receptor Binding Affinity
| Receptor Target | Radioligand | Test Compound Ki (µM) |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | Experimental Value |
| Serotonin 5-HT2A | [³H]Ketanserin | Experimental Value |
| Dopamine D₂ | [³H]Spiperone | Experimental Value |
| GABAA | [³H]Muscimol | Experimental Value |
| NMDA | [³H]MK-801 | Experimental Value |
Neurotransmitter Transporter Assays
These assays determine if 3-Amino-3-(3-bromophenyl)propan-1-ol can modulate the reuptake or release of neurotransmitters, a common mechanism of action for many CNS drugs. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an excellent model for these studies as they contain the necessary machinery for neurotransmitter transport.[11][12]
Causality of Choice: These functional assays provide insights into the compound's ability to alter synaptic neurotransmitter concentrations, which is a key determinant of its overall effect on neuronal signaling.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for a neurotransmitter uptake inhibition assay using synaptosomes.
Protocol: Neurotransmitter Uptake Inhibition Assay
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin) using a sucrose gradient centrifugation method.[13]
-
Resuspend the synaptosomal pellet in a physiological buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of 3-Amino-3-(3-bromophenyl)propan-1-ol or a known inhibitor (positive control).
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).
-
Allow the uptake to proceed for a short period (typically a few minutes).
-
Terminate the reaction by rapid filtration and washing with ice-cold buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.
-
Calculate the percentage inhibition of neurotransmitter uptake at each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
Data Presentation: Neurotransmitter Uptake Inhibition
| Neurotransmitter Transporter | Radiolabeled Substrate | Test Compound IC50 (µM) |
| Dopamine Transporter (DAT) | [³H]Dopamine | Experimental Value |
| Serotonin Transporter (SERT) | [³H]Serotonin | Experimental Value |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Experimental Value |
In Vivo Confirmation: Microdialysis
To confirm that the in vitro findings translate to a more complex biological system, in vivo microdialysis can be employed. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15][16][17][18]
Causality of Choice: Microdialysis provides a dynamic, in vivo measure of how 3-Amino-3-(3-bromophenyl)propan-1-ol affects neurotransmitter release and clearance in the intact brain, offering a higher level of physiological relevance.
Protocol: In Vivo Microdialysis
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.
-
Allow the animal to recover from surgery.
-
-
Perfusion and Sampling:
-
On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid at a slow, constant rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer 3-Amino-3-(3-bromophenyl)propan-1-ol (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue to collect dialysate samples to monitor changes in neurotransmitter concentrations.
-
-
Analysis:
-
Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Express the results as a percentage change from the baseline levels.
-
Data Interpretation and Structure-Activity Relationship (SAR) Studies
The culmination of these experiments will provide a comprehensive pharmacological profile of 3-Amino-3-(3-bromophenyl)propan-1-ol.
-
Receptor Binding Data: The Ki values will reveal the compound's affinity for various neurotransmitter receptors. A low Ki value indicates high affinity.
-
Transporter Inhibition Data: The IC50 values will indicate the compound's potency in inhibiting neurotransmitter reuptake.
-
Microdialysis Data: Changes in extracellular neurotransmitter levels will confirm the in vivo effects of the compound.
This integrated dataset will form the basis for establishing a structure-activity relationship. By synthesizing and testing analogs of 3-Amino-3-(3-bromophenyl)propan-1-ol (e.g., by modifying the position of the bromine atom, altering the alkyl chain length, or substituting the amine group), researchers can identify the key structural features responsible for its biological activity. This iterative process is fundamental to optimizing the compound's potency, selectivity, and pharmacokinetic properties.[19][20][21][22]
Conclusion
The systematic approach outlined in this guide provides a robust framework for elucidating the neurotransmitter interactions of 3-Amino-3-(3-bromophenyl)propan-1-ol. By integrating in silico, in vitro, and in vivo methodologies, researchers can gain a deep and nuanced understanding of its mechanism of action. This knowledge is not only crucial for advancing the development of this specific compound but also for informing the design of future CNS-active therapeutic agents. The self-validating nature of this multi-tiered strategy ensures a high degree of confidence in the generated data, paving the way for informed decision-making in the drug discovery and development pipeline.
References
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). In Electrochemical Methods for Neuroscience. NCBI. Retrieved from [Link]
-
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015). Molecules, 20(3), 3874-3893. [Link]
-
Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Microdialysis in Rodents. (2001). Current Protocols in Neuroscience, 14(1), 7-2. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2013). Analytical Chemistry, 85(2), 645-658. [Link]
-
Structure-Brain Exposure Relationships. (n.d.). ResearchGate. Retrieved from [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net. Retrieved from [Link]
-
Modeling Structure-Activity Relationships. (n.d.). In Madame Curie Bioscience Database. NCBI. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 778. [Link]
-
Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. (2017). Journal of Visualized Experiments, (127), e56114. [Link]
-
Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use? Methods in Molecular Biology, 1235, 27-41. [Link]
-
Computational Predictions for Multi-Target Drug Design. (2016). Current Topics in Medicinal Chemistry, 16(29), 3463-3482. [Link]
-
Computational Identification of Blood-Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10816. [Link]
-
A machine learning based study for the prediction of drug-target interaction using protein and drug molecule descriptors. (2023). AIP Conference Proceedings, 2860(1), 020002. [Link]
-
Isolating Synaptosomes: Tips and Best Practice. (2021). YouTube. Retrieved from [Link]
-
Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex. (2019). International Journal of Molecular Sciences, 20(11), 2771. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. NCBI. Retrieved from [Link]
-
Structure-Activity Relationships: Theory, Uses and Limitations. (2012). Current Medicinal Chemistry, 19(22), 3585-3607. [Link]
-
In Vivo Microdialysis. (n.d.). Hope Center for Neurological Disorders. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Machine Learning for Drug-Target Interaction Prediction. (2018). Molecules, 23(9), 2207. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
- 11. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. news-medical.net [news-medical.net]
- 17. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
- 18. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 19. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Antimicrobial and Cytotoxic Effects of 3-Amino-3-(3-bromophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Latent Potential
In the landscape of drug discovery, the exploration of novel chemical entities is paramount. 3-Amino-3-(3-bromophenyl)propan-1-ol, a chiral amino alcohol, presents a compelling scaffold for investigation. While direct, comprehensive studies on its antimicrobial and cytotoxic properties are not yet prevalent in publicly accessible literature, its structural motifs—a brominated phenyl ring, an amino group, and a propanol backbone—are well-represented in a variety of biologically active compounds. This guide, therefore, serves as a predictive framework and a methodological roadmap for researchers poised to unlock the therapeutic potential of this molecule. By dissecting the known bioactivities of its constituent parts, we can construct a scientifically rigorous hypothesis for its potential efficacy and delineate a clear path for its evaluation.
Molecular Profile and Synthetic Considerations
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral building block often utilized in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1] Its structure is characterized by a propane-1-ol chain with an amino group and a 3-bromophenyl substituent at the third carbon position.
Table 1: Physicochemical Properties of 3-Amino-3-(3-bromophenyl)propan-1-ol
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | PubChem[2] |
| Molecular Weight | 230.1 g/mol | MySkinRecipes[1] |
| CAS Number | 787615-13-8 | PubChem[2] |
| Appearance | Varies (often a solid) | - |
| Solubility | Expected to be soluble in organic solvents | - |
The synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol and its analogs can be achieved through various organic synthesis routes, often involving the reduction of corresponding ketones or the opening of epoxide rings. The presence of both an amine and an alcohol functional group offers versatility for further chemical modifications, a valuable trait in developing a library of derivatives for structure-activity relationship (SAR) studies.[1]
The Influence of Halogenation on Bioactivity: A Predictive Insight
The introduction of halogen atoms, particularly bromine, into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance biological activity.[1][3][4] Halogenation can modulate a compound's lipophilicity, electronic properties, and metabolic stability, all of which can profoundly impact its antimicrobial and cytotoxic potential.[3][4]
Studies on various halogenated compounds have demonstrated a range of biological effects, including antibacterial, anticancer, and anti-inflammatory activities.[1] For instance, brominated tyrosine and tryptophan analogs are found in marine natural products with notable bioactivity.[5] The presence of a bromine atom on a phenyl ring has been shown to have differential effects on Gram-positive and Gram-negative bacteria, which may be linked to variations in lipophilicity that favor activity against the latter.[6]
Postulated Antimicrobial Effects: A Hypothesis
While direct evidence is pending, the chemical structure of 3-Amino-3-(3-bromophenyl)propan-1-ol suggests a plausible basis for antimicrobial activity. The combination of a lipophilic bromophenyl group and a cationic amino group at physiological pH could facilitate interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial peptides and their synthetic mimics.[7]
Proposed Mechanism of Antimicrobial Action
A hypothetical mechanism for the antimicrobial action of 3-Amino-3-(3-bromophenyl)propan-1-ol could involve the following steps:
-
Electrostatic Interaction: The protonated amino group may initially interact with the negatively charged components of the bacterial cell membrane, such as phospholipids or teichoic acids.
-
Membrane Insertion: The lipophilic 3-bromophenyl moiety could then facilitate the insertion of the molecule into the hydrophobic core of the lipid bilayer.
-
Membrane Disruption: This insertion could lead to a destabilization of the membrane, increasing its permeability and causing leakage of essential intracellular contents, ultimately leading to cell death.
Caption: Postulated mechanism of antimicrobial action.
Potential Cytotoxic Effects: A Dual-Edged Sword
The same physicochemical properties that may confer antimicrobial activity upon 3-Amino-3-(3-bromophenyl)propan-1-ol could also be responsible for cytotoxicity against eukaryotic, including cancerous, cells. The presence of a phenyl group has been shown to significantly increase the cytotoxicity of some amino alcohols.[8] Furthermore, brominated compounds have been investigated for their anticancer potential, with some showing promising cytotoxic activity against various cancer cell lines.[9][10]
Hypothesized Cytotoxic Mechanisms
Potential mechanisms for the cytotoxic effects of 3-Amino-3-(3-bromophenyl)propan-1-ol could include:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Studies on β-amino alcohol derivatives of eugenol have shown that some compounds can enhance caspase-3 activity, a key executioner of apoptosis.[11]
-
Oxidative Stress: The compound might induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to cellular components and triggering cell death pathways.
-
Cell Cycle Arrest: Some cytotoxic molecules can interfere with the cell cycle progression of cancer cells, leading to a halt in proliferation.[9]
Caption: A potential pathway for inducing apoptosis.
A Proposed Research Framework: From Benchtop to Biological Insight
To empirically determine the antimicrobial and cytotoxic effects of 3-Amino-3-(3-bromophenyl)propan-1-ol, a structured experimental approach is necessary.
Experimental Workflow for Antimicrobial and Cytotoxic Screening
Caption: A comprehensive experimental workflow.
Detailed Experimental Protocols
A. Antimicrobial Susceptibility Testing
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC):
-
Prepare a stock solution of 3-Amino-3-(3-bromophenyl)propan-1-ol in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Following MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.
-
B. Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 3-Amino-3-(3-bromophenyl)propan-1-ol for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Concluding Remarks and Future Directions
3-Amino-3-(3-bromophenyl)propan-1-ol stands at the cusp of biological discovery. While its primary role to date has been as a synthetic intermediate, the principles of medicinal chemistry and the evidence from structurally related compounds strongly suggest a potential for antimicrobial and cytotoxic activity. The proposed research framework provides a robust starting point for a thorough investigation. Future studies should not only focus on the parent compound but also on the synthesis and evaluation of a focused library of analogs to establish a clear structure-activity relationship. Such endeavors will be crucial in determining if 3-Amino-3-(3-bromophenyl)propan-1-ol and its derivatives can be developed into novel therapeutic agents to address the pressing global challenges of infectious diseases and cancer.
References
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]
-
Tavares, L. C., et al. (2020). Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. Molecules, 25(15), 3456. [Link]
-
Dierickx, P. J. (1998). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 12(4), 431-436. [Link]
-
Patel, M., et al. (2021). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]
-
Al-Ostoot, F. H., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3995. [Link]
-
Diaconu, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1475. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]
-
Pinto, C. I., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(19), 6296. [Link]
-
D'Arrigo, M., et al. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 670303. [Link]
-
D'Este, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 22(24), 13247. [Link]
-
Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 66(2), 1256–1274. [Link]
-
Paramanya, S., et al. (2023). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Biomedicine & Pharmacotherapy, 165, 115167. [Link]
-
Belsito, D., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. Food and Chemical Toxicology, 49 Suppl 1, S134-S137. [Link]
-
Hansen, E., et al. (2018). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Omega, 3(9), 12053–12060. [Link]
-
Al-Masoudi, N. A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(13), 5092. [Link]
-
Mark, S., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15639. [Link]
-
da Silva, E. N., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(3), 3297–3308. [Link]
-
D'Este, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed, 34944249. [Link]
-
de Oliveira, A. C., et al. (2022). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Molecules, 27(15), 4949. [Link]
-
Wang, D., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3154-3158. [Link]
-
Defraine, V., et al. (2017). Preclinical assessment of a propanol-amine derivative as a novel anti-persister molecule candidate for antibacterial co-therapy. Lirias. [Link]
-
Imanishi, M., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 24(1), 183. [Link]
-
Ionescu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1121. [Link]
-
Kim, C., et al. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 27(13), 4239. [Link]
Sources
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride: An Application Note
Introduction
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a chiral center and a functionalized phenyl ring, makes it an attractive intermediate for the synthesis of compounds targeting the central nervous system. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, commencing from commercially available starting materials. The described three-step synthesis route is designed for robustness and scalability, offering researchers a reliable method for obtaining this key intermediate.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzaldehyde | ≥98% | Sigma-Aldrich | |
| Nitromethane | ≥96% | Sigma-Aldrich | |
| Ammonium acetate | ACS reagent, ≥97% | Sigma-Aldrich | Catalyst for Henry condensation |
| Acetic acid (glacial) | ≥99.7% | Fisher Scientific | Solvent for Henry condensation |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing agent |
| Copper(II) chloride (CuCl₂) | ≥97% | Sigma-Aldrich | Co-reagent for reduction |
| Isopropyl alcohol (IPA) | ACS reagent, ≥99.5% | Fisher Scientific | Solvent for reduction |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | Solvent for HCl solution |
| Hydrochloric acid (HCl) | 4 M in dioxane | Sigma-Aldrich | For hydrochloride salt formation |
| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich | For precipitation/washing |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | For extraction |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | For work-up |
| Magnesium sulfate (MgSO₄) | Anhydrous, ≥97% | Sigma-Aldrich | Drying agent |
Experimental Protocol
Step 1: Synthesis of 1-(3-Bromophenyl)-2-nitroethene (Intermediate A)
This step involves a Henry condensation reaction between 3-bromobenzaldehyde and nitromethane, catalyzed by ammonium acetate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), nitromethane (4.9 g, 80.0 mmol), and ammonium acetate (4.2 g, 54.0 mmol).
-
Add glacial acetic acid (100 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-bromophenyl)-2-nitroethene as a yellow solid.
-
Dry the product under vacuum.
Causality: The use of ammonium acetate as a catalyst provides a mild and effective means to promote the condensation. Acetic acid serves as both a solvent and a co-catalyst. The precipitation in ice-water followed by recrystallization ensures the removal of unreacted starting materials and by-products, yielding a pure intermediate for the subsequent step.
Step 2: Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol (Intermediate B)
This step involves the reduction of the nitroalkene intermediate using sodium borohydride in the presence of copper(II) chloride. This method is a safer and more efficient alternative to using lithium aluminum hydride.[1][2][3]
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend sodium borohydride (8.2 g, 216 mmol) in a mixture of isopropyl alcohol (150 mL) and water (75 mL).
-
Cool the suspension in an ice bath.
-
In a separate beaker, dissolve 1-(3-bromophenyl)-2-nitroethene (5.0 g, 21.9 mmol) in a minimal amount of isopropyl alcohol.
-
Slowly add the solution of the nitroalkene to the sodium borohydride suspension, maintaining the temperature below 10 °C.
-
Once the addition is complete, add a solution of copper(II) chloride (0.58 g, 4.3 mmol) in water (10 mL) dropwise to the reaction mixture. An exothermic reaction will occur.
-
After the addition of the copper(II) chloride solution, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the effervescence ceases.
-
Make the solution basic (pH > 10) by the addition of a 25% aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-3-(3-bromophenyl)propan-1-ol as a viscous oil or a low-melting solid.
Causality: The combination of sodium borohydride and a catalytic amount of copper(II) chloride allows for the efficient reduction of both the nitro group and the carbon-carbon double bond of the nitrostyrene.[1][2][3] The basic work-up ensures that the product is in its free amine form for extraction into an organic solvent.
Step 3: Formation of this compound (Final Product)
This final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Procedure:
-
Dissolve the crude 3-amino-3-(3-bromophenyl)propan-1-ol from the previous step in anhydrous diethyl ether (100 mL).
-
Slowly add a 4 M solution of hydrochloric acid in dioxane dropwise with vigorous stirring. A white precipitate will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL).
-
Dry the final product, this compound, under vacuum to a constant weight.
Causality: The use of a solution of HCl in an anhydrous organic solvent like dioxane is a standard and effective method for the clean precipitation of amine hydrochloride salts, minimizing the potential for side reactions and ensuring a high-purity product.
Characterization
The synthesized product should be characterized by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₁₃BrClNO |
| Molecular Weight | 266.56 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in the searched literature. Requires experimental determination. |
| ¹H NMR (DMSO-d₆) | Expected chemical shifts (ppm): Aromatic protons (7.2-7.6), CH-NH₂ (multiplet), CH₂-OH (multiplet), CH₂-CH (multiplet), OH and NH₂ (broad singlets, exchangeable with D₂O). Precise shifts and coupling constants require experimental determination. |
| ¹³C NMR (DMSO-d₆) | Expected chemical shifts (ppm): Aromatic carbons (120-145), C-Br (around 122), C-NH₂ (around 50-60), C-OH (around 55-65), CH₂ (around 30-40). Precise shifts require experimental determination. |
Note: As of the date of this document, specific, published melting point and NMR data for racemic this compound were not found in the searched literature. Therefore, full characterization of the synthesized compound is essential. If a reference standard is available, comparison of the obtained data is recommended.
Safety Precautions
-
3-Bromobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure. Keep away from heat, sparks, and open flames.
-
Sodium borohydride: Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from water.
-
Copper(II) chloride: Harmful if swallowed. Causes serious eye irritation. Toxic to aquatic life. Avoid release to the environment.
-
Hydrochloric acid (4 M in dioxane): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
D'Andrea, P., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
ResearchGate. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
Sources
Application Notes and Protocols for the Chiral Synthesis and Resolution of 3-Amino-3-(3-bromophenyl)propan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for obtaining the enantiomerically pure forms of 3-Amino-3-(3-bromophenyl)propan-1-ol. This chiral β-amino alcohol is a valuable building block in medicinal chemistry, particularly for the synthesis of agents targeting the central nervous system, such as antidepressants and anticonvulsants.[1] The strategic importance of accessing single enantiomers of this compound lies in the often-observed stereospecific bioactivity of chiral drugs. This document details two primary strategies: the direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture. Detailed, step-by-step protocols for diastereomeric salt resolution and enzymatic resolution are provided, alongside a validated methodology for the crucial determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Chiral 3-Amino-3-(3-bromophenyl)propan-1-ol
The pharmacological activity of chiral molecules is frequently confined to one of their enantiomers, with the other often being inactive or, in some cases, contributing to undesirable side effects. Consequently, the ability to produce enantiomerically pure compounds is a cornerstone of modern drug development. 3-Amino-3-(3-bromophenyl)propan-1-ol possesses two key functional groups—a primary amine and a primary alcohol—and a chiral center at the C3 position. This structural motif makes it a versatile synthon for creating more complex molecules.[1] The presence of a bromophenyl group further enhances its utility, offering a reactive handle for cross-coupling reactions to introduce additional molecular diversity.
This guide is designed to provide both theoretical understanding and practical, actionable protocols for researchers engaged in the synthesis of chiral pharmaceutical intermediates.
Strategic Approaches to Enantiopure 3-Amino-3-(3-bromophenyl)propan-1-ol
There are two principal pathways to obtain the desired (R)- or (S)-enantiomer of 3-Amino-3-(3-bromophenyl)propan-1-ol:
-
Asymmetric Synthesis: This "chiral pool" approach involves the creation of the desired stereocenter from a prochiral precursor, often through the use of a chiral catalyst or reagent. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-3-(3-bromophenyl)propan-1-one.[2]
-
Chiral Resolution: This classical approach begins with the synthesis of the racemic mixture of the target compound, followed by the separation of the two enantiomers. This can be achieved through several techniques, with diastereomeric salt formation and enzymatic resolution being highly effective and scalable methods.
The choice between these strategies often depends on factors such as the availability of starting materials, the cost and availability of chiral catalysts or resolving agents, and the desired scale of the synthesis.
Asymmetric Synthesis via Catalytic Reduction
A highly efficient method for the asymmetric synthesis of chiral β-amino alcohols is the catalytic reduction of the corresponding β-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and reliable method for achieving high enantioselectivity in the reduction of prochiral ketones.[2]
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol enantiomers.
Protocol 1: Asymmetric Reduction using a CBS Catalyst
This protocol outlines the asymmetric reduction of 3-amino-3-(3-bromophenyl)propan-1-one. The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol.
Materials:
-
3-Amino-3-(3-bromophenyl)propan-1-one hydrochloride
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-amino-3-(3-bromophenyl)propan-1-one hydrochloride (1.0 eq).
-
Catalyst Addition: Add anhydrous THF to dissolve the ketone. Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add the (R)- or (S)-CBS catalyst solution (0.1 eq) to the reaction mixture. Stir for 10-15 minutes.
-
Reduction: To this mixture, add the borane-dimethyl sulfide complex (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Neutralize the solution with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched 3-Amino-3-(3-bromophenyl)propan-1-ol.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the purified product using the chiral HPLC method described in Section 5.
Chiral Resolution of Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol
Chiral resolution is a robust and widely applicable method for separating enantiomers. The following protocols detail two common approaches: diastereomeric salt resolution and enzymatic resolution.
Diastereomeric Salt Resolution
This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5] Tartaric acid and its derivatives are commonly used resolving agents for chiral bases.[3]
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for the resolution of a racemic amine via diastereomeric salt formation.
Protocol 2: Resolution with (+)-Tartaric Acid
Materials:
-
Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol
-
(+)-Tartaric Acid
-
Methanol
-
Ethanol
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve racemic 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq) in warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.
-
Crystallization: Add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator.
-
Isolation of Diastereomer: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent (e.g., a mixture of methanol and ethanol).
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add 1 M NaOH solution until the pH is > 10.
-
Extraction: Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield one of the enantiomers of 3-Amino-3-(3-bromophenyl)propan-1-ol.
-
Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by evaporation of the solvent, followed by basification and extraction as described in steps 5-7.
-
Chiral Analysis: Determine the ee% of both enantiomers using the chiral HPLC method in Section 5.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. In a typical kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for their separation.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol
-
A lipase (e.g., Candida antarctica lipase B, CAL-B)
-
An acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional)
Procedure:
-
Reaction Setup: To a flask, add racemic 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq), the acyl donor (2.0-5.0 eq), and the anhydrous organic solvent.
-
Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high ee for both the acylated product and the unreacted starting material.
-
Enzyme Removal: Once the desired conversion is reached, remove the enzyme by filtration.
-
Separation: Separate the acylated product from the unreacted amino alcohol by column chromatography.
-
Hydrolysis (for the acylated enantiomer): The acylated enantiomer can be hydrolyzed back to the free amino alcohol using mild acidic or basic conditions.
-
Chiral Analysis: Determine the ee% of the unreacted amino alcohol and the hydrolyzed product.
Table 1: Comparison of Chiral Synthesis and Resolution Strategies
| Strategy | Advantages | Disadvantages |
| Asymmetric Synthesis | - Direct access to one enantiomer- Potentially higher overall yield- Avoids separation of enantiomers | - Requires expensive chiral catalysts or reagents- Optimization of reaction conditions can be challenging- May require synthesis of a specific precursor |
| Diastereomeric Salt Resolution | - Well-established and scalable method- Resolving agents are often commercially available and relatively inexpensive- Both enantiomers can be recovered | - Theoretical maximum yield for each enantiomer is 50%- Can be labor-intensive (multiple recrystallizations)- Screening for the optimal resolving agent and solvent is necessary |
| Enzymatic Resolution | - High enantioselectivity- Mild reaction conditions (environmentally friendly)- Wide variety of enzymes available | - Theoretical maximum yield is 50% (for kinetic resolution)- Enzyme cost and stability can be a concern- Optimization of enzyme, solvent, and acyl donor is required |
Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee%) is critical for validating the success of any chiral synthesis or resolution. Chiral HPLC is the gold standard for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of amino alcohol enantiomers.[6][7]
Protocol 4: Chiral HPLC Method
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series). The selection of the specific column may require screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.[6]
Procedure:
-
Sample Preparation: Prepare a standard solution of the racemic 3-Amino-3-(3-bromophenyl)propan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the enantiomerically enriched sample at the same concentration.
-
Method Development:
-
Inject the racemic standard onto the chiral column.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks. Adjust the ratio of the non-polar solvent to the alcohol to control retention time and resolution.
-
Optimize the flow rate (typically 0.5-1.0 mL/min).
-
-
Analysis:
-
Once a satisfactory separation is achieved for the racemic standard, inject the enantiomerically enriched sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a known enantiomer standard, if available.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Integrate the peak areas of the two enantiomers.
-
Calculate the ee% using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (or similar) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: These are starting parameters and may require optimization for your specific system and column.
Conclusion
The successful synthesis and resolution of 3-Amino-3-(3-bromophenyl)propan-1-ol enantiomers are crucial for advancing research and development in medicinal chemistry. This guide has provided a detailed overview of robust and practical methodologies, including asymmetric synthesis via CBS reduction and chiral resolution through diastereomeric salt formation and enzymatic catalysis. By following the detailed protocols and utilizing the analytical method for ee% determination, researchers can confidently produce and characterize the enantiopure forms of this valuable chiral building block. The choice of the most suitable method will depend on the specific requirements of the research, including scale, cost, and available resources.
References
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Available at: [Link]
- Itsuno, S., et al. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2044.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
ACS Publications. Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]
-
PubMed. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Available at: [Link]
- Elsevier. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 2006, 17(12), 1789-1798.
- Springer. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology. Humana Press, 1994.
- NIH. Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 2023, 7, 576–593.
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold: Application of 3-Amino-3-(3-bromophenyl)propan-1-ol in the Pursuit of Novel Central Nervous System Agents
Abstract
This technical guide delves into the multifaceted applications of 3-Amino-3-(3-bromophenyl)propan-1-ol as a pivotal chiral building block in medicinal chemistry, with a particular focus on the development of novel agents targeting the central nervous system (CNS). We provide a comprehensive overview of its synthetic utility, highlighting the strategic importance of its functional groups—the primary amine, the secondary alcohol, and the synthetically versatile bromophenyl moiety. Detailed, field-proven protocols for the derivatization of this scaffold via N-alkylation, etherification, and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira) are presented. Furthermore, we furnish a step-by-step protocol for the in vitro evaluation of synthesized analogues as potential serotonin reuptake inhibitors, a key mechanism in the treatment of depression and other psychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their quest for next-generation therapeutics.
Introduction: A Scaffold of Promise
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral molecule that has emerged as a valuable starting material in the synthesis of a variety of biologically active compounds.[1] Its structural features, including a stereocenter, a primary amino group, and a hydroxyl group, provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of a bromine atom on the phenyl ring is a key feature, offering a handle for a wide range of palladium-catalyzed cross-coupling reactions to introduce diverse substituents and modulate the pharmacological profile of the resulting molecules.[1]
This guide will explore the practical applications of this scaffold, with a primary focus on its use in the synthesis of analogues of known CNS drugs, such as fluoxetine, and the generation of novel chemical entities for high-throughput screening.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | PubChem |
| Molecular Weight | 230.10 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, protect from light and moisture | [2] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[3] | [3] |
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Utility and Derivatization Strategies
The true power of 3-Amino-3-(3-bromophenyl)propan-1-ol lies in its synthetic versatility. The amine and alcohol functionalities can be readily modified, while the bromophenyl group serves as a linchpin for introducing molecular diversity.
Core Synthetic Transformations
The following diagram illustrates the key reaction types that can be employed to generate a library of diverse compounds from the parent scaffold.
Caption: Key synthetic transformations of 3-Amino-3-(3-bromophenyl)propan-1-ol.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Methylation of 3-Amino-3-(3-bromophenyl)propan-1-ol
This protocol describes a reductive amination procedure to introduce a methyl group to the primary amine.
Materials:
-
3-Amino-3-(3-bromophenyl)propan-1-ol
-
Formaldehyde (37% in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add formaldehyde solution (1.2 eq) dropwise with stirring.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-methylated product, which can be purified by column chromatography on silica gel.
Protocol 2: O-Arylation (Etherification) for Fluoxetine Analogue Synthesis
This protocol is adapted from the synthesis of fluoxetine and demonstrates the formation of an ether linkage at the hydroxyl group.
Materials:
-
N-Methyl-3-amino-3-(3-bromophenyl)propan-1-ol (from Protocol 1)
-
4-Chlorobenzotrifluoride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Methyl-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 4-chlorobenzotrifluoride (1.2 eq) and heat the reaction mixture to 80°C for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired ether.
Protocol 3: Suzuki-Miyaura Cross-Coupling of the Bromophenyl Moiety
This protocol enables the formation of a C-C bond, allowing for the introduction of various aryl and heteroaryl substituents.[1][4]
Materials:
-
3-Amino-3-(3-bromophenyl)propan-1-ol derivative (e.g., N-Boc protected)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask, combine the 3-Amino-3-(3-bromophenyl)propan-1-ol derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Application in Structure-Activity Relationship (SAR) Studies
The synthetic versatility of 3-Amino-3-(3-bromophenyl)propan-1-ol makes it an ideal scaffold for generating compound libraries for SAR studies. The goal of such studies is to understand how modifications to the chemical structure affect the biological activity of the molecule.
Rationale for Derivatization in CNS Drug Discovery
-
N-Alkylation/Acylation: Modifying the amino group can influence the compound's basicity (pKa), which in turn affects its solubility, membrane permeability, and interaction with the target protein.
-
O-Alkylation/Arylation: The hydroxyl group can be derivatized to form ethers or esters, which can alter the compound's lipophilicity and metabolic stability. This is a key step in the synthesis of fluoxetine-like molecules.
-
Bromophenyl Functionalization: The bromophenyl ring is a prime site for introducing a wide array of substituents via cross-coupling reactions. This allows for the exploration of how different electronic and steric properties at this position impact target binding and selectivity.
The following diagram illustrates a logical workflow for an SAR study using the target scaffold.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Biological Evaluation: Serotonin Reuptake Inhibition Assay
Given the structural similarity of derivatives of 3-Amino-3-(3-bromophenyl)propan-1-ol to known selective serotonin reuptake inhibitors (SSRIs), a primary biological evaluation should focus on their ability to inhibit the human serotonin transporter (hSERT).[5]
Protocol 4: In Vitro Serotonin Reuptake Inhibition Assay Using hSERT-Transfected Cells
This protocol describes a radioligand binding assay to determine the inhibitory potency (IC₅₀) of test compounds on serotonin reuptake.
Materials:
-
HEK293 cells stably transfected with hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
[³H]Serotonin ([³H]5-HT)
-
Test compounds dissolved in DMSO
-
Citalopram or Fluoxetine (as a positive control)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
Day 1: Cell Plating
-
Culture hSERT-HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate the cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Uptake Assay
-
Prepare serial dilutions of test compounds and the positive control in KRH buffer. The final DMSO concentration should be ≤0.1%.
-
Aspirate the culture medium from the wells and wash the cells once with KRH buffer.
-
Add KRH buffer containing the appropriate concentration of the test compound or control to each well.
-
Prepare the [³H]5-HT working solution in KRH buffer (final concentration typically 10-20 nM).
-
Initiate the uptake by adding the [³H]5-HT working solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Determine the non-specific uptake by including a known potent SERT inhibitor (e.g., high concentration of fluoxetine) in some wells.
-
Subtract the non-specific counts from all other wells to obtain specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Conclusion
3-Amino-3-(3-bromophenyl)propan-1-ol represents a highly valuable and versatile scaffold for medicinal chemists engaged in the discovery of novel CNS agents. Its strategic combination of functional groups allows for the facile generation of diverse compound libraries, enabling comprehensive SAR studies. The protocols detailed in this guide provide a practical framework for the synthesis and biological evaluation of derivatives of this promising building block. By leveraging these methodologies, researchers can efficiently explore new chemical space and accelerate the identification of lead compounds with improved therapeutic profiles.
References
- MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
- PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol.
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol - Safety and Hazards. Available at: [Link]
-
MDPI. Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Available at: [Link]
- BLD Pharm. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
- Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
PMC. Development of serotonin transporter reuptake inhibition assays using JAR cells. Available at: [Link]
-
bioRxiv. Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
NSUWorks. Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Use of 3-Amino-3-(3-bromophenyl)propan-1-ol in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the application of 3-Amino-3-(3-bromophenyl)propan-1-ol as a versatile pharmaceutical intermediate. We will explore its chemical properties, strategic importance, and provide detailed, field-tested protocols for its use. The primary focus will be on its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), with a special emphasis on a synthetic pathway analogous to the preparation of precursors for drugs like Eliglustat.
Introduction: A Multifunctional Chiral Building Block
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral molecule of significant interest in medicinal chemistry and drug development. Its value stems from the orthogonal reactivity of its three key functional components: a primary amine, a primary alcohol, and a bromophenyl ring.
-
Chiral Center: The stereochemistry at the C-3 position is crucial for creating enantiomerically pure compounds, which is a fundamental requirement for modern therapeutics to ensure target specificity and reduce off-target effects.
-
Amino and Hydroxyl Groups: The 1,3-amino alcohol motif is a common pharmacophore found in numerous biologically active molecules. These groups provide sites for N-alkylation, acylation, and O-alkylation, allowing for the construction of diverse molecular scaffolds.
-
Bromophenyl Ring: The bromine atom on the phenyl ring is not merely a placeholder. It serves as a versatile synthetic handle for late-stage diversification of drug candidates through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling extensive structure-activity relationship (SAR) studies.
This combination of features makes 3-Amino-3-(3-bromophenyl)propan-1-ol a strategic intermediate, particularly in the development of agents targeting the central nervous system, such as antidepressants and anticonvulsants.[1]
Physicochemical Properties and Handling
A clear understanding of the intermediate's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | PubChem[2] |
| Molecular Weight | 230.10 g/mol | PubChem[2] |
| Appearance | White to Yellow Solid | Sigma-Aldrich |
| Storage | 2-8°C, under inert gas, protected from light | MySkinRecipes[1] |
| CAS Number | 787615-13-8 (racemate) | PubChem[2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[2] |
Safety Precautions: Due to its irritant properties, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of N-Acylated Derivatives
One of the most fundamental and critical transformations of 3-Amino-3-(3-bromophenyl)propan-1-ol is the chemoselective acylation of the primary amine. The higher nucleophilicity of the amine compared to the alcohol allows for selective N-acylation under controlled conditions, a key step in building more complex pharmaceutical scaffolds. This selectivity is crucial as it avoids the need for protecting group strategies, thereby shortening the synthetic route and improving overall efficiency.
The following workflow illustrates the general process for the chemoselective N-acylation of our intermediate.
Caption: General workflow for chemoselective N-acylation.
Protocol 1: Synthesis of N-(1-(3-bromophenyl)-3-hydroxypropyl)octanamide
This protocol details the chemoselective N-acylation of (rac)-3-Amino-3-(3-bromophenyl)propan-1-ol with octanoyl chloride. This reaction is analogous to a key step in the synthesis of Eliglustat, a glucosylceramide synthase inhibitor.[3][4][5]
Materials:
-
(rac)-3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq)
-
Octanoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-3-(3-bromophenyl)propan-1-ol (e.g., 2.30 g, 10.0 mmol). Dissolve it in anhydrous DCM (50 mL).
-
Base Addition: Add triethylamine (1.53 mL, 11.0 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add octanoyl chloride (1.81 mL, 10.5 mmol) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.
-
Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent the formation of side products, including O-acylation. The primary amine is significantly more nucleophilic than the primary alcohol, leading to high chemoselectivity for N-acylation under these conditions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50%) to afford the pure N-(1-(3-bromophenyl)-3-hydroxypropyl)octanamide.
Expected Outcome: The product is typically an off-white solid or a viscous oil. A typical yield for this type of reaction is in the range of 85-95%. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Advanced Applications: The Bromophenyl Group as a Synthetic Hub
The true synthetic power of this intermediate is realized when the bromophenyl moiety is utilized for further molecular elaboration. The C-Br bond provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at a later stage of the synthesis. This strategy is invaluable for building a library of analogues for SAR studies.
Caption: Late-stage diversification via cross-coupling reactions.
Protocol 2: Suzuki Cross-Coupling for Aryl Diversification (Conceptual)
This protocol provides a general methodology for a Suzuki cross-coupling reaction using the product from Protocol 1. The specific conditions may require optimization based on the chosen boronic acid.
Materials:
-
N-(1-(3-bromophenyl)-3-hydroxypropyl)octanamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine N-(1-(3-bromophenyl)-3-hydroxypropyl)octanamide, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Expertise Note: The choice of ligand, base, and solvent is critical for a successful Suzuki coupling. For sterically hindered boronic acids, more active catalysts like Pd(dppf)Cl₂ may be required. The system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Heating and Monitoring: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the desired bi-aryl product.
Conclusion
3-Amino-3-(3-bromophenyl)propan-1-ol is a high-value intermediate that offers synthetic chemists a powerful platform for the efficient construction of complex, chiral pharmaceutical agents. Its inherent functionality allows for selective transformations and late-stage diversification, making it an ideal building block for accelerating drug discovery and development programs. The protocols provided herein offer a robust starting point for harnessing the full potential of this versatile molecule.
References
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
de la Mora, M. A., et al. (2004). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 69(16), 5485-5488. [Link]
-
Lee, S., et al. (2022). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Molecules, 27(8), 2568. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
-
Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc.[Link]
-
Shayman, J. A. (2014). ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Drugs of the Future, 39(5), 335. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Amino-3-(3-bromophenyl)propan-1-ol
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Amino-3-(3-bromophenyl)propan-1-ol, a key chiral building block in pharmaceutical synthesis.[1] We present an integrated workflow that leverages spectroscopic and chromatographic techniques to unequivocally confirm the compound's identity, structure, purity, and elemental composition. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results, which is critical for regulatory submission and drug development milestones.
Introduction: The Analytical Imperative
3-Amino-3-(3-bromophenyl)propan-1-ol is a valuable intermediate whose structural features, including a chiral center, an aromatic ring, and versatile amino and alcohol functional groups, make it significant in medicinal chemistry.[1] Its purity and structural integrity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy is not merely a quality control measure but a foundational component of the development process. This guide moves beyond simple procedural lists to explain the causality behind the selection of each technique, providing a logical and efficient characterization cascade.
Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | [1][2][3] |
| Molecular Weight | 230.10 g/mol | [1][2][3][4] |
| CAS Number | 787615-13-8 (racemate) | [2][5] |
| CAS Number | 1213827-47-4 ((R)-enantiomer) | [1][3][4][6] |
| Appearance | White to off-white solid | [7] |
| Storage | 2-8°C, under inert gas, protected from light | [1][3] |
The Characterization Workflow: A Strategic Overview
A comprehensive analysis of a novel or synthesized compound follows a logical progression from broad structural confirmation to detailed purity assessment. The relationship between these analytical stages is crucial for an efficient and thorough characterization.
Part I: Identity and Structural Elucidation Protocols
The initial phase of analysis focuses on confirming that the synthesized molecule is indeed 3-Amino-3-(3-bromophenyl)propan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms. This combination provides an unambiguous "fingerprint" of the carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to resolve exchangeable protons (OH, NH₂).
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm). Integrate the ¹H signals and pick peaks for both spectra.
Trustworthiness & Expected Data: The observed chemical shifts, coupling constants (J-values), and integration values must align with the theoretical structure.
| Expected ¹H NMR Data (Predicted, in DMSO-d₆) | |||
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.6 | Multiplet (m) | 4H |
| -CH(N)- | ~4.1 | Triplet (t) or Multiplet (m) | 1H |
| -CH₂-O | ~3.5 | Triplet (t) | 2H |
| -CH₂- | ~1.8 | Multiplet (m) | 2H |
| -OH | ~4.5 | Broad Singlet (br s) | 1H |
| -NH₂ | ~2.0 | Broad Singlet (br s) | 2H |
| Expected ¹³C NMR Data (Predicted) | |
| Assignment | Chemical Shift (ppm) |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-ipso | ~145 |
| -CH(N)- | ~55 |
| -CH₂-O | ~60 |
| -CH₂- | ~40 |
Mass Spectrometry (MS)
Expertise & Rationale: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly characteristic isotopic pattern that is definitive for bromine-containing compounds.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation:
-
Ionization Mode: Positive ESI.
-
Mass Analyzer: TOF.
-
Infusion: Direct infusion via syringe pump or coupled with an HPLC system (LC-MS).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺. Verify the isotopic pattern for a single bromine atom (two peaks of near-equal intensity separated by ~2 Da).
Trustworthiness & Expected Data: The measured mass should be within 5 ppm of the theoretical mass for HRMS.
| Parameter | Expected Value |
| Theoretical Mass [M] | 229.0102 (for C₉H₁₂⁷⁹BrNO) |
| Expected Ion [M+H]⁺ | m/z 230.0175 (for ⁷⁹Br) and 232.0155 (for ⁸¹Br) |
| Isotopic Pattern | Two peaks at ~230 and ~232 with a relative intensity ratio of ~1:1. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For 3-Amino-3-(3-bromophenyl)propan-1-ol, we expect to see characteristic absorption bands for the alcohol (O-H), amine (N-H), aromatic ring (C=C and C-H), and the carbon-bromine (C-Br) bond.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum over a range of 4000-500 cm⁻¹. Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional groups.
Trustworthiness & Expected Data: The presence of all key functional group peaks validates the structure proposed by NMR and MS.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp peaks (doublet) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Sharp, multiple bands |
| C-Br Stretch | 500 - 600 | Strong, sharp |
Part II: Purity and Composition Protocols
Once the structure is confirmed, the focus shifts to quantifying the purity of the compound and verifying its elemental makeup.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: HPLC is the industry standard for determining the purity of small molecules.[9] In a reversed-phase setup, the nonpolar stationary phase retains the analyte, which is then eluted by a polar mobile phase. By monitoring the eluent with a UV detector (the bromophenyl group provides a strong chromophore), impurities can be separated and quantified based on their relative peak areas.
Protocol: Purity Assay by RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol/water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Trustworthiness: The method should be validated for linearity, accuracy, and precision according to ICH guidelines. The peak shape of the main component should be symmetrical.
Chiral HPLC
Expertise & Rationale: Since 3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral molecule, determining its enantiomeric purity (or enantiomeric excess, e.e.) is often a critical quality attribute. This is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.[10]
Protocol: Enantiomeric Excess (e.e.) Determination
-
Sample Preparation: Prepare a sample solution as described for RP-HPLC, but at a concentration of ~1.0 mg/mL.
-
Chiral HPLC Conditions:
-
Column: Chiralcel OD-H or equivalent (cellulose-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Run a sample of the racemate to identify the retention times of both enantiomers. Then, run the sample of interest and calculate the e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the major enantiomer.
Elemental Analysis (EA)
Expertise & Rationale: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen. This serves as a final, independent confirmation of the compound's empirical formula and purity. Bromine content can be determined by methods such as titration after combustion.
Protocol: C, H, N, Br Analysis
-
Instrumentation: Use a calibrated elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperatures (~1000°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified with a thermal conductivity detector. Bromine is converted to HBr and titrated.
-
Data Analysis: Compare the experimental percentages to the theoretical values.
Trustworthiness & Expected Data: The experimental values should be within ±0.4% of the theoretical values.
| Element | Theoretical % |
| Carbon (C) | 46.98% |
| Hydrogen (H) | 5.26% |
| Nitrogen (N) | 6.09% |
| Bromine (Br) | 34.72% |
| Oxygen (O) | 6.95% |
Data Integration and Final Assessment
The true power of this multi-technique approach lies in the convergence of data. No single technique is sufficient, but together they build an unassailable analytical case.
A successful characterization will show:
-
NMR spectra that are fully assignable to the target structure.
-
Mass spectrometry data confirming the molecular weight and the presence of bromine.
-
FTIR spectrum showing all expected functional groups.
-
HPLC analysis indicating a high degree of purity (typically >98%).
-
Chiral HPLC demonstrating high enantiomeric excess for a specific enantiomer.
-
Elemental analysis results that match the theoretical composition.
When all these criteria are met, a Certificate of Analysis (CoA) can be issued with a high degree of confidence, ensuring the material is suitable for its intended use in research and development.
References
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]
-
Chemsrc. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. [Link]
-
Chemical Science (RSC Publishing). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
KIET Group of Institutions. Elemental Analysis Of Organic Compounds With The Use Of. [Link]
-
ResearchGate. What is the best method to determine 3-aminopropanol in a cream formulation?. [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 4. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | Chemsrc [chemsrc.com]
- 5. 787615-13-8|3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 6. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | 1213827-47-4 [chemicalbook.com]
- 7. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Amino-3-(3-bromophenyl)propan-1-ol
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol. This compound is a key chiral building block in the synthesis of various pharmaceuticals, particularly central nervous system agents[1]. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent peak symmetry and reproducibility. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in research, development, and quality control environments[2][3][4].
Introduction
3-Amino-3-(3-bromophenyl)propan-1-ol is a critical intermediate in medicinal chemistry, valued for its versatile amine and alcohol functional groups and the potential for further functionalization via its bromophenyl moiety[1]. Accurate quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products.
The primary challenge in the HPLC analysis of such compounds is often poor peak shape (tailing) due to the interaction of the basic amino group with acidic residual silanols on the silica-based stationary phase[5][6]. This application note describes a systematic approach to overcome this issue by optimizing mobile phase pH and employing a modern, high-purity stationary phase. The resulting method is demonstrated to be linear, accurate, precise, and robust.
Method Development Strategy
The physicochemical properties of 3-Amino-3-(3-bromophenyl)propan-1-ol guided the method development strategy.
-
Analyte Structure & Properties: The molecule contains a hydrophobic bromophenyl group and a polar side chain with a primary amine and a primary alcohol. The molecular weight is 230.1 g/mol [1][7]. This dual nature makes it an ideal candidate for reversed-phase chromatography.
-
Control of Ionization: The primary amine is basic. While the exact pKa is not published, the pKa of the structurally related 3-amino-1-propanol is approximately 9.96[8]. To ensure consistent protonation (R-NH3+) and minimize silanol interactions, the mobile phase pH must be controlled and maintained in the acidic range. A pH of ~3.0 was selected to be more than two units below the expected pKa, effectively suppressing the ionization of silanol groups and ensuring the analyte is in a single cationic form[5].
-
Chromophore & Detection: The bromophenyl group acts as a chromophore. Bromophenol compounds typically exhibit UV absorption maxima around 220 nm and 290 nm[9]. A photodiode array (PDA) detector was used to scan the analyte's spectrum, and a wavelength of 220 nm was chosen for quantification to maximize sensitivity.
-
Stationary Phase Selection: A modern, high-purity, end-capped C18 column was selected. These columns have a lower concentration of accessible, acidic silanol groups, which significantly reduces the secondary interactions that cause peak tailing with basic analytes[6].
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water (18.2 MΩ·cm).
-
Analyte: 3-Amino-3-(3-bromophenyl)propan-1-ol reference standard (>98% purity).
Chromatographic Conditions
A summary of the final optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1 L of purified water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Amino-3-(3-bromophenyl)propan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol (diluent).
-
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the diluent to achieve concentrations suitable for the desired application (e.g., for linearity studies).
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines[2][3][10]. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[2][3][11]. The validation protocol included tests for specificity, linearity, range, accuracy, precision, and robustness.
Step-by-Step Validation Experiments:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) was evaluated. A solution of the analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) and the chromatograms were compared to that of an unstressed standard to ensure no co-eluting peaks were present at the analyte's retention time.
-
Linearity: The linearity of the method was established by analyzing five solutions with concentrations ranging from 80% to 120% of the nominal assay concentration[3]. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
-
Accuracy: Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst. The RSD was calculated across both sets of experiments.
-
-
Robustness: The reliability of the method was assessed by making small, deliberate variations in the method parameters. The parameters evaluated included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Organic composition (± 2%) The effect on retention time and peak area was observed.
-
Visualization of Workflows
Results and Discussion
The developed method produced a sharp, symmetric peak for 3-Amino-3-(3-bromophenyl)propan-1-ol with a typical retention time of approximately 4.5 minutes. The system suitability results, including tailing factor and theoretical plates, consistently met standard acceptance criteria.
The validation results are summarized in Table 2, demonstrating that the method is highly suitable for its intended purpose.
| Validation Parameter | Result | ICH Acceptance Criteria |
| Specificity | No interference from degradants at the analyte's retention time. | Peak purity demonstrates specificity. |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 80 - 120% of nominal concentration | As per linearity studies.[3] |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| Robustness | No significant impact on results from minor changes. | Method remains reliable. |
The linearity was excellent across the specified range, with a correlation coefficient exceeding 0.999. Accuracy was confirmed with recovery values well within the typical acceptance limits of 98-102%. Both repeatability and intermediate precision showed very low relative standard deviations, indicating a high degree of precision. The method also proved to be robust, with minor, deliberate changes to the operating parameters not significantly affecting the quantitative results.
Conclusion
A highly reliable and robust RP-HPLC method for the quantitative determination of 3-Amino-3-(3-bromophenyl)propan-1-ol has been successfully developed and validated. The method employs a standard C18 column and a simple isocratic mobile phase, making it easy to implement in most analytical laboratories. By controlling the mobile phase pH, excellent peak shape for the basic analyte was achieved. The comprehensive validation performed in accordance with ICH Q2(R1) guidelines confirms that the method is accurate, precise, linear, and specific, rendering it suitable for routine quality control and stability analysis.
References
-
Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]
-
Wikipedia. 3-Amino-1-propanol. [Link]
-
Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]
-
Rasayan J. Chem. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]
-
ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
-
European Medicines Agency. Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
MDPI. Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. [Link]
-
ResearchGate. Validation of an HPLC method for the determination of amino acids in feed. [Link]
-
Chemsrc. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
PubMed. UV-induced formation of bromophenols from polybrominated diphenyl ethers. [Link]
-
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminopropanol CAS#: 156-87-6 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. researchgate.net [researchgate.net]
Application and Protocol for the Spectroscopic Analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol using ¹H and ¹³C NMR
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Amino-3-(3-bromophenyl)propan-1-ol is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a chiral center, a primary alcohol, a primary amine, and a substituted aromatic ring, presents a rich tapestry for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[1][2] This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 3-Amino-3-(3-bromophenyl)propan-1-ol, alongside robust protocols for sample preparation and data acquisition, tailored for researchers, scientists, and drug development professionals.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-Amino-3-(3-bromophenyl)propan-1-ol. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and data from analogous molecular fragments.[3]
Table 1: Predicted ¹H NMR Data for 3-Amino-3-(3-bromophenyl)propan-1-ol (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (CH₂) | ~3.8 | Triplet (t) | 2H |
| H-2 (CH₂) | ~2.0 | Multiplet (m) | 2H |
| H-3 (CH) | ~4.2 | Triplet (t) | 1H |
| Aromatic (H-2', H-4', H-5', H-6') | 7.2 - 7.5 | Multiplet (m) | 4H |
| -NH₂ | ~1.8 (broad) | Singlet (s) | 2H |
| -OH | ~2.5 (broad) | Singlet (s) | 1H |
Table 2: Predicted ¹³C NMR Data for 3-Amino-3-(3-bromophenyl)propan-1-ol (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~60 |
| C-2 | ~40 |
| C-3 | ~55 |
| C-1' | ~145 |
| C-2' | ~129 |
| C-3' | ~122 |
| C-4' | ~130 |
| C-5' | ~126 |
| C-6' | ~130 |
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The proton NMR spectrum of 3-Amino-3-(3-bromophenyl)propan-1-ol is anticipated to exhibit distinct signals corresponding to the aliphatic chain, the aromatic ring, and the exchangeable protons of the amine and alcohol groups.
-
Aliphatic Region (δ 1.5-4.5 ppm):
-
The methylene protons at C-1 (H-1) , being adjacent to the electron-withdrawing hydroxyl group, are expected to resonate downfield around 3.8 ppm. Due to coupling with the neighboring C-2 protons, this signal will appear as a triplet.
-
The methylene protons at C-2 (H-2) are situated between two methine groups and will experience coupling from both H-1 and H-3. This will result in a more complex splitting pattern, likely a multiplet, appearing around 2.0 ppm.
-
The methine proton at C-3 (H-3) is attached to the carbon bearing the amino group and the phenyl ring. This benzylic proton will be deshielded and is predicted to appear as a triplet around 4.2 ppm due to coupling with the C-2 protons.
-
-
Aromatic Region (δ 7.2-7.5 ppm):
-
The four protons on the 3-bromophenyl ring will give rise to a complex multiplet in the aromatic region. The bromine atom, being an electron-withdrawing group, will influence the chemical shifts of the aromatic protons. The meta-substitution pattern will lead to overlapping signals that are often challenging to resolve into distinct multiplicities without higher field instrumentation or 2D NMR techniques.
-
-
Exchangeable Protons (-NH₂ and -OH):
-
The protons of the primary amine (-NH₂) and the primary alcohol (-OH) are exchangeable and their chemical shifts are highly dependent on concentration, temperature, and solvent. They are expected to appear as broad singlets. The amine protons are predicted around 1.8 ppm and the alcohol proton around 2.5 ppm. These signals will disappear upon the addition of D₂O, a useful technique for their confirmation.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
-
Aliphatic Carbons (δ 40-60 ppm):
-
C-1 , bonded to the electronegative oxygen atom, will be the most deshielded of the aliphatic carbons, with a predicted chemical shift of approximately 60 ppm.
-
C-2 is expected to resonate at a higher field, around 40 ppm.
-
C-3 , being benzylic and attached to the nitrogen atom, will have a chemical shift around 55 ppm.
-
-
Aromatic Carbons (δ 122-145 ppm):
-
The six carbons of the 3-bromophenyl ring will give rise to six distinct signals.
-
C-3' , the carbon directly bonded to the bromine atom, will have its chemical shift significantly influenced by the heavy atom effect, and is predicted to be around 122 ppm.
-
C-1' , the ipso-carbon attached to the propanol chain, is expected to be the most downfield of the aromatic carbons, around 145 ppm.
-
The remaining aromatic carbons (C-2', C-4', C-5', and C-6' ) will have chemical shifts in the range of 126-130 ppm. The precise assignment of these peaks would typically require advanced NMR experiments such as HSQC and HMBC.
-
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like 3-Amino-3-(3-bromophenyl)propan-1-ol for analysis.[4][5]
Materials:
-
3-Amino-3-(3-bromophenyl)propan-1-ol (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of 3-Amino-3-(3-bromophenyl)propan-1-ol into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Ensuring Homogeneity: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: NMR Data Acquisition
This protocol provides a general procedure for acquiring standard ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[6][7]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): ~16 ppm (centered around 5 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 (adjust based on sample concentration).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): ~240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more (dependent on sample concentration).
-
Temperature: 298 K.
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons.
Workflow and Logic
The following diagram illustrates the logical workflow for the NMR spectral interpretation of 3-Amino-3-(3-bromophenyl)propan-1-ol.
Caption: Workflow for NMR analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectral interpretation of 3-Amino-3-(3-bromophenyl)propan-1-ol, a crucial step in its characterization for pharmaceutical and chemical research. The detailed protocols for sample preparation and data acquisition are designed to ensure the collection of high-quality, reproducible NMR data. By understanding the principles behind spectral interpretation and following standardized experimental procedures, researchers can confidently elucidate and verify the structure of this and other related small molecules.
References
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Dyakov, A. A., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. Retrieved from [Link]
-
Centre for Catalysis Research and Technology (C-CART). (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]
-
Koleva, B. B., et al. (2007). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 45(10), 843-849. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
-
Harris, R. K., & Wasylishen, R. E. (Eds.). (2024). Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department NMR Facility. (2020). Optimized Default 13C Parameters. Retrieved from [Link]
-
JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]
-
Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 135-156). Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Labcompare. (2025). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 385-397. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. ¹H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
-
Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 3-Phenyl-1-propanol | C₉H₁₂O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S7. ¹H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]
-
Zenodo. (2020). Predicted carbon-13 NMR data of Natural Products (PNMRNP). Retrieved from [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols for 3-Amino-3-(3-bromophenyl)propan-1-ol in Substitution and Oxidation Reactions
Introduction: A Versatile Chiral Building Block
3-Amino-3-(3-bromophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry and drug development.[1] Its structure is characterized by three key functional moieties: a primary amine, a primary alcohol, and a bromophenyl group. This unique combination allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of complex molecules, particularly those targeting the central nervous system.[1] The presence of the bromine atom on the phenyl ring provides a convenient handle for further functionalization through various cross-coupling reactions.[1]
This guide provides detailed application notes and adaptable protocols for two key transformations of 3-Amino-3-(3-bromophenyl)propan-1-ol: substitution reactions at the amino group and oxidation of the primary alcohol. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in their successful implementation and modification.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-3-(3-bromophenyl)propan-1-ol is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | [2][3] |
| Molecular Weight | 230.10 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, light-proof, inert gas | [1] |
Safety Precautions
3-Amino-3-(3-bromophenyl)propan-1-ol is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Substitution Reactions: N-Arylation
The primary amine of 3-Amino-3-(3-bromophenyl)propan-1-ol is a key site for substitution reactions, particularly N-arylation, to introduce diverse aromatic moieties. Two powerful palladium- and copper-catalyzed methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Theoretical Background
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[5] The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine ligand.[6] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[5]
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[3] Traditional Ullmann reactions often require harsh conditions, but modern protocols utilize ligands such as amino acids or diamines to facilitate the reaction at lower temperatures.[1]
Protecting Group Strategy for N-Arylation
To prevent undesired O-arylation of the primary alcohol, it is advisable to protect the hydroxyl group prior to performing the N-arylation. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is a suitable choice as it is stable to the basic conditions of the N-arylation and can be readily removed under acidic conditions.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the Buchwald-Hartwig amination of O-TBDMS protected 3-Amino-3-(3-bromophenyl)propan-1-ol with an aryl bromide.
Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for the synthesis of N-aryl derivatives.
Materials:
-
O-TBDMS protected 3-Amino-3-(3-bromophenyl)propan-1-ol
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Tetra-n-butylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine O-TBDMS protected 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Reaction: Add anhydrous toluene to the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified protected product in THF and add a solution of TBAF (1.1 eq) in THF. Stir at room temperature until deprotection is complete (monitor by TLC). Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography if necessary.
Oxidation Reactions
The primary alcohol of 3-Amino-3-(3-bromophenyl)propan-1-ol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial to achieve the desired product and avoid over-oxidation.
Protecting Group Strategy for Oxidation
To prevent N-oxidation or other side reactions involving the amino group, it is essential to protect it before performing the oxidation of the alcohol. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to many oxidative conditions and can be easily removed with mild acid.[7]
Experimental Protocol 1: Oxidation to the Aldehyde (Parikh-Doering Oxidation)
The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes using a sulfur trioxide pyridine complex as the activating agent for dimethyl sulfoxide (DMSO).[8][9]
Workflow for Parikh-Doering Oxidation
Caption: Workflow for the synthesis of the amino aldehyde.
Materials:
-
N-Boc protected 3-Amino-3-(3-bromophenyl)propan-1-ol
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc protected 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO. Add triethylamine (3.0 eq).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of SO₃·Py (1.5 eq) in anhydrous DMSO dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel.
Experimental Protocol 2: Oxidation to the Carboxylic Acid
For the oxidation of the primary alcohol to a carboxylic acid, a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation is often employed to ensure high yields and avoid side reactions. Alternatively, a direct oxidation using stronger oxidizing agents can be used, although careful control of the reaction conditions is necessary. Here, we present a direct oxidation protocol using potassium permanganate.
Materials:
-
N-Boc protected 3-Amino-3-(3-bromophenyl)propan-1-ol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Acetone and water
-
Sodium bisulfite (NaHSO₃)
Protocol:
-
Reaction Setup: Dissolve N-Boc protected 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq) in a mixture of acetone and water. Add a 1 M aqueous solution of NaOH (1.1 eq).
-
Oxidation: Cool the solution to 0 °C. Slowly add a solution of KMnO₄ (2.5 eq) in water, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms. Filter the mixture through a pad of celite and wash the filter cake with water. Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid by recrystallization or column chromatography.
Data Summary
The following table provides a summary of the expected outcomes for the described reactions. Yields are indicative and may vary depending on the specific substrate and reaction conditions.
| Reaction | Starting Material | Product | Key Reagents | Expected Yield |
| N-Arylation | O-TBDMS-3-Amino-3-(3-bromophenyl)propan-1-ol | N-Aryl-3-amino-3-(3-bromophenyl)propan-1-ol | Pd₂(dba)₃, XPhos, NaOtBu | 70-90% |
| Aldehyde Synthesis | N-Boc-3-Amino-3-(3-bromophenyl)propan-1-ol | 3-(Boc-amino)-3-(3-bromophenyl)propanal | SO₃·Py, DMSO, Et₃N | 75-95% |
| Carboxylic Acid Synthesis | N-Boc-3-Amino-3-(3-bromophenyl)propan-1-ol | 3-(Boc-amino)-3-(3-bromophenyl)propanoic acid | KMnO₄, NaOH | 60-80% |
Conclusion
3-Amino-3-(3-bromophenyl)propan-1-ol is a versatile building block with multiple reactive sites that can be selectively functionalized. The protocols provided herein for N-arylation and oxidation offer robust starting points for the synthesis of a wide range of derivatives. Careful consideration of protecting group strategies is paramount to achieving high yields and selectivity in these transformations. The adaptability of these protocols allows for their application in the synthesis of diverse compound libraries for drug discovery and development.
References
-
3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309.
-
3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Bashary, D., & Khatik, G. L. (2018). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. Bioorganic chemistry, 81, 334-341.
-
3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
-
Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]
- Process for preparing 3S-3-amino-3-aryl propionic acid and derivatives thereof. (n.d.). Google Patents.
-
Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. (2021, March 1).
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. [Link]
-
Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023, July 26).
- Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[N-(hydroxypropyl)triglycyl]amino oligonucleotides. (1998, October 15). Nucleosides & nucleotides, 17(9-11), 1641-1650.
- Catalytic Asymmetric Synthesis of α-Amino Acids. (2001, October 1). Chemical Reviews, 101(10), 3029-3070.
- A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. (2024, April 3). ChemRxiv.
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024, April 13). International Journal of Molecular Sciences, 25(8), 4307.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2019, December 1). The Journal of Organic Chemistry, 84(23), 15545-15557.
-
(R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. (n.d.). Chemsrc.com. Retrieved January 26, 2026, from [Link]
- Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. (2014). Green Chemistry, 16(7), 3479-3483.
-
Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid. (2024, January 24). Medium. [Link]
-
A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. (n.d.). Pure. Retrieved January 26, 2026, from [Link]
-
(R)-3-Amino-3-(3-bromophenyl)propan-1-ol. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022, August 5).
- Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-scale Production. (2011). CHIMIA International Journal for Chemistry, 65(12), 915-918.
-
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved January 26, 2026, from [Link]
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2023, September 28). International Journal of Molecular Sciences, 24(19), 14757.
-
Parikh-Doering Oxidation. (2014, May 1). Chem-Station Int. Ed.[Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Google Patents.
-
A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. (n.d.). Pure. Retrieved January 26, 2026, from [Link]
-
A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). Retrieved January 26, 2026, from [Link]
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015, July 24). The Journal of Organic Chemistry, 80(15), 7666-7673.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. conf.uni-ruse.bg [conf.uni-ruse.bg]
Application Note: A Validated Protocol for the Stereoselective Reduction of 3-Amino-1-(3-bromophenyl)propan-1-one to 3-Amino-3-(3-bromophenyl)propan-1-ol
Introduction and Scientific Context
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structural features, including a chiral center, a primary amine, and a primary alcohol, allow for versatile chemical modifications, making it a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system like antidepressants and anticonvulsants.[1] The bromophenyl group is also of significant interest as it provides a reactive handle for further functionalization through cross-coupling reactions.[1]
Given the stereospecific nature of drug-receptor interactions, the enantiomeric purity of such intermediates is of paramount importance. Therefore, synthetic routes that can controllably produce a specific stereoisomer are highly sought after. This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-3-(3-bromophenyl)propan-1-ol through the chemical reduction of its corresponding β-amino ketone precursor, 3-amino-1-(3-bromophenyl)propan-1-one.
The chosen methodology employs sodium borohydride (NaBH₄), a widely used and relatively mild reducing agent, prized for its selectivity in reducing aldehydes and ketones to their corresponding alcohols.[2] Unlike more aggressive hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is more tolerant of various functional groups and presents a more favorable safety profile.[2][3] The causality behind this choice lies in achieving a balance between high reaction efficiency and operational safety, which is critical in both research and scaled-up production environments. This protocol is designed to be a self-validating system, incorporating in-process monitoring and detailed characterization steps to ensure the desired product is obtained with high purity.
Reaction Scheme and Mechanism
The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the β-amino ketone. The reaction proceeds via a two-step mechanism: 1) nucleophilic attack by the hydride, followed by 2) protonation of the resulting alkoxide intermediate by the protic solvent (typically an alcohol like methanol or ethanol).[2][4]
Reaction: 3-Amino-1-(3-bromophenyl)propan-1-one + NaBH₄ --(in MeOH)--> 3-Amino-3-(3-bromophenyl)propan-1-ol
Mechanism Insight: Sodium borohydride serves as a convenient and effective source of hydride.[2] The reaction is typically performed at reduced temperatures (0 °C) to moderate the reaction rate, minimize side reactions, and enhance diastereoselectivity where applicable. The choice of solvent is also critical; protic solvents like methanol not only dissolve the reagents but also participate in the final protonation step to yield the neutral alcohol product.[4]
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the reduction reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Amino-1-(3-bromophenyl)propan-1-one HCl | ≥97% | Commercially Available | N/A | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 16940-66-2 | Water-reactive; handle with care.[5] |
| Methanol (MeOH), Anhydrous | ≥99.8% | Fisher Scientific | 67-56-1 | Serves as solvent and proton source. |
| Deionized Water | High Purity | In-house | 7732-18-5 | For quenching and work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house | 7647-14-5 | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | N/A | For reaction monitoring. |
| Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator | Standard Laboratory Glassware | N/A | N/A | Ensure all glassware is oven-dried. |
Safety Precautions
-
Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and is water-reactive, releasing flammable gases which may ignite spontaneously.[5] Always handle NaBH₄ in a well-ventilated fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5][7] Keep away from water, acids, and strong oxidizing agents.[6]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
General: A thorough risk assessment should be conducted before starting the experiment.[8] An eyewash station and safety shower must be readily accessible.[6]
Step-by-Step Procedure
-
Reaction Setup: Place a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Add 3-amino-1-(3-bromophenyl)propan-1-one hydrochloride (e.g., 2.65 g, 10.0 mmol) to the flask.
-
Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Allow the solution to stir at this temperature for 15 minutes to ensure thermal equilibrium.
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.45 g, 12.0 mmol, 1.2 equivalents) to the cooled solution in small portions over 15-20 minutes.
-
Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reaction and the rate of hydrogen gas evolution, which occurs as NaBH₄ reacts with the methanol solvent.[3]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reduction by Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: Use a 7:3 mixture of Ethyl Acetate:Hexanes as the mobile phase. Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate. The product, being more polar, will have a lower Rf value than the starting ketone. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
-
-
Quenching: Once the reaction is complete (typically within 1-2 hours), slowly and carefully add 10 mL of deionized water dropwise to the flask while it is still in the ice bath. This will quench any excess sodium borohydride.
-
Solvent Removal: Remove the ice bath and allow the mixture to warm to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Transfer the resulting aqueous residue to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic layer. Repeat the extraction of the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them once with 50 mL of saturated sodium chloride solution (brine). Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product, 3-amino-3-(3-bromophenyl)propan-1-ol, typically as a pale oil or solid.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel or by recrystallization to achieve high purity.
Workflow Visualization
The following diagram outlines the complete experimental workflow, from initial setup to final product analysis.
Caption: Experimental workflow for the reduction of 3-amino-1-(3-bromophenyl)propan-1-one.
Data Summary and Expected Results
| Parameter | Value | Rationale / Notes |
| Starting Ketone | 1.0 eq | Basis for stoichiometry. |
| Sodium Borohydride | 1.2 eq | A slight excess ensures complete reaction. |
| Solvent | Methanol | Protic solvent required for protonation.[4] |
| Temperature | 0 °C | Controls reaction rate and improves selectivity. |
| Reaction Time | 1-2 hours | Monitored by TLC to confirm completion. |
| Expected Yield | 85-95% | Typical yield for this type of reduction. |
| Product Appearance | White to off-white solid or pale oil |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent; low-quality NaBH₄ (degraded by moisture). | Add another 0.2-0.3 equivalents of fresh NaBH₄. Ensure NaBH₄ is stored in a desiccator. |
| Low Yield | Incomplete extraction; product loss during work-up. | Perform an additional extraction of the aqueous layer. Ensure pH of the aqueous layer is basic before extraction to keep the amine deprotonated and soluble in the organic phase. |
| Product is an oil, not a solid | Presence of residual solvent or minor impurities. | Dry the product under high vacuum for an extended period. If it remains an oil, proceed with purification. |
References
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Link]
-
Tsunoda, T., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]
-
Cao, Y., & Yang, G. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]
-
National Institutes of Health. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. [Link]
-
Tomishige, K., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications. [Link]
-
New Jersey Department of Health. (1999). Hazard Substance Fact Sheet: Sodium Borohydride. [Link]
-
Daugulis, O., et al. (2007). Stereoretentive C−H Bond Activation in the Aqueous Phase Catalytic Hydrogenation of Amino Acids to Amino Alcohols. Organic Letters. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Zhang, W., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]
-
An, G., et al. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Trade Science Inc. Journals. [Link]
-
Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
In vitro assays for testing the bioactivity of 3-Amino-3-(3-bromophenyl)propan-1-ol
An Application Guide: Investigating the Bioactivity of 3-Amino-3-(3-bromophenyl)propan-1-ol Using In Vitro Assays
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
In the realm of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. The compound 3-Amino-3-(3-bromophenyl)propan-1-ol, a substituted phenylpropanolamine, presents a structural motif suggestive of potential interaction with various biological targets. However, without pre-existing data, a systematic and tiered screening approach is paramount.
This guide provides a comprehensive framework for researchers to conduct an initial in vitro characterization of this compound. We will move from foundational cytotoxicity assessments to hypothesis-driven functional screens based on structural alerts. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, complete with the necessary controls and rationale to ensure data integrity and trustworthiness.
Part 1: Foundational Viability and Cytotoxicity Assessment
Before investigating any specific bioactivity, it is crucial to determine the concentration range at which 3-Amino-3-(3-bromophenyl)propan-1-ol exhibits cytotoxic effects. This step prevents misleading results in subsequent functional assays where a decrease in signal could be misinterpreted as specific inhibition rather than simple cell death. We will employ two complementary assays: a metabolic activity assay (MTT) and a cell membrane integrity assay (LDH).
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Caption: Workflow for assessing cell viability via the MTT assay.
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a disease-relevant line) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-3-(3-bromophenyl)propan-1-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a concentration range for testing (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability (%) against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. A breach in membrane integrity, a hallmark of necrosis or late-stage apoptosis, leads to LDH release. This provides a complementary endpoint to the metabolic data from the MTT assay.
-
Experimental Setup: Follow steps 1-4 of the MTT assay protocol.
-
Controls: It is critical to include:
-
Spontaneous LDH Release: Vehicle control wells.
-
Maximum LDH Release: Control wells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.
-
-
Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, as per the manufacturer's instructions) to each well.
-
Incubation & Measurement: Incubate for 20-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity (%) using the formula: (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of cytosolic enzyme from damaged cells |
| Endpoint | Cell Viability (%) | Cytotoxicity (%) |
| Primary Indication | Reduction in cell proliferation or metabolic health | Loss of cell membrane integrity (necrosis/late apoptosis) |
| Typical Control | Vehicle (e.g., 0.5% DMSO) | Lysis Buffer (Maximum Release) |
Part 2: Hypothesis-Driven Functional Screening
The structure of 3-Amino-3-(3-bromophenyl)propan-1-ol contains a propanolamine backbone, which is a key pharmacophore in many beta-blockers and other modulators of G-protein coupled receptors (GPCRs). Therefore, a logical next step is to screen for activity at GPCRs. Additionally, its phenyl ring suggests potential for crossing the blood-brain barrier and exerting neuroactivity.
GPCR Activity Screening: cAMP Assay
Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels via adenylyl cyclase. Assays that measure cAMP levels are a robust method to determine if a compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors.
Caption: GPCR signaling cascade modulating intracellular cAMP levels.
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice due to their high sensitivity and low background. The principle involves competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.
-
Cell Line Selection: Use a cell line endogenously expressing a target receptor or a recombinant line overexpressing a specific GPCR (e.g., CHO-β₂AR).
-
Cell Seeding: Seed cells in a low-volume 384-well white plate at an appropriate density and allow them to attach overnight.
-
Agonist Mode:
-
Add serial dilutions of 3-Amino-3-(3-bromophenyl)propan-1-ol to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add serial dilutions of 3-Amino-3-(3-bromophenyl)propan-1-ol to the cells and incubate for 15 minutes.
-
Add a known agonist for the target receptor at its EC₅₀ concentration (the concentration that produces 50% of its maximal effect).
-
Incubate for a further 30 minutes.
-
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP cryptate antibody) in lysis buffer as per the manufacturer's protocol (e.g., Cisbio).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and plot it against the compound concentration. For agonist mode, determine the EC₅₀. For antagonist mode, determine the IC₅₀.
Phenotypic Screening: Neurite Outgrowth Assay
Phenotypic screening can uncover unexpected bioactivities. A neurite outgrowth assay assesses a compound's ability to promote or inhibit the extension of neurites from neuronal cells, a process fundamental to neural development and regeneration.
PC-12 cells are a common model as they differentiate and extend neurites in response to Nerve Growth Factor (NGF).
-
Cell Seeding: Seed PC-12 cells on plates coated with collagen type IV (50 µg/mL) at a density of 2,000 cells/well in a 96-well plate.
-
Treatment: After 24 hours, replace the medium with a low-serum medium containing:
-
Negative Control: Vehicle only.
-
Positive Control: NGF (e.g., 50 ng/mL).
-
Test Conditions: NGF (50 ng/mL) + serial dilutions of 3-Amino-3-(3-bromophenyl)propan-1-ol (to test for inhibition).
-
Test Conditions 2: Serial dilutions of the compound alone (to test for agonistic activity).
-
-
Incubation: Incubate the cells for 72 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against a neuronal marker like βIII-tubulin, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify:
-
Total neurite length per neuron.
-
Number of neurite branch points.
-
Percentage of neurite-bearing cells.
-
-
Data Analysis: Normalize the results to the positive (NGF) and negative (vehicle) controls. Plot the neurite length against the compound concentration to determine enhancement or inhibition.
Part 3: Mechanistic Insight - Enzyme Inhibition Assay
If the initial screens suggest a particular activity (e.g., modulation of neurotransmitter pathways), a more focused mechanistic assay is required. The amine group in the test compound makes it a candidate for interaction with enzymes that metabolize monoamines, such as Monoamine Oxidase (MAO).
Protocol: MAO-Glo™ Assay (Promega)
This is a luminescent assay that measures the activity of MAO-A or MAO-B. MAO action on a substrate produces H₂O₂, which is used by a thermostable luciferase to generate light.
Caption: Workflow for a luminescent monoamine oxidase (MAO) inhibition assay.
-
Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, buffer, and the MAO substrate according to the manufacturer's protocol. Prepare serial dilutions of 3-Amino-3-(3-bromophenyl)propan-1-ol and a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.
-
Enzyme Reaction: In a 96-well white plate, add 12.5 µL of the test compound or control. Add 12.5 µL of the MAO enzyme solution. Incubate for 15 minutes.
-
Substrate Addition: Add 25 µL of the MAO substrate to all wells to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value.
Conclusion and Forward Path
This document outlines a logical, multi-tiered strategy for the initial in vitro characterization of 3-Amino-3-(3-bromophenyl)propan-1-ol. By starting with broad assessments of cytotoxicity and progressing to hypothesis-driven functional and mechanistic assays, researchers can efficiently build a biological profile of this novel compound. Positive "hits" in any of these assays would warrant further investigation, including selectivity profiling against a broader panel of receptors or enzymes and subsequent validation in more complex, physiologically relevant model systems.
References
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: A new, simple, rapid, and sensitive lactate dehydrogenase (LDH) release assay for cytotoxicity screening. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: xPharm: The Comprehensive Pharmacology Reference URL: [Link]
-
Title: cAMP and Epac in the regulation of cell-cell adhesion Source: Seminars in Cell & Developmental Biology URL: [Link]
-
Title: High-Content Screening for Neurite Outgrowth Source: Methods in Molecular Biology URL: [Link]
Application Notes and Protocols for the Design of Novel Therapeutics from 3-Amino-3-(3-bromophenyl)propan-1-ol
Introduction: The Strategic Value of the 3-Amino-3-(3-bromophenyl)propan-1-ol Scaffold in Drug Discovery
The 3-Amino-3-(3-bromophenyl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural architecture, featuring a chiral center and multiple functional groups, offers a rich landscape for chemical modification and the exploration of structure-activity relationships (SAR). The phenylpropanolamine core is a well-established pharmacophore found in numerous biologically active compounds, including agents targeting the central nervous system (CNS).[1][2] The strategic placement of a bromine atom on the phenyl ring provides a versatile handle for late-stage functionalization through modern cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries.[3]
This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of derivatives of 3-Amino-3-(3-bromophenyl)propan-1-ol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics, with a particular focus on neurological disorders and oncology.
Rationale for Derivative Design: Targeting Neurological and Oncological Pathways
The design of a focused library of derivatives from the 3-Amino-3-(3-bromophenyl)propan-1-ol core is guided by the known biological activities of related phenylpropanolamine structures. These compounds have been shown to interact with key biological targets, suggesting at least two primary avenues for therapeutic intervention:
1. Neurological Disorders: Many phenylpropanolamine derivatives act as modulators of monoamine neurotransmitter systems by inhibiting the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[4][5] Dysregulation of these neurotransmitter systems is implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). By systematically modifying the core scaffold, it is possible to fine-tune the potency and selectivity of these derivatives towards specific monoamine transporters, thereby creating novel candidates for the treatment of these disorders.
2. Oncology: Several studies have demonstrated the cytotoxic potential of β-amino alcohol derivatives against various cancer cell lines.[6] The mechanisms underlying these effects are diverse but can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The ability to introduce a wide array of substituents onto the phenyl ring via the bromo-substituent allows for the exploration of interactions with various enzymatic targets, such as kinases, which are often dysregulated in cancer.[7]
Workflow for Derivative Synthesis and Evaluation
A systematic approach to the design and testing of novel derivatives is crucial for a successful drug discovery campaign. The following workflow outlines a logical progression from initial chemical synthesis to comprehensive biological characterization.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and overcome common experimental hurdles.
Overview of Synthetic Strategy
The synthesis of β-amino alcohols like 3-Amino-3-(3-bromophenyl)propan-1-ol is a critical process in the development of various pharmaceutical agents. These compounds serve as key building blocks and intermediates.[1] While several synthetic routes exist, a common and reliable two-step approach involves the initial formation of a β-amino ketone precursor via a Mannich-type reaction, followed by the selective reduction of the ketone to the desired alcohol.
This guide will primarily focus on troubleshooting this two-step pathway, which offers a balance of accessibility of starting materials and operational simplicity. We will also address alternative synthetic strategies in the FAQ section.
Figure 2: Simplified mechanism of the Mannich reaction.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I address this?
A2: The formation of byproducts is a frequent challenge. Here's how to troubleshoot:
-
Identify the Byproducts: If possible, try to isolate and characterize the major byproducts. Common byproducts in a Mannich reaction include the self-condensation product of the ketone and bis-alkylation products.
-
Optimize Reaction Conditions:
-
Temperature Control: Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes improve selectivity and reduce byproduct formation.
-
Order of Addition: As mentioned, adding the ketone slowly to the mixture of the amine and formaldehyde can prevent its self-condensation.
-
-
Purification Strategy: The crude product will likely require purification.
-
Acid-Base Extraction: Since the product is an amine, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution to protonate and extract your product into the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
-
Recrystallization/Column Chromatography: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography. [1][2]
-
Part B: Reduction of the β-Amino Ketone to the β-Amino Alcohol
The second step is the reduction of the carbonyl group in the β-amino ketone to a hydroxyl group. The choice of reducing agent is crucial for achieving a high yield and avoiding side reactions.
Q3: The reduction of my β-amino ketone is incomplete, and I recover a significant amount of starting material. What should I do?
A3: Incomplete reduction is typically due to issues with the reducing agent or the reaction conditions.
-
Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice for this reduction. However, if you are experiencing incomplete reduction, consider the following:
-
Equivalents: Ensure you are using a sufficient excess of the reducing agent. We recommend starting with 1.5 to 2.0 equivalents of NaBH₄.
-
Reactivity: If NaBH₄ is not effective, a stronger reducing agent like lithium aluminum hydride (LAH) could be used, but be aware that LAH is less selective and requires strictly anhydrous conditions.
-
-
Reaction Temperature: The reduction is often performed at low temperatures (e.g., 0°C to room temperature) to improve selectivity. However, if the reaction is sluggish, allowing it to slowly warm to room temperature and stirring for a longer period may be necessary.
-
Solvent: The choice of solvent is important. Methanol or ethanol are commonly used for NaBH₄ reductions. Ensure your β-amino ketone is soluble in the chosen solvent.
Q4: I am observing byproducts that suggest elimination or other side reactions. How can I prevent this?
A4: The formation of elimination byproducts (alkenes) can occur, especially under harsh conditions.
-
Temperature Control: This is the most critical factor. Reductions of β-hydroxy ketones, which are structurally similar, show that lower temperatures (e.g., -78°C) can significantly reduce elimination products. [3]While -78°C may not be necessary for all cases, keeping the reaction temperature low (e.g., 0°C) is a good practice.
-
Lewis Acid Mediation: The use of a Lewis acid can sometimes chelate to both the carbonyl oxygen and the amino group, leading to a more rigid conformation that can favor reduction over other pathways. However, some Lewis acids can also promote elimination, so this should be approached with caution and thoroughly researched for your specific substrate. [3]
Part C: Purification and Characterization
Q5: I am having difficulty isolating the final product, 3-Amino-3-(3-bromophenyl)propan-1-ol, from the reaction mixture.
A5: Amino alcohols can sometimes be tricky to isolate due to their polarity and ability to form salts.
-
Work-up Procedure: After the reduction is complete, a careful work-up is essential.
-
Quench Excess Reagent: Slowly and carefully add an acid (e.g., 1M HCl) at a low temperature to quench any remaining reducing agent.
-
pH Adjustment: The pH of the aqueous layer is critical for successful extraction. To extract the amino alcohol into an organic solvent, the aqueous layer should be made basic (pH > 10) with a base like NaOH. This deprotonates the ammonium salt and makes the amine more soluble in the organic phase.
-
Solvent Choice for Extraction: Use a polar organic solvent like ethyl acetate or dichloromethane for the extraction. Multiple extractions will be necessary to ensure complete recovery of the product.
-
-
Purification:
-
Column Chromatography: If the product is still impure, column chromatography on silica gel is a standard method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol containing a small amount of ammonia (to prevent streaking of the amine on the silica), is usually effective. [2] * Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most suitable starting materials for this synthesis?
The most common and commercially available starting materials are 3'-bromoacetophenone, a source of formaldehyde (such as paraformaldehyde or formalin), and an amine source. For the synthesis of the primary amine, ammonium chloride is a good choice.
FAQ 2: Can I use other reducing agents besides NaBH₄? What are the advantages and disadvantages?
Yes, several other reducing agents can be used. The choice depends on factors like cost, safety, and the presence of other functional groups.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, safe to handle, chemoselective for aldehydes and ketones. | May be sluggish for some hindered ketones. |
| Lithium Aluminum Hydride (LAH) | Very powerful, reduces most carbonyl functional groups. | Highly reactive with water and protic solvents, less selective. |
| Samarium(II) Iodide (SmI₂) | Can offer high levels of stereoselectivity in related systems. [4] | More expensive, requires inert atmosphere. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, often high yielding. | May not be suitable if other reducible functional groups are present. Requires specialized equipment. |
FAQ 3: Are there viable alternative synthetic routes to 3-Amino-3-(3-bromophenyl)propan-1-ol?
Yes, a significant alternative is the ring-opening of an epoxide. This route involves reacting 2-(3-bromophenyl)oxirane with an amine source, such as ammonia.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
Welcome to the dedicated technical support guide for the purification of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic building block.[1][2] As a chiral amino alcohol, achieving high purity is critical for its successful application in the synthesis of pharmaceuticals, particularly for central nervous system agents.[2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and aim to provide a robust framework for developing an effective purification strategy.
Troubleshooting Guide: Common Purification Issues
Researchers may face several hurdles when purifying this compound due to its polar nature and the presence of both an amine and a hydroxyl group. This section addresses specific problems in a question-and-answer format.
Question 1: My product is an oil or a sticky solid after synthesis and initial work-up. How can I induce crystallization to obtain a solid hydrochloride salt?
Answer:
Oiling out is a common issue with polar molecules, especially salts. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Underlying Cause: The product is too soluble in the residual solvent from the work-up, or the solvent system is not appropriate for inducing crystallization. Amine hydrochlorides can be hygroscopic, absorbing moisture from the air to become oily.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with various solvent systems. A good starting point for amine hydrochlorides is a mixture of a polar solvent in which it dissolves (like methanol, ethanol, or isopropanol) and a less polar anti-solvent (like diethyl ether, ethyl acetate, or dichloromethane) to induce precipitation.[3][4]
-
Procedure: Dissolve the crude oil in a minimal amount of a hot polar solvent (e.g., isopropanol). Once fully dissolved, slowly add a less polar anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy.[3] If no crystals form upon cooling, try gently scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Moisture Control: Ensure all solvents are anhydrous and the procedure is carried out under a dry atmosphere (e.g., nitrogen or argon) if the compound is suspected to be hygroscopic.
-
Question 2: I'm performing a recrystallization, but the purity is not improving significantly. What are the likely impurities and how can I remove them?
Answer:
Ineffective recrystallization suggests that the impurities have similar solubility properties to your target compound. Understanding the potential impurities from the synthesis is crucial. A common synthetic route involves the reduction of a nitrostyrene intermediate derived from 3-bromobenzaldehyde and nitromethane.[1]
-
Potential Impurities & Removal Strategies:
| Impurity Type | Potential Source | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction (e.g., residual 3-bromobenzaldehyde) | These are typically less polar. A well-chosen recrystallization solvent system should leave these in the mother liquor. If they persist, column chromatography may be necessary. |
| Reaction By-products | Side reactions during synthesis | By-products from the reduction step can have similar polarities. Column chromatography is often the most effective method for separation. |
| Diastereomers (if applicable) | If a chiral center is formed non-stereoselectively | Chiral chromatography or diastereomeric salt resolution may be required for separation of enantiomers or diastereomers. |
| Inorganic Salts | From work-up or salt formation steps | A pre-purification wash with a solvent that dissolves the organic compound but not the inorganic salts can be effective. |
-
Self-Validating Protocol: After recrystallization, analyze a small sample of the crystals and the mother liquor by TLC, HPLC, or NMR to determine where the impurities are partitioning. This will inform you if your chosen solvent system is effective.
Question 3: I'm trying to use silica gel column chromatography, but my compound is streaking or not eluting from the column. What's going wrong?
Answer:
The polar amine hydrochloride is likely interacting strongly with the acidic silica gel, leading to poor chromatographic performance.[5]
-
Causality: The positively charged ammonium group binds ionically to the negatively charged silanol groups on the silica surface.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for amine hydrochloride chromatography.
-
Expert Insight: Adding a small amount of a volatile base like triethylamine or ammonia to your eluent system (e.g., dichloromethane/methanol) is a standard and effective technique for chromatographing amines on silica gel.[5] This deactivates the acidic sites on the silica, allowing the compound to elute more cleanly.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for recrystallizing this compound?
A1: There is no single "best" system, as it depends on the specific impurities present. However, a good starting point is an alcohol/ether or alcohol/ester combination. For example, dissolving the crude product in hot ethanol or isopropanol and then adding diethyl ether or ethyl acetate until turbidity appears is a common and often successful strategy for purifying amine hydrochlorides.[3][6]
Q2: Can I purify the free base form of the compound first and then convert it to the hydrochloride salt?
A2: Yes, this is an excellent and often preferred strategy. The free base, 3-Amino-3-(3-bromophenyl)propan-1-ol, is less polar than its hydrochloride salt and will behave much better during silica gel chromatography. After purification of the free base, it can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.[4]
Q3: My purified compound is colored. What is the likely cause and how can I fix it?
A3: A colored impurity often indicates the presence of oxidized species or persistent colored by-products from the synthesis. Amines, in particular, can be susceptible to air oxidation over time.[3]
-
Decolorization Protocol:
-
Dissolve the colored compound in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Gently heat and stir the mixture for 10-20 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Proceed with crystallization of the decolorized solution.
Note: Activated charcoal can adsorb your product, so use it sparingly to minimize yield loss.[7]
-
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm purity:
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of other components.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any impurities. Mass Spectrometry (MS) to confirm the molecular weight.
-
Physical Properties: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude hydrochloride salt in a round-bottom flask.
-
Add a minimal volume of a suitable hot solvent (e.g., isopropanol) to completely dissolve the solid.
-
While the solution is still warm, slowly add a less polar anti-solvent (e.g., diethyl ether) dropwise with stirring until the solution just begins to turn cloudy.
-
Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Column Chromatography of the Free Base
-
Basification: Dissolve the crude hydrochloride salt in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH).[8]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude free base in a minimal amount of the chromatography eluent.
-
Load the sample onto the column.
-
Elute with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, potentially with 0.5% triethylamine added to the eluent).[9]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Salt Formation: Combine the pure fractions, concentrate under reduced pressure, dissolve the resulting pure free base in diethyl ether, and add a stoichiometric amount of HCl in ether to precipitate the pure hydrochloride salt. Collect by filtration.
References
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
- Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
- Benchchem. (n.d.). This compound | 1379957-89-7.
- ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol.
- MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
- GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). Method for producing and purifying 3-aminopropanol.
- Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- ResearchGate. (2024). How to solve the problem with His-tagged protein purification?
- Thermo Fisher Scientific - US. (n.d.). Protein Purification Support—Troubleshooting.
- Chemsrc. (2025). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL.
- Cytiva. (n.d.). How to overcome issues with low or no recovery of his-tagged proteins.
- Google Patents. (n.d.). Systems and methods for recovering amines and their derivates from aqueous mixtures.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- BLD Pharm. (n.d.). 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
Sources
- 1. This compound | 1379957-89-7 | Benchchem [benchchem.com]
- 2. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Identifying and minimizing byproducts in 3-Amino-3-(3-bromophenyl)propan-1-ol synthesis
Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol. Our focus is on identifying and minimizing byproducts to ensure the highest purity of this critical pharmaceutical building block.[1] We will explore the common synthetic routes, potential pitfalls, and robust analytical and purification methods.
Synthetic Strategies and Potential Byproducts: A Proactive Approach
Two primary synthetic routes are commonly employed for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol. Understanding the intricacies of each pathway is the first step in proactive byproduct control.
Route 1: The Henry Reaction Pathway
This well-established route begins with the condensation of 3-bromobenzaldehyde and nitromethane, a classic Henry (nitroaldol) reaction, followed by the reduction of the resulting β-nitrostyrene derivative.
Caption: Synthetic Route 1 via the Henry Reaction.
Route 2: The β-Ketonitrile Pathway
An alternative approach involves the synthesis of 3-(3-bromophenyl)-3-oxopropanenitrile, a β-ketonitrile, which is then reduced to the target amino alcohol.
Caption: Troubleshooting workflow for the reduction of 3-bromo-β-nitrostyrene.
Recommended Reduction Protocols:
-
Sodium Borohydride with Copper(II) Chloride: This system is effective for the one-pot reduction of both the nitro group and the double bond. [2]The in-situ generated copper hydride species is the active reducing agent.
-
Protocol: In a suitable solvent like methanol or ethanol, dissolve the 3-bromo-β-nitrostyrene. Add copper(II) chloride dihydrate (catalytic amount) and then portion-wise add sodium borohydride at a controlled temperature (e.g., 0 °C to room temperature).
-
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, formic acid) in the presence of a catalyst like Palladium on carbon (Pd/C).
-
Protocol: Dissolve the nitrostyrene in a solvent such as methanol or ethanol. Add the Pd/C catalyst and the hydrogen donor. The reaction is typically run at room temperature to moderate heating. Acidic conditions can help to suppress the formation of secondary amines. [3]
-
Part 2: The β-Ketonitrile Pathway
Question 3: My synthesis of 3-(3-bromophenyl)-3-oxopropanenitrile is giving a low yield. What are the potential side reactions?
Answer: The synthesis of β-ketonitriles, often through a Claisen-type condensation, can be sensitive to reaction conditions.
Potential Byproducts and Mitigation:
| Byproduct | Formation Mechanism | Minimization Strategy |
| Self-condensation of acetonitrile | The strongly basic conditions can lead to the self-condensation of the acetonitrile starting material. | Use a less reactive nitrile if possible, or carefully control the addition of the base at a low temperature. |
| Hydrolysis of the nitrile | If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or amide. | Ensure the use of anhydrous solvents and reagents. |
| Starting material with amino groups | If the starting materials contain amino groups, they can compete with the carbanion in the nucleophilic attack, leading to lower yields. [4] | Protect the amino group before the condensation reaction. |
Question 4: The reduction of my 3-(3-bromophenyl)-3-oxopropanenitrile is not clean. What byproducts should I look for?
Answer: The reduction of a β-ketonitrile to a 1,3-amino alcohol involves the reduction of both a ketone and a nitrile functional group. The choice of reducing agent will determine the potential byproducts.
Potential Byproducts from β-Ketonitrile Reduction:
-
3-Hydroxy-3-(3-bromophenyl)propanenitrile: This results from the selective reduction of the ketone without reduction of the nitrile. This is more likely with milder reducing agents.
-
3-Amino-3-(3-bromophenyl)propan-1-one: This occurs if the nitrile is reduced selectively over the ketone.
-
Diastereomers: The reduction of the ketone creates a new stereocenter. The choice of reducing agent and conditions can influence the diastereomeric ratio of the product. The use of certain N-protecting groups can influence the stereochemical outcome of the reduction. [5] Recommended Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing both the ketone and the nitrile. Careful control of the reaction temperature is necessary.
-
Borane Reagents (e.g., BH₃·THF): These can also be effective for the reduction of both functional groups.
Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.
HPLC Method Development:
For the analysis of polar compounds like amino alcohols, reverse-phase HPLC is a suitable technique.
| Parameter | Recommendation | Rationale |
| Column | C18 or a polar-embedded C18 column | Provides good retention and separation for moderately polar analytes. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the ionization state of the amine and improves peak shape. The gradient allows for the elution of compounds with a range of polarities. |
| Detector | UV detector (e.g., at 220 nm) or a Mass Spectrometer (LC-MS) | The aromatic ring provides UV absorbance. MS detection provides mass information for unknown impurity identification. |
| Derivatization | Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be used to enhance detection sensitivity, especially for fluorescence detection. [6] | Improves the chromatographic properties and detectability of the amino alcohol. |
GC-MS Analysis:
Due to the low volatility of amino alcohols, derivatization is necessary for GC-MS analysis.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Derivatizing Agent | Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). | These reagents react with the amine and alcohol functional groups to form more volatile and thermally stable derivatives. |
| Column | A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane). | Provides good separation of the derivatized analytes. |
| Detector | Mass Spectrometer | Provides mass spectral data for the identification of the parent compound and any byproducts. |
Purification Strategies
Achieving high purity often requires a combination of purification techniques.
Crystallization:
Crystallization is a powerful technique for purifying the final product. The choice of solvent is critical.
-
Solvent Screening: A range of solvents with varying polarities should be screened. Common solvents for the crystallization of amino alcohols include isopropanol, ethanol, ethyl acetate, and mixtures with non-polar solvents like hexanes.
-
Salt Formation: Converting the amino alcohol to a salt (e.g., hydrochloride) can often improve its crystallinity and ease of handling. [6] Column Chromatography:
For the removal of closely related impurities, column chromatography is often necessary.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel is the most common choice. | Effective for separating compounds with different polarities. |
| Mobile Phase | A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine can improve the peak shape of the amino alcohol by minimizing interactions with the acidic silica surface. | Allows for the elution and separation of the desired product from less polar and more polar impurities. |
References
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. Retrieved from [Link]
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Hassan, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
-
Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. Sciencemadness.org. Retrieved from [Link]
-
Ursinus Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College. Retrieved from [Link]
- Ferreira, B. L., et al. (2023). Facile one-pot Reduction of β-nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Ni, Z., et al. (2020).
-
Univerzita Karlova. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]
-
ResearchGate. (2018). Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. a. ResearchGate. Retrieved from [Link]
- Evans, D. A., & Chapman, K. T. (1988). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Journal of the American Chemical Society, 110(12), 4063-4065.
- Beilstein Journals. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
-
ResearchGate. (n.d.). a) Catalytic pathways of nitrostyrene hydrogenation reactions. b)... ResearchGate. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts.
-
Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Rhodium.ws. Retrieved from [Link]
-
Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
- Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies.
- Hassan, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem.
- Royal Society of Chemistry. (2020). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- ResearchGate. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF.
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. JoVE.
- Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chemscene.com [chemscene.com]
- 5. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
Technical Support Center: Stereoselective Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol. This valuable chiral building block is crucial in the development of central nervous system agents, including potential antidepressants and anticonvulsants.[1] Its synthesis, however, presents distinct challenges that require careful control over reaction parameters to achieve high stereoselectivity and yield.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. We will delve into the causality behind common problems and provide field-proven solutions to streamline your synthetic efforts.
General Synthetic Strategy: A Retrosynthetic View
The most reliable and scalable approach to chiral β-amino alcohols like the target molecule is the asymmetric reduction of a corresponding β-amino ketone precursor. This strategy isolates the critical stereochemistry-defining step to a single, well-understood transformation.
Caption: General Retrosynthetic and Forward Synthesis Workflow.
Troubleshooting Guide
Question 1: My reaction shows low enantiomeric excess (ee). What are the primary causes and how can I improve it?
Answer: Achieving high enantioselectivity is the central challenge. Low ee is typically traced back to the catalytic system or reaction conditions. Let's break down the likely culprits.
Potential Causes & Solutions:
-
Suboptimal Catalyst-Ligand Combination: The interaction between the chiral ligand and the metal center is paramount for creating a selective environment. The electronic and steric properties of the 3-bromophenyl substrate demand a well-matched catalyst.
-
Solution A - Ligand Screening: The family of Ruthenium(II)/chiral diphosphine/chiral diamine catalysts, pioneered by Noyori, are exceptionally effective for the asymmetric hydrogenation of amino ketones.[2][3] If one ligand (e.g., (S)-BINAP) gives poor results, screen others. Consider ligands with different bite angles and electronic properties. Iridium-based systems with ligands like SpiroPAP have also shown outstanding efficiency for related substrates under mild conditions.[4]
-
Solution B - Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to the formation of less-selective dimeric or aggregated catalytic species. Verify that you are within the recommended loading range (typically S/C ratio of 1,000 to 100,000).[2]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing the catalyst-substrate complex and influencing the transition state energy.
-
Solution: Protic solvents like methanol (MeOH), ethanol (EtOH), and isopropanol (i-PrOH) are generally preferred for these hydrogenations.[2] Isopropanol, in particular, can also act as a hydride source in transfer hydrogenation.[5] A screen of these solvents is highly recommended, as the optimal choice can be substrate-dependent.
-
-
Non-Optimal Temperature and Pressure: Asymmetric hydrogenations are sensitive to both temperature and hydrogen pressure.
-
Solution: Generally, lower temperatures enhance selectivity by reducing the energy of the system, favoring the more ordered, selective transition state. Start experiments at room temperature and cool down if ee is insufficient. Hydrogen pressure can also be a key variable; screen pressures in a range of 5-10 atm.[2]
-
-
Presence of Impurities: Water, oxygen, or impurities in the substrate or solvent can poison the catalyst or interfere with its chiral environment.
-
Solution: Ensure your substrate is highly pure. Use anhydrous, degassed solvents. Assemble the reaction under an inert atmosphere (Argon or Nitrogen) and purge the reaction vessel thoroughly with hydrogen before pressurizing.
-
Question 2: The overall yield of my final product is low. Where am I losing material?
Answer: Low yield can stem from an incomplete reaction, side-product formation, or loss during the workup and purification stages.[6]
Potential Causes & Solutions:
-
Incomplete Reaction: The catalyst may be deactivated or the reaction time may be insufficient.
-
Solution: Monitor the reaction progress by TLC or LC-MS.[6] If the reaction stalls, it may indicate catalyst deactivation. If it is simply slow, extend the reaction time.
-
-
Side Product Formation (Dehalogenation): The bromine atom on the phenyl ring can be susceptible to hydrogenolysis (reduction), leading to the formation of 3-Amino-3-phenylpropan-1-ol as a major byproduct.
-
Solution: This is more common with palladium-based catalysts but can occur with others under harsh conditions (high temperature or pressure). If dehalogenation is observed, switch to a milder catalytic system or reduce the reaction temperature and pressure. Iridium or rhodium-based catalysts may offer better chemoselectivity.[7]
-
-
Difficult Product Isolation: 3-Amino-3-(3-bromophenyl)propan-1-ol is a polar, water-soluble molecule. Significant material loss can occur during aqueous workup.
-
Solution A - pH Adjustment & Extraction: During workup, after quenching the reaction, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine, making it more soluble in organic solvents like ethyl acetate or dichloromethane.[8] Perform multiple extractions (3-4 times) to maximize recovery.
-
Solution B - Salt Formation: To isolate the product via precipitation, it can be converted to its hydrochloride salt by treating the organic solution with HCl in ether or isopropanol. The resulting solid can often be collected by filtration.
-
Question 3: I'm struggling with the purification of the final product. Column chromatography gives significant streaking and poor separation.
Answer: The dual amine and alcohol functionalities make this compound quite polar and prone to strong interactions with silica gel, leading to the issues you've described.
Potential Causes & Solutions:
-
Strong Adsorption to Silica Gel: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
Solution A - Deactivating the Stationary Phase: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in a dichloromethane/methanol or ethyl acetate/hexane mobile phase. This deprotonates the silanol groups, reducing tailing.
-
Solution B - Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice than silica for purifying basic compounds. Alternatively, consider using a C18-functionalized reverse-phase silica gel if the compound is sufficiently soluble in compatible solvents.
-
-
Enantiomer Separation: Standard column chromatography will not separate the enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally the most reliable for the asymmetric hydrogenation of the β-amino ketone precursor?
A1: For β-amino ketones, Ru(II) catalysts complexed with a chiral diphosphine (e.g., XylBINAP) and a chiral 1,2-diamine (e.g., DPEN) are considered the gold standard.[3] These catalysts operate via a "metal-ligand bifunctional" mechanism where the metal center activates hydrogen and the amine on the ligand interacts with the substrate's carbonyl group, leading to a highly organized and selective transition state.[2]
Q2: How does the 3-bromophenyl group influence the reaction?
A2: The bromine atom has two main effects. First, its electron-withdrawing nature can slightly increase the reactivity of the ketone carbonyl towards reduction. Second, its steric bulk at the meta-position influences how the substrate fits into the chiral pocket of the catalyst. This steric interaction is a key factor in achieving high stereoselectivity and must be matched with the appropriate chiral ligand.
Q3: What is the best way to determine the enantiomeric excess (ee) of my product?
A3: Chiral HPLC is the most accurate and widely used method.[9] You will need to screen different chiral columns (e.g., Chiralpak® series) and mobile phases (typically hexane/isopropanol mixtures) to find a condition that provides baseline separation of the two enantiomers. Other methods include NMR spectroscopy using chiral shift reagents, but this is generally less precise than HPLC.
Q4: Can I use a simpler reducing agent like sodium borohydride (NaBH₄) with a chiral additive instead of catalytic hydrogenation?
A4: Yes, this is a valid strategy known as chiral substrate-controlled reduction or using a chiral reducing agent. For example, reducing the precursor ketone with NaBH₄ in the presence of a chiral β-amino alcohol can induce moderate to good diastereoselectivity.[11] Another common method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane reagent with a chiral oxazaborolidine catalyst.[12] While these methods can be effective, they often require stoichiometric amounts of the chiral controller and may not reach the exceptionally high ee values (>99%) achievable with optimized asymmetric hydrogenation.[12]
Data & Protocols
Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Ligand Type | Typical Substrate | Conditions | Typical Yield (%) | Typical ee (%) | Reference(s) |
| RuCl₂[(S)-BINAP]₂ | Diphosphine | β-Keto Esters | H₂ (4 atm), MeOH, 50 °C | >95% | 98-100% | [13] |
| RuCl₂[(S)-XylBINAP][(S,S)-DPEN] | Diphosphine/Diamine | Amino Ketones | H₂ (8 atm), i-PrOH, t-BuOK | >95% | >99% | [3] |
| Ir/SpiroPAP | Phosphine-Amide | β-Keto Esters | H₂ (8 atm), RT | >99% | up to 99.8% | [4] |
| (R)-2-Methyl-CBS-oxazaborolidine | Oxazaborolidine | α-Amino-β-keto esters | BH₃•THF, THF, -30 °C | ~85% | up to 98% (de) | [12] |
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative example based on established Noyori-type hydrogenations.[3] Note: All operations should be performed under an inert atmosphere (e.g., Argon) using anhydrous solvents.
-
Catalyst Preparation (in situ): In a glovebox, add RuCl₂[(S)-xylbinap] (0.01 mmol) and (S,S)-DPEN (0.012 mmol) to a Schlenk flask equipped with a magnetic stir bar. Add 5 mL of anhydrous isopropanol and stir the mixture for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate reactor rated for pressure, dissolve the N-protected 3-amino-1-(3-bromophenyl)propan-1-one substrate (10 mmol) in 40 mL of anhydrous isopropanol.
-
Initiation: Add the pre-formed catalyst solution to the substrate solution via cannula. Then, add a solution of potassium tert-butoxide (t-BuOK, 0.2 mmol) in isopropanol (5 mL).
-
Hydrogenation: Seal the reactor. Purge the headspace three times with H₂ gas. Pressurize the reactor to 8 atm with H₂ and place it in a water bath at 25 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Progress can be monitored by taking aliquots (carefully venting the reactor first) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the reactor and purge with Argon. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (3 x 30 mL) and then brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% NH₄OH.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Visualization of Key Processes
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 8. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. yakhak.org [yakhak.org]
- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 12. ACG Publications - Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues [acgpubs.org]
- 13. researchgate.net [researchgate.net]
Addressing stability and degradation issues of 3-Amino-3-(3-bromophenyl)propan-1-ol
Welcome to the dedicated technical support center for 3-Amino-3-(3-bromophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during its handling, storage, and application. Leveraging established principles of organic chemistry and data from analogous amino alcohol compounds, this guide provides in-depth troubleshooting and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter. The advice provided is grounded in the known reactivity of the functional groups present in 3-Amino-3-(3-bromophenyl)propan-1-ol: a primary amine, a primary alcohol, and a brominated aromatic ring.
Issue 1: My sample of 3-Amino-3-(3-bromophenyl)propan-1-ol has developed a yellow or brownish tint upon storage. What is causing this discoloration?
Root Cause Analysis:
Discoloration in amino-containing compounds, particularly those with aromatic rings, is often a primary indicator of oxidative degradation. The primary amine group in 3-Amino-3-(3-bromophenyl)propan-1-ol is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro compounds, or complex polymeric materials. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. While specific studies on this molecule are not abundant, the behavior of other aminopropanols and aromatic amines strongly supports this hypothesis. For instance, 3-amino-1-propanol is known to be sensitive to air[1].
Preventative Measures & Troubleshooting:
-
Inert Atmosphere: Always store and handle the compound under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen. The recommended storage conditions explicitly mention using an inert gas.[2]
-
Light Protection: Store the compound in amber vials or otherwise protected from light.[2] UV light can catalyze oxidative reactions.
-
Temperature Control: Adhere to the recommended storage temperature of 2-8°C.[2][3] Lower temperatures slow down the rate of chemical reactions, including degradation.
-
Solvent Purity: If in solution, ensure the use of high-purity, degassed solvents. Solvents can be a source of oxygen and metallic impurities that can catalyze oxidation.
Workflow for Handling Air-Sensitive Reagents:
Caption: Recommended workflow for handling and storing 3-Amino-3-(3-bromophenyl)propan-1-ol to prevent oxidative degradation.
Issue 2: I'm observing poor solubility or precipitation of my compound in a non-polar organic solvent, even though it was initially soluble. Why is this happening?
Root Cause Analysis:
While 3-Amino-3-(3-bromophenyl)propan-1-ol possesses a non-polar bromophenyl group, the primary amine and alcohol functionalities are polar and capable of hydrogen bonding. The overall solubility will be solvent-dependent. The precipitation over time could be due to several factors:
-
Salt Formation: The primary amine is basic and can react with acidic impurities or atmospheric carbon dioxide to form a carbonate salt. These salts are generally much less soluble in non-polar organic solvents than the free base.
-
Degradation: As mentioned in Issue 1, degradation can lead to the formation of more polar or polymeric impurities that may have lower solubility.
-
Hygroscopicity: Similar to other simple aminopropanols, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[4] The presence of water can alter the solubility profile and potentially lead to the formation of hydrates that may be less soluble.
Preventative Measures & Troubleshooting:
-
Use Dry Solvents: Employ anhydrous solvents to minimize water content.
-
Inert Atmosphere Handling: Handling the compound under an inert atmosphere will prevent reaction with atmospheric CO2.
-
pH Control: If working in an aqueous or protic solvent system, be mindful of the pH. The compound will be protonated and more water-soluble at acidic pH.
-
Re-purification: If precipitation is significant, it may be necessary to filter the insoluble material and re-analyze the purity of the soluble portion. The precipitate can be analyzed separately to identify its nature (e.g., by IR spectroscopy to look for carbonate stretches).
Issue 3: My reaction yield is lower than expected, and I suspect the starting material is degrading under the reaction conditions. What conditions should I be cautious of?
Root Cause Analysis:
The functional groups in 3-Amino-3-(3-bromophenyl)propan-1-ol make it susceptible to degradation under certain reaction conditions.
-
Strong Oxidizing Agents: The primary amine and primary alcohol can be readily oxidized. Avoid strong oxidizing agents unless a specific transformation of these groups is intended. The incompatibility of similar aminopropanols with strong oxidizers is well-documented.[4]
-
High Temperatures: Thermal degradation is a concern for many organic molecules. For alkanolamines, thermal degradation can be significant, especially at elevated temperatures.[5] The presence of the bromophenyl group might also allow for dehydrohalogenation or other side reactions at high temperatures.
-
Strong Acids/Bases: While the amine can be protonated by acids, strongly acidic or basic conditions, especially at elevated temperatures, can promote side reactions like elimination (dehydration) or other rearrangements.
-
Transition Metals: The bromine atom on the phenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Heck). If your reaction mixture contains catalytic amounts of transition metals (like Palladium or Copper), you might observe unintended side reactions at this position.
Potential Degradation Pathways:
Caption: Potential degradation pathways for 3-Amino-3-(3-bromophenyl)propan-1-ol under various stress conditions.
Recommended Actions:
-
Forced Degradation Study: If this compound is critical for your work, consider performing a small-scale forced degradation study.[6][7] This involves exposing the compound to various stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixtures by a stability-indicating method like HPLC or LC-MS. This will provide empirical data on its stability limits.
-
Reaction Monitoring: Carefully monitor your reaction progress using techniques like TLC or LC-MS to check for the consumption of starting material and the appearance of unexpected byproducts.
Analytical Characterization
When assessing the stability of 3-Amino-3-(3-bromophenyl)propan-1-ol, a robust analytical method is crucial.
| Technique | Purpose | Considerations |
| HPLC-UV | Purity assessment and quantification of the parent compound and UV-active degradants. | A reverse-phase C18 column is a good starting point. The aromatic ring provides a strong chromophore for UV detection (~210, 265 nm). A gradient elution with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the amine) is recommended. |
| LC-MS | Identification of unknown degradation products. | Mass spectrometry is invaluable for obtaining the molecular weights of impurities, which is the first step in structure elucidation. |
| NMR | Structural confirmation of the parent compound and characterization of isolated degradants. | ¹H and ¹³C NMR will confirm the identity of the starting material. Changes in the chemical shifts, especially around the amine and alcohol protons, can indicate degradation. |
| FT-IR | Quick assessment of functional group changes. | Can be used to identify the formation of carbonyls (from alcohol oxidation) or nitro groups (from amine oxidation) in a significantly degraded sample. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receipt and Inspection: Upon receipt, inspect the container for any signs of damage.
-
Storage: Immediately transfer the compound to a desiccator inside a refrigerator set to 2-8°C.[2][3] The vial should be tightly sealed and preferably an amber vial to protect from light.
-
Inert Gas Overlay: Before long-term storage, flush the headspace of the vial with a gentle stream of dry argon or nitrogen, then quickly seal the cap.
-
Dispensing: For weighing and dispensing, if possible, work within a glovebox. If a glovebox is not available, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Weigh the required amount quickly and re-flush the vial with inert gas before re-sealing and returning to cold storage.
-
Solution Preparation: Prepare solutions using high-purity, anhydrous, and degassed solvents. To degas a solvent, bubble argon or nitrogen through it for 15-30 minutes or use freeze-pump-thaw cycles.
References
-
MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]
-
Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]
-
ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]
-
PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 3. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Optimizing reaction conditions (temperature, solvent, catalyst) for synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reaction optimization. As Senior Application Scientists, we understand that achieving the desired yield, selectivity, and purity in chemical synthesis is a multifaceted challenge.[1] This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common issues encountered during the optimization of reaction temperature, solvent, and catalyst systems. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed, data-driven decisions in your experimental work.
Figure 1. A general workflow for systematic reaction optimization.
Section 1: Temperature Optimization
Temperature is a critical parameter that directly influences reaction rates.[2] According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant.[3][4] However, this effect is not always beneficial, as it can also accelerate decomposition or the formation of unwanted byproducts.[3][5]
FAQ 1.1: My reaction is sluggish or not proceeding to completion. Should I just increase the heat?
Short Answer: Increasing the temperature is a common and often effective first step, but it should be done systematically. A sudden or excessive increase can negatively impact selectivity and stability.
Troubleshooting Guide: Addressing Low Reaction Conversion
Causality: A slow reaction is often limited by the activation energy (Ea). According to the collision model, raising the temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions sufficient to overcome the Ea barrier.[6] A general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature.[7]
Self-Validating Protocol for Temperature Screening:
-
Establish a Baseline: Run the reaction at your initial "low" temperature (e.g., room temperature) and take a time point (e.g., 2 hours) to be analyzed by a quantitative method like LC-MS or GC. This is your reference (T_ref).
-
Incremental Increase: Set up several identical reactions in parallel. Increase the temperature for each reaction by a set increment (e.g., 10-20°C).
-
Monitor Progress: At the same time point as the baseline (e.g., 2 hours), sample each reaction. Analyze for the consumption of starting material and the formation of the desired product and any new impurities.
-
Analyze the Outcome:
-
Increased Conversion, No New Impurities: The reaction is likely just kinetically slow. You can continue to increase the temperature to find the optimal balance between reaction time and energy consumption.
-
Increased Conversion, New Impurities Appear: This indicates that a temperature threshold has been crossed where side reactions become significant. The optimal temperature is likely at or below this point.
-
No Change in Conversion: The issue may not be temperature-related. Other factors like catalyst activity or poor solubility might be the root cause.
-
-
Confirm and Finalize: Once an optimal temperature is identified, run the reaction to completion at that temperature, monitoring at several time points to confirm a clean and efficient conversion.
FAQ 1.2: I'm seeing a significant increase in byproducts at higher temperatures. How can I improve selectivity?
Short Answer: You are likely facing a loss of selectivity. The best approach is to lower the temperature, even if it slows the reaction, and potentially screen for a more selective catalyst.
Troubleshooting Guide: Managing Temperature-Related Side Reactions
Causality: Many reactions have multiple competing pathways, each with its own activation energy. The desired product pathway and a byproduct pathway may have different sensitivities to temperature. By elevating the temperature, you may be preferentially accelerating the undesired pathway, leading to poor selectivity. In some cases, the product itself might be thermally unstable, degrading under the reaction conditions.
Self-Validating Protocol for Improving Selectivity:
-
Confirm Thermal Stability: Before optimizing, assess the stability of your starting materials and the desired product at the higher temperature. Heat a solution of each compound separately under the reaction conditions (minus one reactant) and monitor for decomposition.
-
Systematic Temperature Reduction: Run the reaction at the elevated temperature where byproducts were observed. In parallel, set up identical reactions at incrementally lower temperatures (e.g., in 10°C steps).
-
Kinetic vs. Thermodynamic Control: Analyze the product distribution at an early time point (e.g., 10% conversion) and at completion for each temperature.
-
If the ratio of product to byproduct is better at lower temperatures, even at low conversion, it suggests the reaction is under kinetic control, and lower temperatures favor the desired product's lower activation energy pathway.
-
If the byproduct seems to form from the product over time, it could be an issue of product stability or an equilibrium that shifts at higher temperatures (thermodynamic control).
-
-
Decision Point:
-
Option A (Lower Temperature): Accept a longer reaction time at a lower temperature that provides the desired selectivity.
-
Option B (Catalyst/Solvent Screening): If the reaction is unacceptably slow at lower temperatures, the next step is to investigate a new catalyst or solvent system that can promote the desired transformation more selectively at a lower energy.
-
Section 2: Solvent Selection
The choice of solvent is crucial as it can dramatically influence reaction rates, selectivity, and even the mechanism of a reaction.[8] A solvent's primary roles are to dissolve reactants, facilitate mass and heat transfer, and stabilize or destabilize reactants, intermediates, and transition states.
FAQ 2.1: My starting materials are not fully dissolving, and the reaction is slow. What should I do?
Short Answer: Poor solubility is a primary reason for slow or incomplete reactions. You need to find a solvent or solvent system that can adequately dissolve all reactants at the reaction temperature.
Troubleshooting Guide: Overcoming Solubility Issues
Causality: For a reaction to occur, molecules must collide.[6] If a reactant is not dissolved, it exists as a solid, and the reaction can only occur on the surface of the particles, leading to extremely slow and often incomplete conversion. The solvent must possess appropriate polarity and properties to solvate all reactants.
Self-Validating Protocol for Solvent Screening:
-
Solubility Test: Before running the reaction, perform small-scale solubility tests. Add a small amount of each starting material to separate vials containing different candidate solvents. Agitate at both room temperature and the target reaction temperature to assess solubility.
-
Consult a Solvent Property Table: Use a table (like Table 1 below) to select a range of solvents with varying polarities, dielectric constants, and boiling points. Consider protic (e.g., ethanol, water) and aprotic (e.g., THF, DMF) options.
-
Run Parallel Screening Reactions: Set up small-scale reactions in the most promising solvents identified in the solubility test. Use a consistent concentration and temperature for all tests.
-
Monitor and Analyze: Use TLC or LC-MS to monitor the consumption of starting materials and formation of the product in each solvent. A solvent that fully dissolves the reactants and provides a good conversion rate is a strong candidate.
-
Consider Co-solvents: If no single solvent is effective, try binary mixtures. For example, if a non-polar reactant is insoluble in a polar solvent required for the reaction, adding a non-polar co-solvent (e.g., toluene in DMF) can create a medium that dissolves all components.
Table 1: Properties of Common Organic Solvents [9][10][11]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Type |
| Toluene | C₇H₈ | 110.6 | 2.4 | Non-polar |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic |
| Acetone | C₃H₆O | 56.2 | 20.7 | Polar Aprotic |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Polar Protic |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Polar Aprotic |
| Water | H₂O | 100 | 80.1 | Polar Protic |
Section 3: Catalyst Optimization
A catalyst accelerates a reaction by providing an alternative reaction pathway with a lower activation energy. However, catalyst performance can be hindered by various factors, leading to low activity and yield.
FAQ 3.1: My catalytic reaction has low conversion or has stalled. How can I improve it?
Short Answer: Low catalyst activity can stem from several issues: insufficient catalyst loading, catalyst deactivation (poisoning or degradation), or improper activation. A systematic troubleshooting approach is required.
Troubleshooting Guide: Diagnosing and Improving Catalyst Performance
Causality: Catalysts are susceptible to deactivation through several mechanisms[12][13]:
-
Poisoning: Impurities in the reagents or solvent (e.g., sulfur, water, air) can irreversibly bind to the catalyst's active sites.[14][15]
-
Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[14]
-
Sintering: At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[5][14]
-
Leaching: The active metal can dissolve from its support into the reaction medium.
Self-Validating Protocol for Troubleshooting Catalyst Activity:
-
Verify Reagent Purity: Ensure all starting materials, solvents, and gases (e.g., H₂, N₂) are of high purity and are appropriately dried or degassed. Impurities are a common source of catalyst poisons.[16]
-
Increase Catalyst Loading: Run a series of reactions with incrementally higher catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%). If conversion improves linearly, the reaction may simply require a higher catalyst concentration. If there's no improvement, the issue is likely deactivation.
-
Test for Deactivation:
-
Method A (Spiking): Run a stalled reaction. Add a fresh charge of catalyst. If the reaction restarts, it confirms the initial catalyst charge was deactivated.
-
Method B (Filtration Test for Homogeneous vs. Heterogeneous): For a reaction believed to be catalyzed by a solid (heterogeneous) catalyst, run it to partial conversion, then filter off the catalyst. If the filtrate shows no further reactivity, the catalysis is truly heterogeneous. If it continues, the active catalyst may be a leached, soluble species.
-
-
Optimize Activation (if applicable): Many catalysts, especially palladium precatalysts, require an in situ reduction from a stable Pd(II) state to the active Pd(0) species.[16][17][18] Ensure the conditions (e.g., presence of a reducing agent, correct temperature) are suitable for generating the active catalyst.
-
Screen Alternatives: If deactivation is persistent, screen different catalysts. For example, in a Suzuki coupling, if a Pd/C catalyst fails, consider a homogeneous palladium complex with specialized phosphine ligands that may offer greater stability and activity.[16][19]
Figure 2. A decision tree for troubleshooting low catalyst activity.
Section 4: Integrated Optimization with Design of Experiments (DoE)
FAQ 4.1: I need to optimize multiple variables (e.g., temperature, concentration, and catalyst loading) simultaneously. What is the most efficient way to do this?
Short Answer: The traditional "one-variable-at-a-time" (OVAT) approach is inefficient and can miss optimal conditions that arise from interactions between variables.[20] A Design of Experiments (DoE) methodology is a powerful statistical tool for efficiently exploring the entire parameter space.[21][22]
Troubleshooting Guide: Implementing a Basic DoE Strategy
Causality: Reaction outcomes are often not a simple sum of individual parameter effects. For instance, the optimal temperature might be different at a high catalyst loading than at a low one (an "interaction effect"). DoE is a systematic approach to planning experiments that allows you to model these complex relationships with a minimal number of runs.[20]
Simplified Protocol for a Factorial DoE:
-
Identify Factors and Levels: Choose the key variables (factors) you want to optimize, for example, Temperature and Catalyst Loading. For each factor, define a "high" and "low" level based on your initial screening and chemical knowledge.
-
Factor A (Temperature): Low (-1) = 60°C, High (+1) = 80°C
-
Factor B (Catalyst Loading): Low (-1) = 1 mol%, High (+1) = 3 mol%
-
-
Design the Experiment Matrix: For a two-factor, two-level full factorial design, you will need 2² = 4 experiments, plus a recommended 1-3 center point runs to check for curvature. The center point is the average of the high and low levels (70°C, 2 mol%).
| Experiment | Temp. Level | Cat. Loading Level | Actual Temp. | Actual Loading |
| 1 | Low (-1) | Low (-1) | 60°C | 1 mol% |
| 2 | High (+1) | Low (-1) | 80°C | 1 mol% |
| 3 | Low (-1) | High (+1) | 60°C | 3 mol% |
| 4 | High (+1) | High (+1) | 80°C | 3 mol% |
| 5 (Center) | Center (0) | Center (0) | 70°C | 2 mol% |
-
Execute and Analyze: Run the experiments in a randomized order to minimize systematic error. Measure your response (e.g., yield, purity).
-
Interpret Results: Use DoE software or statistical analysis to determine:
-
Main Effects: The impact of changing each individual factor.
-
Interaction Effects: Whether the effect of one factor depends on the level of another.
-
Optimal Conditions: The analysis will generate a model that predicts the response at any point within your defined range, allowing you to identify the true optimum.
-
This structured approach provides far more information than OVAT and significantly accelerates the development of a robust and optimized chemical process.[8][21]
References
-
6.2.3.1: Arrhenius Equation - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
Optimizing Chemical Reactions. (2024). ACS Publications. [Link]
-
14.9: The Effect of Temperature on Reaction Rates. (2023). Chemistry LibreTexts. [Link]
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022). SciSpace. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Common Organic Solvents: Table of Properties. (n.d.). [Link]
-
Optimizing Arrhenius Acid Concentrations for Reaction Efficiency. (2025). Patsnap Eureka. [Link]
-
Design of experiments: An efficient approach to process optimisation. (2025). [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). ResearchGate. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). [Link]
-
How Does Temperature Affect The Rate Of A Reaction?. (2023). [Link]
-
Troubleshooting low catalyst activity in reforming units. (2025). Patsnap Eureka. [Link]
-
Reaction optimization using DoE. (2008). GalChimia. [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications. [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications. [Link]
-
What Is The Arrhenius Equation And How Does It Work?. (2025). Chemistry For Everyone. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. [Link]
-
Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. [Link]
-
How Do You Optimize Chemical Reaction Yields?. (2025). Chemistry For Everyone. [Link]
-
Lesson 6.4: Temperature and the Rate of a Chemical Reaction. (2024). [Link]
-
Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. [Link]
-
Optimization of the Catalyst, Synthesis Condition, and Solvent for the.... (n.d.). ResearchGate. [Link]
-
Effect of Temperature on Reaction Rates. (n.d.). Dalal Institute. [Link]
-
Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. (n.d.). ACS Publications. [Link]
-
(PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. (2025). ResearchGate. [Link]
-
Chemical Kinetics (Note -2) The Arrhenius Equation. (n.d.). [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). ACS Publications. [Link]
-
Guideline for Elucidating Catalysts. (n.d.). ChemRxiv. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications. [Link]
-
Presentation on “Optimization of organic reactions and processes”. (n.d.). [Link]
-
Reaction Rates and Temperature; Arrhenius Theory. (n.d.). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Properties of Solvents Used in Organic Chemistry. (n.d.). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Optimizing Arrhenius Acid Concentrations for Reaction Efficiency [eureka.patsnap.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Properties of Solvents Used in Organic Chemistry [murov.info]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting peak resolution in HPLC analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol
Welcome to the technical support center for the HPLC analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific issues you may encounter during your experiments, with a focus on the scientific principles behind the recommended solutions.
Understanding the Analyte: 3-Amino-3-(3-bromophenyl)propan-1-ol
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral building block increasingly utilized in pharmaceutical synthesis.[1] Its structure, containing a primary amine and a hydroxyl group, presents unique challenges and considerations for achieving optimal peak resolution in HPLC analysis.
| Physicochemical Properties | |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.1 g/mol [1] |
| LogP | 2.53160 |
| Predicted pKa (Amine) | ~9.5 - 10.5 |
| Key Structural Features | Primary amine, primary alcohol, bromophenyl group, chiral center |
The presence of the basic amino group is a critical factor in HPLC method development, as it can lead to undesirable peak shapes if not properly addressed. The moderate hydrophobicity, indicated by the LogP value, suggests that reversed-phase HPLC is a suitable analytical approach.
Troubleshooting Guide: Resolving Peak Shape and Resolution Issues
This section addresses common problems encountered during the HPLC analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol in a question-and-answer format.
Q1: Why is the peak for 3-Amino-3-(3-bromophenyl)propan-1-ol tailing?
Answer:
Peak tailing is a common issue when analyzing basic compounds like 3-Amino-3-(3-bromophenyl)propan-1-ol on silica-based reversed-phase columns. The primary cause is secondary interactions between the protonated amine group of the analyte and acidic silanol groups on the silica surface. These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Address Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5 to 3.5 will ensure that the primary amine of your analyte is fully protonated. More importantly, it will suppress the ionization of the surface silanol groups, thereby minimizing the secondary interactions that cause tailing.
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns with thorough end-capping are designed to have minimal accessible silanol groups. Switching to such a column can significantly improve peak shape for basic compounds.
-
Columns with Alternative Surface Chemistry: Consider columns with embedded polar groups or hybrid particle technology, which can further shield the analyte from residual silanol interactions.
-
-
Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with your analyte.
-
Buffer Concentration: Increasing the buffer concentration (e.g., to 25-50 mM) can enhance the ionic strength of the mobile phase, which can also help to mask silanol interactions and improve peak symmetry.
-
Q2: My peak is broad, and the efficiency is low. What should I do?
Answer:
Broad peaks can be caused by a variety of factors, ranging from issues with the HPLC system to inappropriate method parameters.
Troubleshooting Workflow for Broad Peaks:
Caption: Troubleshooting workflow for broad peaks.
Step-by-Step Protocol to Address Broad Peaks:
-
Minimize Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to band broadening.[2] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and broadening.[3] Whenever possible, dissolve your sample in the initial mobile phase.
-
Slow Elution: If the peak has a very long retention time, it will naturally be broader. Consider increasing the percentage of the organic solvent in your mobile phase to reduce the retention time and improve peak sharpness.
-
Column Degradation: A loss of column efficiency can result in broader peaks.[2][4] This can be due to a void at the column inlet or contamination. Try back-flushing the column (if the manufacturer's instructions permit) or, if the problem persists, replace the column.
Q3: I am observing split peaks for my analyte. What is the cause?
Answer:
Split peaks can be indicative of a few different issues, from a problem at the column inlet to co-eluting impurities.[5]
Step-by-Step Protocol to Address Split Peaks:
-
Check for Column Inlet Blockage: A partially blocked inlet frit can cause the sample to be unevenly distributed onto the column, leading to a split peak.[5][6] Try reversing and flushing the column. If this does not resolve the issue, the column may need to be replaced.
-
Sample Solvent Incompatibility: As with broad peaks, injecting in a solvent much stronger than the mobile phase can cause peak splitting.[3] Ensure your sample is dissolved in a compatible solvent.
-
Co-eluting Impurity: It is possible that the "split" peak is actually two closely eluting compounds. To test this, try injecting a smaller volume of your sample. If the two parts of the peak decrease proportionally, it is likely a split peak. If one part decreases more than the other, you may have a co-eluting impurity. In this case, you will need to adjust the mobile phase composition (e.g., change the organic solvent percentage or pH) to improve the resolution.[5]
Frequently Asked Questions (FAQs)
Achiral Analysis
Q1: What are good starting conditions for a reversed-phase HPLC method for 3-Amino-3-(3-bromophenyl)propan-1-ol?
A: Based on the compound's structure and physicochemical properties, the following is a robust set of starting conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, high-purity, end-capped, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size | C18 provides good hydrophobic retention. High-purity, end-capped silica minimizes peak tailing for this basic compound. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates the amine and suppresses silanol activity, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. | A gradient is a good starting point to ensure elution of the analyte and any potential impurities. |
| Flow Rate | 0.2-0.5 mL/min for 2.1 mm i.d.; 1.0-1.5 mL/min for 4.6 mm i.d. | Standard flow rates for these column dimensions. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at ~210 nm or ~254 nm | The phenyl group will provide UV absorbance. 210 nm will likely provide higher sensitivity, while 254 nm may offer more selectivity. |
| Injection Volume | 1-10 µL | A smaller injection volume can help to minimize peak distortion. |
Chiral Analysis
Q2: How can I separate the enantiomers of 3-Amino-3-(3-bromophenyl)propan-1-ol?
A: Chiral separation of amino alcohols is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for this class of compounds.[7][8][9]
Recommended Starting Approach for Chiral Separation:
| Parameter | Recommendation | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC, or AD-H) | These columns have a broad range of applicability for chiral separations.[8][9] |
| Mobile Phase | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine or ethanolamine) | Normal phase chromatography is often successful for the chiral separation of amino alcohols. The basic additive is crucial for good peak shape and resolution of basic analytes.[2][10][11] |
| Flow Rate | 0.5-1.0 mL/min | A typical flow rate for normal phase chiral separations. |
| Column Temperature | Ambient or slightly controlled (e.g., 25 °C) | Temperature can affect chiral recognition, so it should be controlled. |
| Detection | UV at ~210 nm or ~254 nm |
Experimental Protocol for Chiral Method Development:
-
Screening: Screen several polysaccharide-based CSPs with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% DEA).
-
Optimization: Once a column that shows some separation is identified, optimize the mobile phase by:
-
Varying the ratio of hexane to alcohol.
-
Trying different alcohols (e.g., ethanol, isopropanol).
-
Adjusting the concentration of the basic additive.
-
General HPLC Best Practices
Q3: How should I prepare my mobile phase to ensure reproducible results?
A: Proper mobile phase preparation is critical for robust and reproducible HPLC methods.
-
Use high-purity solvents and additives.
-
Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter that could damage the pump or clog the column.
-
Degas the mobile phase before use to prevent the formation of air bubbles in the system, which can cause pressure fluctuations and baseline noise.
-
If using a buffer, ensure the pH is within the stable range of the column. For silica-based columns, this is typically pH 2-8.
Q4: What are the key considerations for sample preparation?
A:
-
Dissolve the sample in a solvent that is compatible with the mobile phase. As mentioned earlier, dissolving the sample in the initial mobile phase is ideal.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.
-
Ensure the sample concentration is within the linear range of the detector to avoid peak saturation and inaccurate quantification.
References
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Biomedical Chromatography. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
PubMed. (2011). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
-
ResearchGate. (2011). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak splitting when running an LC column?. Retrieved from [Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]
-
ResearchGate. (2020). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]
-
MDPI. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]
Sources
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. chiraltech.com [chiraltech.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | 1213827-47-4 [chemicalbook.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. support.waters.com [support.waters.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Strategies for the long-term storage of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
This guide provides comprehensive strategies for the long-term storage and handling of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride (CAS: 1379957-89-7). It is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical pharmaceutical intermediate.
Introduction to this compound
This compound, with a molecular formula of C₉H₁₃BrClNO and a molecular weight of 266.56 g/mol , is a halogenated amino alcohol derivative.[1] Its hydrochloride salt form enhances both water solubility and stability, making it a versatile intermediate in the synthesis of chiral molecules for drug discovery.[1] The presence of a bromine atom at the meta-position of the phenyl ring provides a site for further functionalization and may also contribute to reduced oxidative degradation compared to its non-halogenated analogs.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored at -20°C in a desiccated environment.[1] It is crucial to use amber vials to protect the compound from light and to store it under an inert atmosphere, such as nitrogen (N₂) gas.[1] The vial should be tightly sealed to prevent moisture ingress.
Q2: Is this compound sensitive to moisture?
A2: Yes. As a hydrochloride salt, this compound is likely to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2][3][4] Moisture absorption can lead to physical changes like clumping and may also initiate chemical degradation through hydrolysis.[1][5] Therefore, maintaining a dry storage environment is critical.
Q3: How should I handle the compound to minimize exposure to moisture and air?
A3: When handling the solid, it is best to work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[6] Always allow the container to equilibrate to room temperature before opening to prevent condensation. Once opened, the powder should not be exposed to air for extended periods. For repeated use, it is advisable to aliquot the compound into smaller, single-use vials to minimize the exposure of the bulk material to the atmosphere.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound include:
-
Oxidation: The alcohol and amino functional groups can be susceptible to oxidation, potentially forming corresponding ketones, aldehydes, or other related species.[1]
-
Hydrolysis: Although the hydrochloride salt form is generally stable, prolonged exposure to moisture can lead to hydrolysis.[1]
-
Photodecomposition: The brominated aromatic ring may be sensitive to light, particularly UV radiation, which could potentially lead to debromination or other photochemical reactions.[7]
Q5: How long can I store solutions of this compound?
A5: It is highly recommended to prepare solutions fresh on the day of use. If short-term storage is necessary, solutions should be stored in tightly sealed vials at -20°C for no longer than one month.[8] For longer-term experiments, it is best to prepare new solutions from a properly stored solid stock.
Troubleshooting Guide
This section addresses common issues that may arise during the storage and use of this compound.
Visual Inspection and Physical Changes
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., yellowing or browning) | Oxidation or other chemical degradation. Aromatic compounds, in particular, can form colored byproducts upon degradation.[9] | Do not use the compound. Re-evaluate storage conditions and consider acquiring a new batch. |
| Clumping or Caking of Powder | Moisture absorption due to the hygroscopic nature of the compound.[1][6] | The compound may still be usable if purity is confirmed by analytical methods. Immediately transfer to a desiccator to remove excess moisture and aliquot for future use. Improve handling procedures to minimize moisture exposure. |
| Reduced Solubility | Potential degradation to less soluble impurities or changes in crystalline form due to moisture.[1] | Confirm the identity and purity of the compound using analytical techniques before use. If purity is compromised, discard the material. |
Interpreting Analytical Data for Stability Assessment
When assessing the stability of this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is a powerful analytical approach.[7][10][11]
-
Appearance of New Peaks in HPLC Chromatogram: This is a strong indicator of degradation. The retention time and mass-to-charge ratio (from MS) of the new peaks can provide clues about the identity of the degradation products.
-
Decrease in the Area of the Main Peak: This suggests a loss of the active compound, likely due to degradation.
-
Changes in Retention Time: A shift in the retention time of the main peak could indicate a change in the compound's structure or interaction with the stationary phase, possibly due to the formation of isomers or other subtle structural modifications.
Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC-UV/MS
This protocol provides a general framework for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of a reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the sample to be tested at the same concentration as the standard solution.
-
-
HPLC-UV/MS Analysis:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from potential impurities.
-
UV Detection: Monitor at a wavelength where the aromatic ring shows strong absorbance (e.g., around 220 nm and 254 nm).
-
MS Detection: Use electrospray ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺ and potential degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the sample and the standard.
-
Calculate the purity of the sample by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Analyze the mass spectra of any new peaks to tentatively identify potential degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions and for identifying potential degradation products.
-
Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature or slightly elevated temperature.
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/MS as described in Protocol 1.
-
Data Interpretation: Identify the major degradation products formed under each stress condition. This information can help in developing stability-indicating analytical methods and in understanding the compound's intrinsic stability.
Visualizations
Logical Workflow for Long-Term Storage
Caption: Workflow for optimal storage and handling of the compound.
Troubleshooting Degradation Issues
Caption: Decision-making process when degradation is suspected.
References
-
Histamine - Wikipedia. (n.d.). Retrieved January 24, 2024, from [Link]
-
Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022, April 11). Retrieved January 24, 2024, from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). Retrieved January 24, 2024, from [Link]
-
Amino Acid Degradation - Chemistry LibreTexts. (2022, April 26). Retrieved January 24, 2024, from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021, July 6). Retrieved January 24, 2024, from [Link]
-
Amino Acid Determination, Revision 1 - US Pharmacopeia (USP). (2016, October 26). Retrieved January 24, 2024, from [Link]
-
Effect of moisture on solid state stability - ResearchGate. (2023, September 1). Retrieved January 24, 2024, from [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.). Retrieved January 24, 2024, from [Link]
-
Analysis of Amino Acids by HPLC - Agilent. (2010, June 24). Retrieved January 24, 2024, from [Link]
-
Degradation of Three Aromatic Dyes by White Rot Fungi and the Production of Ligninolytic Enzymes - PMC - NIH. (n.d.). Retrieved January 24, 2024, from [Link]
-
Amino Acids Testing Services : Assay, Purity, and Impurities | NJ Labs. (n.d.). Retrieved January 24, 2024, from [Link]
-
Why does the color disappear when bromine reacts with an alkene? - Quora. (2020, August 15). Retrieved January 24, 2024, from [Link]
-
Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. (2025, August 9). Retrieved January 24, 2024, from [Link]
-
Understanding Chemical Stability – Principles and Testing Methods - SoapMaker's Journal. (2024, October 2). Retrieved January 24, 2024, from [Link]
-
(PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach - ResearchGate. (n.d.). Retrieved January 24, 2024, from [Link]
-
Amino Acids Analysis - FUJIFILM Wako Chemicals. (n.d.). Retrieved January 24, 2024, from [Link]
-
Aspects of Degradation of Monoethanolamine Solutions during CO2 Absorption Absorption - -ORCA - Cardiff University. (n.d.). Retrieved January 24, 2024, from [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved January 24, 2024, from [Link]
-
Pathways of Amino Acid Degradation - Biology LibreTexts. (2026, January 19). Retrieved January 24, 2024, from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (n.d.). Retrieved January 24, 2024, from [Link]
-
Evaluating Analytical Data - Chemistry LibreTexts. (2021, September 11). Retrieved January 24, 2024, from [Link]
-
Thermal degradation of diethanolamine at stripper condition for CO2 capture: Product types and reaction mechanisms | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2024, from [Link]
-
Best Practices for Powder Storage and Handling - coatingAI. (n.d.). Retrieved January 24, 2024, from [Link]
-
Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Univerzita Karlova. (n.d.). Retrieved January 24, 2024, from [Link]
-
Dialdehyde Alginate as a Crosslinker for Chitosan/Starch Films: Toward Biocompatible and Antioxidant Wound Dressing Materials - MDPI. (2026, January 25). Retrieved January 24, 2024, from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5). Retrieved January 24, 2024, from [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023, January 5). Retrieved January 24, 2024, from [Link]
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.). Retrieved January 24, 2024, from [Link]
-
How To Prevent Moisture Damage In Metal Powders: A Complete Guide. (n.d.). Retrieved January 24, 2024, from [Link]
-
Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS - PubMed. (2016, May 10). Retrieved January 24, 2024, from [Link]
-
Unsaturation test of Aromatic compounds ll Reaction with Bromine solution - YouTube. (2021, March 26). Retrieved January 24, 2024, from [Link]
-
How to Interpret and Present Statistical Data in Stability Reports – StabilityStudies.in. (n.d.). Retrieved January 24, 2024, from [Link]
-
Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Retrieved January 24, 2024, from [Link]
-
An Overview of Degradation Strategies for Amitriptyline - MDPI. (2024, March 29). Retrieved January 24, 2024, from [Link]
-
Chemical Analysis - key considerations | Institute of Food Science and Technology. (n.d.). Retrieved January 24, 2024, from [Link]
-
Powder Coating Troubleshooting Guide | PDF | Sodium Hydroxide | Corrosion - Scribd. (n.d.). Retrieved January 24, 2024, from [Link]
-
Planar chromatography – an essential component of modern analysis. (n.d.). Retrieved January 24, 2024, from [Link]
-
Toluene - Wikipedia. (n.d.). Retrieved January 24, 2024, from [Link]
-
3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. (n.d.). Retrieved January 24, 2024, from [Link]
-
Related impurities in peptide medicines - ResearchGate. (n.d.). Retrieved January 24, 2024, from [Link]
- A kind of preparation method of bupropion hydrochloride impurity F - Google Patents. (n.d.).
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. njlabs.com [njlabs.com]
- 8. This compound | 1379957-89-7 | Benchchem [benchchem.com]
- 9. Degradation of Three Aromatic Dyes by White Rot Fungi and the Production of Ligninolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. bachem.com [bachem.com]
Technical Support Center: Preventing Hydrolysis and Decomposition in Experimental Procedures
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses fundamental questions about the causes of compound instability. Understanding these core concepts is the first step toward prevention.
Q1: What are the primary drivers of compound degradation in my experiments?
A1: The two most common culprits are hydrolysis and oxidation .[1][2] Hydrolysis is the cleavage of a chemical bond by the addition of a water molecule.[3] It frequently affects molecules with functional groups like esters, amides, lactams, and imides.[4][5] Oxidation, on the other hand, is the loss of electrons, often facilitated by atmospheric oxygen or peroxide impurities in solvents and excipients.[1][6] Both processes can be significantly accelerated by factors such as pH, temperature, and light.[7]
Q2: How does pH influence the stability of my compounds?
A2: The pH of your solution can dramatically alter the rate of hydrolysis and other degradation pathways.[8][9] For many compounds, degradation is catalyzed by either hydrogen (H+) or hydroxide (OH-) ions.[4] Therefore, the stability of a compound is often lowest at acidic or alkaline pH and highest in a specific, narrow pH range.[9] For example, ester hydrolysis is significantly faster under alkaline conditions.[8] It is crucial to determine the optimal pH for your compound's stability and use appropriate buffer systems to maintain it.[9]
Q3: My compound is stored as a dry powder. Is it still at risk?
A3: While storing compounds as dry powders minimizes hydrolysis, it doesn't eliminate all risks.[1] Many "dry" powders are hygroscopic, meaning they can absorb moisture from the atmosphere, which can then lead to degradation over time.[10][11] For solid dosage forms, the sensitivity to hydrolysis can be controlled by preparing a less hygroscopic salt of the drug or by reducing the water content in the excipients used in the formulation.[1] Additionally, some compounds can undergo solid-state decomposition, which can be influenced by temperature and light exposure.[[“]]
Q4: What is the role of temperature in compound decomposition?
A4: Temperature is a critical factor influencing the rate of chemical reactions, including degradation pathways.[13] As a general rule, an increase in temperature accelerates the rate of most chemical reactions, including hydrolysis and oxidation.[13][14] This is because higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[13][14] Therefore, storing compounds at lower, controlled temperatures is a common and effective strategy to enhance their stability.[1] However, it's important to be aware of the specific storage requirements for each compound, as some may be sensitive to freezing.
Q5: Can the excipients in my formulation affect the stability of my active pharmaceutical ingredient (API)?
A5: Absolutely. Excipients, the "inactive" ingredients in a formulation, can have a significant impact on API stability.[7][10][15] They can act as a physical barrier against moisture, light, and oxygen.[10] Some excipients, known as hygroscopic excipients, can absorb moisture and protect the API from hydrolysis.[7] Conversely, some excipients may contain reactive impurities or degrade over time to produce substances that can react with the API. Therefore, careful selection and testing of excipients are crucial for ensuring the stability of the final product.[[“]]
Section 2: Troubleshooting Guides - A Practical Approach to Problem-Solving
This section provides a structured approach to identifying and resolving common stability issues encountered during experimental work.
Guide 1: Unexpected Degradation of a Compound in Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis.
-
Changes in solution color or clarity.
-
Inconsistent results between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected compound degradation in solution.
Detailed Causality and Actionable Steps:
-
Evaluate pH: As discussed, pH is a primary driver of hydrolysis.[8] If your solution is unbuffered, the compound itself or atmospheric CO2 absorption can alter the pH.
-
Action: Determine the pH of your solution. If it's outside the optimal range for your compound, incorporate a suitable buffer system.[4]
-
-
Assess Solvent Quality: Solvents can be a source of water and reactive impurities.
-
Action: Use fresh, anhydrous solvents from a reputable supplier. For oxygen-sensitive compounds, sparge the solvent with an inert gas like nitrogen or argon before use.[16]
-
-
Control Temperature: Higher temperatures accelerate degradation.[13]
-
Action: If your protocol allows, perform the experiment at a lower temperature. For highly sensitive compounds, working on ice may be necessary.
-
-
Protect from Light: Photodegradation is a common issue for light-sensitive compounds.[11]
-
Action: Use amber vials or wrap your glassware in aluminum foil to protect your samples from light.[11]
-
Guide 2: Poor Stability of Lyophilized or Solid Compounds
Symptoms:
-
Difficulty in reconstituting the compound.
-
Visible changes in the appearance of the solid (e.g., color change, melting, clumping).
-
Degradation is observed immediately after reconstitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solid-state compound stability.
Detailed Causality and Actionable Steps:
-
Verify Storage Conditions: Improper storage is a leading cause of solid-state degradation.[11][17]
-
Manage Hygroscopicity: Many amorphous or lyophilized compounds readily absorb atmospheric moisture.
-
Action: Handle hygroscopic compounds in a controlled environment, such as a glove box with low humidity.[[“]] When not in a controlled environment, minimize the time the container is open.
-
-
Optimize Lyophilization: Incomplete removal of water during lyophilization can lead to instability.[19]
-
Action: Ensure your lyophilization cycle is optimized for your specific compound and formulation. This includes proper freezing, primary drying (sublimation), and secondary drying (desorption) steps to achieve a low residual moisture content.[19]
-
Section 3: Proactive Prevention Protocols
This section provides detailed protocols for common laboratory procedures to minimize the risk of hydrolysis and decomposition from the outset.
Protocol 1: Preparation of a Stock Solution of a Hydrolytically Unstable Compound
This protocol outlines the steps for preparing a stock solution of a compound known to be sensitive to hydrolysis.
Materials:
-
Hydrolytically unstable compound
-
High-purity, anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Nitrogen or Argon) with a gas-tight syringe or cannula
-
Dry glassware (oven-dried or flame-dried)
-
Septum-sealed vials
Procedure:
-
Prepare the Environment:
-
Dry all necessary glassware in an oven at >100°C for at least 4 hours and allow it to cool in a desiccator.
-
Set up an inert gas line to blanket the workspace.
-
-
Weigh the Compound:
-
Quickly weigh the desired amount of the compound and place it into the dry, tared vial.
-
Immediately seal the vial with a septum.
-
-
Add the Solvent:
-
Using a gas-tight syringe, purge the syringe with inert gas.
-
Draw the required volume of anhydrous solvent into the syringe.
-
Pierce the septum of the vial and slowly add the solvent while maintaining a positive pressure of inert gas in the vial via a needle connected to the inert gas line.
-
-
Dissolve and Store:
-
Gently swirl or vortex the vial until the compound is fully dissolved.
-
Store the stock solution at the recommended temperature, protected from light. For long-term storage, consider aliquoting into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture upon opening.
-
Protocol 2: Working with Oxygen-Sensitive Compounds
This protocol describes the use of an inert atmosphere to prevent oxidative degradation.
Materials:
-
Oxygen-sensitive compound
-
Degassed solvents (see step 1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glove box
-
Cannula transfer equipment
Procedure:
-
Degas Solvents:
-
Sparge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
-
Set up an Inert Atmosphere:
-
If using a Schlenk line, connect your reaction flask and evacuate the air, then backfill with inert gas. Repeat this cycle three times.
-
If using a glove box, ensure the atmosphere has been adequately purged and the oxygen levels are low.
-
-
Transfer Reagents:
-
Dissolve the oxygen-sensitive compound in degassed solvent within the inert atmosphere.
-
Use cannula transfer techniques to move solutions between flasks without exposing them to air.
-
-
Run the Experiment:
-
Maintain a positive pressure of inert gas throughout the experiment to prevent air from entering the system.
-
-
Work-up:
-
If the product is also oxygen-sensitive, perform the work-up and purification steps under an inert atmosphere if possible.
-
Data Summary: Key Factors in Preventing Degradation
| Factor | Key Considerations | Preventative Measures |
| Water/Moisture | A primary reactant in hydrolysis.[3] | Use anhydrous solvents, store solids in desiccators, handle hygroscopic compounds in a dry environment.[20] |
| pH | Can catalyze hydrolysis (both acid and base catalysis).[8][20] | Determine the optimal pH for stability and use appropriate buffer systems.[4] |
| Temperature | Affects the rate of all chemical reactions, including degradation.[13][14] | Store compounds at recommended temperatures; perform experiments at reduced temperatures if possible.[1] |
| Oxygen | A key driver of oxidative degradation.[1] | Use degassed solvents, work under an inert atmosphere (N2 or Ar), and consider adding antioxidants.[16][21] |
| Light | Can induce photodegradation.[11] | Store and handle light-sensitive compounds in amber vials or protect them from light with foil.[11] |
| Excipients | Can either stabilize or destabilize an API.[10][22] | Choose excipients with low water activity and test for compatibility with the API.[22] |
Section 4: References
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
Preventing Chemical Degradation of Drug Products. (2022). FTLOScience. [Link]
-
How to prevent hydrolysis in a drug. (2017). Quora. [Link]
-
Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. [Link]
-
The science of lyophilization in the pharmaceutical industry. (2024). Niras. [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024). Chemical LAND21. [Link]
-
The Effect of Temperature on Reaction Rates. (2023). Chemistry LibreTexts. [Link]
-
Chemical Storage Guidelines. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. [Link]
-
How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.). MB Sugars. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]
-
Paving the way for small-molecule drug discovery. (n.d.). PubMed Central. [Link]
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]
-
Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025). Triumvirate Environmental. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]
-
Lyophilization as a Method for Stabilizing Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Kinetics and Time−Temperature Equivalence of Polymer Degradation. (2025). ResearchGate. [Link]
-
Hydrolysis in Pharmaceutical Formulations. (n.d.). Google Scholar.
-
Role of Decomposition on Drug Stability. (2020). ResearchGate. [Link]
-
Determining the Temperature Dependency of Biodegradation Kinetics for 34 Hydrocarbons while Avoiding Chemical and Microbial Confounding Factors. (2021). ACS Publications. [Link]
-
The Importance of Excipients in Drugs. (n.d.). Open Access Journals. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PubMed Central. [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]
-
Lyophilization of Parenteral (7/93). (2014). FDA. [Link]
-
Management of Time-Sensitive Reactive and Unstable Chemicals. (2013). American Chemical Society. [Link]
-
The 7 Best Practices to Recover from an Out-of-Control Event. (2021). Clinical Lab Products. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PubMed Central. [Link]
-
Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025). Adragos Pharma. [Link]
-
Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
How Does Temperature Affect The Rate Of A Reaction?. (2023). Asynt. [Link]
-
Drug Degradation Mechanism. (2020). Veeprho. [Link]
-
Chemical Storage. (n.d.). University of Wisconsin–Madison. [Link]
-
Troubleshooting Lab Operations: Be Proactive, Not Reactive. (2017). BioPharm International. [Link]
-
Degradation Pathway of Pharmaceutical Dosage Forms. (n.d.). IJIRT. [Link]
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). Taylor & Francis Online. [Link]
-
The central role of excipients in drug formulation. (2013). European Pharmaceutical Review. [Link]
-
Oxidation Prevention & Inertization. (n.d.). Presscon. [Link]
-
Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. (2024). PubMed Central. [Link]
-
Thermal decomposition. (n.d.). Wikipedia. [Link]
-
Chemical Segregation and Storage Guide. (n.d.). University of Louisville. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. quora.com [quora.com]
- 5. ijirt.org [ijirt.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 11. chemtech-us.com [chemtech-us.com]
- 12. consensus.app [consensus.app]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ftloscience.com [ftloscience.com]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 20. carbodiimide.com [carbodiimide.com]
- 21. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 22. colorcon.com [colorcon.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 3-Amino-3-(3-bromophenyl)propan-1-ol
Introduction: The Criticality of Purity for a Key Chiral Building Block
3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a chiral center, a primary amine, a primary alcohol, and a functionalizable bromophenyl group, makes it a versatile intermediate for synthesizing complex pharmaceutical agents, particularly those targeting the central nervous system.[1] In the rigorous landscape of drug development, the purity of such an intermediate is not a mere quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Impurities, whether they are structural analogues, stereoisomers, residual starting materials, or process-related contaminants like solvents, can profoundly impact the biological activity and toxicity of the final active pharmaceutical ingredient (API).[2]
This guide provides a comparative analysis of the essential analytical methodologies for comprehensively assessing the purity of 3-Amino-3-(3-bromophenyl)propan-1-ol. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights for researchers, analytical chemists, and process development scientists. Our focus is on building a robust, multi-faceted analytical strategy that ensures the highest confidence in material quality.
An Integrated Strategy for Purity Determination
A comprehensive purity assessment is not a single measurement but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The choice and sequence of these techniques are dictated by the specific purity attribute being investigated—chemical identity, chiral identity, trace impurities, or residual volatiles.
Caption: High-level workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Core Analytical Techniques: A Comparative Deep Dive
The selection of an analytical method is fundamentally driven by the question we aim to answer. Is the material what it claims to be? How much of it is there? What else is present, and in what quantity? Below, we compare the primary techniques used to answer these questions for 3-Amino-3-(3-bromophenyl)propan-1-ol.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
HPLC is indispensable for purity assessment, offering robust quantification of the main component and separation of non-volatile impurities.
-
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity:
-
Principle of Causality: This technique separates molecules based on their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., water/acetonitrile). Non-polar compounds interact more strongly with the stationary phase and thus elute later. For 3-Amino-3-(3-bromophenyl)propan-1-ol, its moderate polarity allows for excellent retention and separation from both more polar and less polar impurities. UV detection is ideal due to the chromophoric bromophenyl group.
-
Expertise in Action: The amine group in the target molecule can cause peak tailing on standard silica-based C18 columns due to interaction with residual silanols. Therefore, the choice of a modern, end-capped, high-purity silica column is critical for achieving sharp, symmetrical peaks, which are essential for accurate quantification. A mobile phase with a buffer (e.g., phosphate) or an additive like formic acid is often used to control the ionization state of the amine and ensure consistent retention times.[3]
-
Best For: Accurate quantification of the main component (assay), detecting and quantifying known and unknown related substances.
-
-
Chiral HPLC for Enantiomeric Purity:
-
Principle of Causality: Since enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required for their separation. These phases create transient, diastereomeric complexes with the enantiomers, leading to different interaction energies and, consequently, different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.
-
Expertise in Action: The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase mobile systems can dramatically alter selectivity on a chiral column. Method development often involves screening both modes. The presence of both an amine and a hydroxyl group provides two points of interaction for hydrogen bonding with the CSP, which is key to achieving successful chiral recognition and separation.[4]
-
Best For: Quantifying the enantiomeric excess (e.e.) and ensuring the stereochemical purity of the desired enantiomer, (R) or (S).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the definitive tool for identity confirmation.[5]
-
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[6] By placing the molecule in a strong magnetic field and irradiating it with radio waves, we can observe the distinct resonance frequencies of nuclei based on their unique chemical environments.[6] This provides a fingerprint of the molecule's structure, including atom connectivity and stereochemistry.[7][8]
-
Expertise in Action: A standard ¹H NMR spectrum will confirm the presence of all expected protons—the aromatic protons on the bromophenyl ring, the methine proton at the chiral center, the methylene groups of the propanol chain, and the exchangeable protons of the amine and alcohol groups. The integration of these signals should correspond to the number of protons in the structure. Furthermore, quantitative NMR (qNMR), using a certified internal standard of known purity, can provide a highly accurate assay of the compound without needing a specific reference standard of the analyte itself.
-
Best For: Unambiguous structural confirmation, identification of major structural impurities, and highly accurate purity determination via qNMR.
Mass Spectrometry (MS): The Detective for Impurity Identification
While HPLC separates components, mass spectrometry identifies them by measuring their mass-to-charge ratio (m/z). When coupled with LC (LC-MS), it becomes a formidable tool for impurity profiling.[9][10]
-
Principle of Causality: In LC-MS, the eluent from the HPLC column is directed into an ion source (e.g., Electrospray Ionization, ESI), which generates gas-phase ions from the analyte molecules. These ions are then separated by a mass analyzer based on their m/z. ESI is a "soft" ionization technique, typically leaving the molecule intact and providing its molecular weight.
-
Expertise in Action: For an unknown peak observed in an HPLC chromatogram, LC-MS provides the most crucial piece of initial information: its molecular weight.[11] This allows the scientist to propose potential structures, such as byproducts from the synthesis (e.g., starting materials, over-alkylated products) or degradation products. High-resolution mass spectrometry (HRMS), such as on a Q-TOF instrument, can determine the mass with such high accuracy that it allows for the calculation of the elemental formula, drastically narrowing down the possibilities for an unknown impurity's identity.[11][12]
-
Best For: Determining the molecular weight of unknown impurities, confirming the identity of known impurities, and providing structural information through fragmentation analysis (MS/MS).[10]
Gas Chromatography (GC): The Specialist for Volatile Impurities
GC is the preferred technique for analyzing volatile and semi-volatile organic compounds, making it the standard method for residual solvent analysis.[13]
-
Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. The sample is vaporized in a hot injector, and a carrier gas (e.g., helium) sweeps the volatile components through the column. Less volatile compounds or those that interact more strongly with the stationary phase elute later. Headspace (HS) sampling is typically used, where the sample is heated in a sealed vial, and only the vapor (headspace) containing the volatile solvents is injected into the GC.
-
Expertise in Action: The International Council for Harmonisation (ICH) Q3C guideline provides a list of common solvents and their acceptable limits in pharmaceutical products.[14] A robust GC-HS method is designed to separate and quantify all potential solvents used in the manufacturing process of 3-Amino-3-(3-bromophenyl)propan-1-ol. The choice of column (e.g., a mid-polarity phase like a WAX or a 624-type) is critical to resolve a wide range of solvents with different polarities.
-
Best For: Quantifying residual organic solvents from the manufacturing process to ensure compliance with regulatory safety limits.[15][16]
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Type of Information | Key Strengths | Key Limitations |
| RP-HPLC-UV | Chemical Purity & Assay | Quantitative Purity (%) | Robust, precise, excellent for quantification | Limited structural information for unknowns |
| Chiral HPLC | Enantiomeric Purity | Quantitative Enantiomeric Ratio | The only reliable way to determine enantiomeric excess | Requires specialized, expensive columns; method development can be intensive |
| NMR Spectroscopy | Structural Confirmation & Identity | Definitive Molecular Structure | Unambiguous identification, qNMR for high-accuracy assay | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret |
| LC-MS | Impurity Identification | Molecular Weight, Elemental Formula (HRMS) | Excellent for identifying unknown impurities | Quantification can be less precise than HPLC-UV without specific standards |
| GC-HS | Residual Solvent Analysis | Quantitative Volatiles (ppm) | High sensitivity for volatile compounds, regulatory standard | Not suitable for non-volatile impurities or the main compound |
Validated Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: RP-HPLC-UV Method for Chemical Purity
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 2.85 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 25% B
-
5-20 min: 25% to 75% B
-
20-25 min: 75% B
-
25.1-30 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to a final concentration of 1.0 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or similar amylose-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Self-Validation Note: To confirm peak identity, inject a racemic standard first to establish the retention times of both enantiomers. Then, inject the sample to quantify the peak areas and calculate the enantiomeric excess.
-
Logical Framework for a Comprehensive Purity Campaign
The interplay between these techniques forms a logical decision-making process to fully characterize a batch of material.
Caption: A decision-based workflow for the multi-technique purity analysis of a chiral intermediate.
Conclusion
Assessing the purity of a critical pharmaceutical intermediate like 3-Amino-3-(3-bromophenyl)propan-1-ol is a multi-dimensional task that cannot be satisfied by a single analytical method. A robust and trustworthy purity profile is constructed by integrating the quantitative power of HPLC, the definitive structural insight of NMR, the impurity-identification strength of MS, and the specialized capability of GC. By understanding the causal principles behind each technique and applying them within a logical workflow, researchers and drug development professionals can ensure the quality and consistency of their materials, forming a solid foundation for the development of safe and effective medicines.
References
-
Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2857. [Link]
-
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu Corporation. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Angeles-López, G. E., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Liquid Chromatography & Related Technologies, 35(10), 1347-1360. [Link]
-
Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. [Link]
-
Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [Link]
-
Fernandez-Lafuente, R., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(15), 2816. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. [Link]
-
Advances in Pharmaceutical Analysis. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. LinkedIn. [Link]
-
ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
-
Al-Qadiri, M., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(3), 1833-1842. [Link]
-
Biji, K. B., et al. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Chemistry, 173, 958-963. [Link]
-
Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Analysis of amino acids by high performance liquid chromatography. Journal of Applied Pharmaceutical Science. [Link]
-
Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
Automated Topology Builder. (n.d.). 3-Phenyl-1-propanol. The University of Queensland. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]
-
ResearchGate. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]
-
AMS Biopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMS Biopharma. [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
-
ChemSrc. (n.d.). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. ChemSrc. [Link]
-
LGC. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited. [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 3. jocpr.com [jocpr.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 6. jchps.com [jchps.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. hpst.cz [hpst.cz]
- 13. almacgroup.com [almacgroup.com]
- 14. shimadzu.com [shimadzu.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
A Comparative Analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol and its Chloro Analog for Drug Discovery Applications
In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. The halogenation of aromatic moieties is a frequently employed strategy to modulate a compound's physicochemical and biological properties. This guide provides a detailed comparative analysis of two closely related phenylpropanolamine derivatives: 3-Amino-3-(3-bromophenyl)propan-1-ol and its chloro analog, 3-Amino-3-(3-chlorophenyl)propan-1-ol. These compounds serve as valuable chiral building blocks in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS), such as antidepressants and anticonvulsants.[1] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by bromine versus chlorine substitution on this scaffold.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a bromine atom for a chlorine atom on the phenyl ring, while seemingly minor, induces measurable changes in the molecule's physical and chemical characteristics. These differences, summarized in the table below, can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3-Amino-3-(3-bromophenyl)propan-1-ol | 3-Amino-3-(3-chlorophenyl)propan-1-ol |
| Molecular Formula | C₉H₁₂BrNO | C₉H₁₂ClNO |
| Molecular Weight | 230.10 g/mol [2] | 185.65 g/mol [3] |
| LogP (calculated) | 1.2[2] | 1.1[3] |
| Hydrogen Bond Donors | 2[2] | 2[3] |
| Hydrogen Bond Acceptors | 2[2] | 2[3] |
| Polar Surface Area | 46.3 Ų[2] | 46.3 Ų[3] |
The most apparent difference is the molecular weight, with the bromo-derivative being significantly heavier. This is a direct consequence of the higher atomic weight of bromine compared to chlorine. The calculated octanol-water partition coefficient (LogP), a measure of lipophilicity, is slightly higher for the bromo-analog.[2][4] This increased lipophilicity can influence membrane permeability and protein binding. While the difference in the calculated LogP is modest, it is a critical parameter in CNS drug design, where a delicate balance of lipophilicity is required to facilitate blood-brain barrier penetration without promoting excessive non-specific binding or metabolic liabilities. The number of hydrogen bond donors and acceptors, as well as the polar surface area, remain identical between the two analogs, suggesting that their fundamental hydrogen bonding capabilities are conserved.
Synthesis of 3-Amino-3-(3-halogenated phenyl)propan-1-ol: A General Protocol
The synthesis of these chiral amino alcohols is crucial for their application as pharmaceutical intermediates. A common and effective method involves the reduction of the corresponding β-amino ketone. The following is a representative experimental protocol for the synthesis of 3-Amino-3-(3-halogenated phenyl)propan-1-ol.
Experimental Protocol: Reduction of 3-Amino-3-(3-halogenated phenyl)propan-1-one
Materials:
-
3-Amino-3-(3-halogenated phenyl)propan-1-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-Amino-3-(3-halogenated phenyl)propan-1-one (1.0 eq) in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes.
-
Reduction: Slowly add sodium borohydride (2.0 eq) to the cooled solution in small portions, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and a saturated sodium bicarbonate solution to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.
Comparative Biological Activity: Structure-Activity Relationship (SAR) Insights
The nature of the halogen substituent can significantly influence a molecule's interaction with biological targets. Halogens affect the electronic properties of the aromatic ring through inductive and resonance effects.[5] Both chlorine and bromine are electron-withdrawing through induction and electron-donating through resonance. However, their relative contributions to these effects differ.
Electronic Effects: The electronegativity of chlorine is higher than that of bromine, leading to a stronger inductive electron withdrawal by chlorine. Conversely, the larger size and greater polarizability of bromine can lead to more favorable van der Waals interactions with a receptor binding pocket.
Lipophilicity and Metabolism: As previously noted, the bromo-substituent generally confers greater lipophilicity than a chloro-substituent.[4] This can impact cell membrane permeability and binding to plasma proteins. The carbon-halogen bond strength also differs, with the C-Br bond being weaker than the C-Cl bond. This can influence the metabolic stability of the compound, potentially leading to different metabolic pathways and rates of clearance.
Receptor Affinity: In the context of CNS targets, halogenation has been shown to modulate receptor affinity. For example, a study on halogenated aporphine derivatives demonstrated that halogenation at specific positions could increase affinity for dopamine D1-like receptors.[6] While this is a different molecular scaffold, it highlights the principle that halogen substitution can be a powerful tool for tuning receptor binding. It is plausible that the bromo- and chloro-analogs of 3-amino-3-phenylpropan-1-ol exhibit differential affinities for their target receptors within the CNS.
Experimental Workflow for Biological Evaluation
To empirically determine and compare the biological activities of these two compounds, a series of in vitro and in vivo assays would be necessary. A typical workflow for evaluating their potential as CNS-active agents is outlined below.
Caption: A generalized workflow for the preclinical evaluation of CNS drug candidates.
Conclusion
The choice between utilizing 3-Amino-3-(3-bromophenyl)propan-1-ol or its chloro analog in a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. The bromo-derivative offers potentially increased lipophilicity and different electronic properties compared to the chloro-analog, which could translate to altered receptor binding affinity, metabolic stability, and overall efficacy. A thorough and direct comparative evaluation, following a systematic workflow as outlined, is essential to elucidate the precise impact of these halogen substitutions and to select the optimal candidate for further development. This guide serves as a foundational resource for researchers embarking on such comparative studies, providing key physicochemical data, a robust synthetic protocol, and a logical framework for biological evaluation.
References
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. [Link]
- Structure-affinity Relationships of Halogenated Predicentrine and Glaucine Derivatives at D1 and D2 Dopaminergic Receptors. PubMed. [Link]
- Method for resolving 3-amino-3-phenylpropanol.
- (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem. [Link]
- Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. [Link]
- 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
- 18.2a EAS Bromination and Chlorination. YouTube. [Link]
- Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate. [Link]
- Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
- (PDF) 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]
- Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. ResearchGate. [Link]
- synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.01%3A_Electrophilic_Aromatic_Substitution_Reactions-_Bromination)
- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. [Link]
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
- AFFINITY OF NEW POTENTIAL LIGANDS OF THE GABAA-RECEPTOR COMPLEX AND TSPO RECEPTORS OF THE CNS – cis-3-ARYLIDENE-7-BROMO-5-ARYL-1,2-DIHYDRO-3H-1,4-BENZODIAZEPIN-2-ONES. ResearchGate. [Link]
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
- (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol.
- Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. PMC. [Link]
- Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. PMC. [Link]
- 18.3 Aromatic Halogenation. Chemistry LibreTexts. [Link]
- the halogenation of benzene - electrophilic substitution. Chemguide. [Link]
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
- Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. PubMed Central. [Link]
- Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. PubMed. [Link]
- the halogenation of benzene - electrophilic substitution. Chemguide. [Link]
- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. [Link]
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]
- 3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem. [Link]
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]
- (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. [Link]
- 3-Amino-3-(4-chlorophenyl)propan-1-ol. ChemBK. [Link]propan-1-ol)
- 3-Amino-1-propanol. Wikipedia. [Link]
- Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo. [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors: halogenation and D1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Meta- vs. Para-Brominated Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthetic design. Brominated aromatics are cornerstone building blocks, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of modern medicinal chemistry. However, not all isomers are created equal. The seemingly subtle shift of a bromine atom from the para- to the meta-position on an aromatic ring can profoundly impact reaction rates, yields, and even mechanistic pathways.
This guide provides an in-depth, objective comparison of the reactivity of meta- versus para-brominated isomers, grounded in mechanistic principles and supported by experimental insights. We will dissect the electronic and steric factors at play and explore how they manifest in two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as well as in nucleophilic aromatic substitution (SNAr).
Chapter 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of a brominated aromatic ring is governed by a delicate balance between two opposing electronic forces exerted by the bromine substituent: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, bromine pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This electron-withdrawing effect deactivates the entire aromatic ring, making it less nucleophilic compared to unsubstituted benzene.[1][2][3]
-
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the aromatic ring.[1][4] This electron-donating effect increases the electron density at the ortho and para positions.
For halogens, the strong inductive effect outweighs the weaker resonance effect, leading to an overall deactivation of the ring toward electrophilic aromatic substitution.[4] However, the resonance donation means that the ortho and para positions are significantly less deactivated than the meta position. This fundamental dichotomy is the key to understanding the reactivity differences between isomers in various reaction classes.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction. The reactivity of the aryl bromide in these transformations is primarily dictated by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[5][6]
The Suzuki-Miyaura Coupling: A Tale of Two Isomers
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an organohalide, is a workhorse in synthesis.[6][7] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Reactivity Comparison:
In the rate-determining oxidative addition step, the palladium catalyst acts as a nucleophile attacking the carbon of the C-Br bond. Aryl halides with electron-withdrawing groups typically react faster as they make the target carbon more electrophilic.[8]
-
para-Brominated Isomers: The bromine atom at the para position can exert its +M (resonance) effect, which slightly increases electron density at the ipso-carbon (the carbon attached to bromine). However, the primary influence on the C-Br bond polarity comes from substituents para to the bromine.
-
meta-Brominated Isomers: At the meta position, the resonance effect of the bromine is not felt at the ipso-carbon.
When comparing simple isomers like meta- and para-bromotoluene, the reactivity difference is often subtle and can be influenced by the specific ligand and reaction conditions. However, a general trend emerges: aryl bromides that are more electron-poor tend to undergo oxidative addition more readily.[8] For instance, in a study involving dibromobenzenes, the relative reactivity can be inferred from product distributions, although selectivity is complex.[9] Generally, para-isomers may react slightly faster or at a comparable rate to meta-isomers in the absence of other strong electronic influences.
Data Summary: Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer Substrate | Other Substituent | Expected Relative Rate | Rationale |
| para-Bromonitrobenzene | p-NO₂ | Faster | The strongly electron-withdrawing nitro group enhances the electrophilicity of the C-Br carbon, accelerating oxidative addition. |
| meta-Bromonitrobenzene | m-NO₂ | Slower | The inductive effect of the nitro group is weaker at the meta position compared to the combined inductive and resonance effects from a para position. |
| para-Bromoanisole | p-OCH₃ | Slower | The strongly electron-donating methoxy group decreases the electrophilicity of the C-Br carbon, slowing oxidative addition. |
| meta-Bromoanisole | m-OCH₃ | Faster | The electron-donating resonance effect of the methoxy group is not transmitted to the C-Br carbon from the meta position. |
Experimental Protocol: Comparative Suzuki-Miyaura Reaction
This protocol is designed to be a self-validating system by running the two isomers in parallel under identical conditions.
-
Reactor Setup: To two separate oven-dried Schlenk flasks equipped with magnetic stir bars and reflux condensers, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a phosphine ligand if required.
-
Reagent Addition:
-
To Flask A, add para-bromotoluene (1.0 mmol, 1.0 eq).
-
To Flask B, add meta-bromotoluene (1.0 mmol, 1.0 eq).
-
To each flask, add phenylboronic acid (1.2 mmol, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
-
Solvent and Degassing: Add a solvent mixture (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL) to each flask. Subject each flask to three cycles of vacuum-backfill with argon or nitrogen to ensure an inert atmosphere.
-
Reaction: Heat both flasks to 80 °C in a pre-heated oil bath.
-
Monitoring and Analysis: After 1, 2, 4, and 8 hours, take an aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by GC-MS or ¹H NMR to determine the conversion percentage.
-
Comparison: Plot the conversion versus time for both isomers to directly compare their reaction rates.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[10][11][12] The catalytic cycle shares mechanistic similarities with the Suzuki coupling, with oxidative addition being a critical step.[11]
Caption: Experimental workflow for a comparative reactivity study.
Reactivity Comparison:
Similar to the Suzuki coupling, the reactivity trends in Buchwald-Hartwig amination are heavily influenced by the electronic nature of the aryl bromide. Electron-deficient aryl bromides are generally more reactive. Therefore, the relative reactivity of meta- and para-isomers will depend on any other substituents present on the ring. The steric bulk of the phosphine ligand and the amine coupling partner can also play a significant role, but for simple isomeric comparisons, electronics often dominate.
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is fundamentally different from cross-coupling. It does not involve a metal catalyst and proceeds via an addition-elimination pathway.[13][14] This reaction requires two key features on the aromatic ring: a good leaving group (like bromine) and at least one powerful electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[15]
The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14]
Reactivity Comparison: The Decisive Role of Isomerism
Here, the difference between meta and para isomers is not subtle—it is dramatic.
-
para-Bromonitrobenzene: When a nucleophile attacks the carbon bearing the bromine, the resulting negative charge can be delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This extensive delocalization provides significant stabilization to the Meisenheimer complex, lowering the activation energy and dramatically increasing the reaction rate.[13][16]
-
meta-Bromonitrobenzene: When the nucleophile attacks, the negative charge is delocalized to the carbons ortho and para to the point of attack. However, this delocalization never places the negative charge directly on the carbon bearing the nitro group.[16] Consequently, the nitro group can only stabilize the intermediate through its weaker inductive effect, not its powerful resonance effect. The resulting Meisenheimer complex is far less stable, and the reaction is orders of magnitude slower, often not proceeding under normal conditions.
Caption: Logical relationship in SNAr reactivity.
Conclusion and Practical Implications
The position of a bromine atom on an aromatic ring is a critical determinant of its chemical reactivity. A summary of the key trends is presented below.
Summary of Reactivity Trends: Meta vs. Para
| Reaction Type | More Reactive Isomer | Key Reason |
| Suzuki-Miyaura Coupling | Depends on other substituents; generally, the more electron-poor ring reacts faster. Often comparable rates. | Rate is governed by the oxidative addition step, which is sensitive to the overall electron density of the C-Br bond. |
| Buchwald-Hartwig Amination | Depends on other substituents; generally, the more electron-poor ring reacts faster. Often comparable rates. | Similar to Suzuki-Miyaura, the oxidative addition step is crucial and favored by electron-deficient rings. |
| Nucleophilic Aromatic Substitution (SNAr) | para (with p-EWG) | The intermediate Meisenheimer complex is highly stabilized by resonance delocalization of the negative charge onto the EWG. |
For the synthetic chemist, these principles have direct practical implications:
-
In Cross-Coupling: While reactivity differences between simple meta and para isomers can be minor, they can be exploited in molecules with multiple halogens for selective reactions by careful tuning of catalysts, ligands, and conditions.
-
In SNAr: The positional requirement is absolute. A reaction that works efficiently for a para-nitrohalobenzene will almost certainly fail for its meta-isomer. This is a foundational principle for designing synthetic routes involving nucleophilic aromatic substitution.
By understanding the fundamental electronic effects that govern these reactions, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately saving time and resources in the development of novel molecules.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
La Salle University. (n.d.). Substituent Effects. [Link]
-
KPU Pressbooks. (n.d.). Nucleophilic Aromatic Substitution: SNAr. [Link]
-
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Establishing a Definitive Reference Standard for 3-Amino-3-(3-bromophenyl)propan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides a comprehensive framework for establishing a highly characterized reference standard for 3-Amino-3-(3-bromophenyl)propan-1-ol, a chiral building block crucial in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1]
This document eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth, scientifically-grounded narrative that elucidates the critical steps and analytical methodologies required to qualify a primary reference standard. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our claims in authoritative sources.
The Imperative for a High-Purity Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a chemical substance are measured. Its purity and identity must be unequivocally established to ensure the quality, safety, and efficacy of the final drug product. For a chiral molecule like 3-Amino-3-(3-bromophenyl)propan-1-ol, this extends to confirming its enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
The establishment of a reference standard is a rigorous process that involves synthesis, purification, and comprehensive characterization using a battery of orthogonal analytical techniques. The goal is to create a primary reference standard with a purity of 99.5% or higher, thoroughly characterized using a combination of methods.[2]
Workflow for Establishing a Reference Standard
The journey from a candidate material to a qualified reference standard follows a logical and systematic progression. The following diagram illustrates the key stages involved in this process.
Caption: A stepwise workflow for the establishment and maintenance of a chemical reference standard.
Part 1: Synthesis and Purification of the Candidate Material
The initial step is to obtain a high-purity batch of 3-Amino-3-(3-bromophenyl)propan-1-ol. While commercially available, for a primary reference standard, in-house synthesis and purification are often preferred to ensure complete control over the material's quality and impurity profile.[2]
Representative Synthesis Protocol
A common route to synthesize 3-amino-3-aryl-propan-1-ol derivatives involves the reduction of the corresponding β-amino acid or its ester. The following is a representative protocol based on established chemical principles.
-
Starting Material: 3-Amino-3-(3-bromophenyl)propanoic acid.
-
Reduction: The carboxylic acid is reduced to the primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control its exothermicity, followed by stirring at room temperature to ensure completion.
-
Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts, which are then filtered off.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.
-
Purification: The crude product is then purified.
Purification Strategies
The goal of purification is to achieve the highest possible purity, ideally exceeding 99.5%.[2] For 3-Amino-3-(3-bromophenyl)propan-1-ol, which is a solid at room temperature, recrystallization is a highly effective method.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is often a good starting point for moderately polar compounds.
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Decolorization: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered off.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Part 2: Comprehensive Analytical Characterization
A battery of orthogonal (based on different principles) analytical techniques is employed to unequivocally confirm the identity and purity of the reference standard.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 3-Amino-3-(3-bromophenyl)propan-1-ol, one would expect distinct signals for the aromatic protons, the methine proton adjacent to the amino group, the methylene protons, and the hydroxyl and amine protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum for this compound should display signals for the aromatic carbons (with the carbon attached to the bromine showing a characteristic chemical shift), the methine carbon, and the two methylene carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule's structure.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected Molecular Ion: The molecular formula is C₉H₁₂BrNO. The expected monoisotopic mass would be approximately 229.01 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da should be observed for the molecular ion.
-
Fragmentation: Fragmentation of protonated amino acids and their derivatives often involves the loss of small neutral molecules like water (H₂O) and ammonia (NH₃).[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
O-H stretch (alcohol): Broad peak around 3300 cm⁻¹
-
N-H stretch (amine): Peaks around 3300-3400 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹
-
C-O stretch (alcohol): Peak around 1050-1150 cm⁻¹
-
C-Br stretch: Peak in the fingerprint region, typically below 690 cm⁻¹.[5]
-
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[6] A reversed-phase HPLC method with UV detection is a good starting point.
Experimental Protocol: HPLC Purity Analysis
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a concentration of about 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The results should be within ±0.4% of the theoretical values calculated from the molecular formula (C₉H₁₂BrNO). This technique is a fundamental method for assessing the purity of organic compounds.
Enantiomeric Purity by Chiral HPLC
Since the compound is chiral, its enantiomeric purity must be determined. This is crucial as the different enantiomers may have different biological activities.
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of amino alcohols.[7]
-
Mobile Phase: Typically, a normal-phase mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Inject a solution of the racemic mixture to confirm the separation of the two enantiomers. Then, inject the sample to determine the percentage of the desired enantiomer.
Other Important Characterizations
Water Content by Karl Fischer Titration
The water content of the reference standard must be accurately determined as it will affect the calculated purity. Karl Fischer titration is the gold standard for this measurement.[8][9][10][11]
Residual Solvents by Headspace Gas Chromatography (GC)
Headspace GC is used to identify and quantify any residual solvents from the synthesis and purification process.
Part 3: Comparison of Analytical Methods and Data Interpretation
The selection of analytical methods should be based on their ability to provide orthogonal information, ensuring a comprehensive assessment of the reference standard's quality.
Table 1: Comparison of Key Analytical Methods for Reference Standard Qualification
| Analytical Technique | Purpose | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation, Purity | Provides detailed structural information, can detect and quantify impurities with different structures. | Less sensitive to impurities that are structurally very similar to the main compound. |
| Mass Spectrometry | Identity Confirmation | High sensitivity, provides molecular weight and fragmentation information. | Not inherently quantitative without an internal standard. |
| HPLC-UV | Purity and Impurity Profiling | High resolution, sensitive, and quantitative. | Requires a chromophore for UV detection. May not separate all impurities. |
| Chiral HPLC | Enantiomeric Purity | The only reliable method to determine enantiomeric excess. | Requires specialized and often expensive columns. Method development can be time-consuming. |
| Elemental Analysis | Purity Confirmation | Provides fundamental information about the elemental composition. | Not suitable for identifying specific impurities. Requires high sample purity for accurate results. |
| Karl Fischer Titration | Water Content | Highly specific and accurate for water determination. | Can be affected by interfering substances that react with the Karl Fischer reagent. |
Conclusion: Establishing a Self-Validating System
The establishment of a reference standard for 3-Amino-3-(3-bromophenyl)propan-1-ol is a multi-faceted process that demands a rigorous and systematic approach. By employing a suite of orthogonal analytical techniques, as detailed in this guide, a self-validating system is created where the data from each method corroborates the others. This comprehensive characterization ensures the unequivocal identity, purity, and enantiomeric integrity of the reference standard, providing a solid foundation for accurate and reliable analytical measurements in research and drug development. The ultimate goal is to generate a comprehensive Certificate of Analysis (CoA) that summarizes all the characterization data and assigns a purity value to the reference standard. This qualified reference standard can then be used with confidence in all subsequent analytical applications.
References
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]
-
Chemsrc. (2025, October 5). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
KIET. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
-
IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
National Institutes of Health. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. metrohm.com [metrohm.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. mt.com [mt.com]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
A Senior Application Scientist's Guide to the Validation of an Analytical HPLC Method for 3-Amino-3-(3-bromophenyl)propan-1-ol
Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are as critical as the final active pharmaceutical ingredient (API). 3-Amino-3-(3-bromophenyl)propan-1-ol, a key intermediate in the synthesis of various therapeutic agents, presents a typical analytical challenge. Its molecular structure, featuring a bromophenyl group, provides a useful chromophore for UV detection, while the primary amine and alcohol functionalities can influence its chromatographic behavior and stability.
Ensuring the quality of this intermediate requires a robust, reliable, and validated analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for its high throughput, sensitivity, and resolving power.[1] However, a method is only as reliable as its validation. Method validation provides documented evidence that a procedure is "fit-for-purpose," yielding results that are accurate, reproducible, and specific.[2][3]
This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating HPLC method for 3-Amino-3-(3-bromophenyl)propan-1-ol. We will move beyond a simple checklist, delving into the causality behind experimental choices and grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[4][5]
The Subject Compound: 3-Amino-3-(3-bromophenyl)propan-1-ol
| Property | Value | Source |
| IUPAC Name | 3-amino-3-(3-bromophenyl)propan-1-ol | [6] |
| Molecular Formula | C₉H₁₂BrNO | [6] |
| Molecular Weight | 230.10 g/mol | [6] |
| Structure | PubChem | |
| CAS Number | 787615-13-8 | [6] |
The Overall Validation Workflow
A successful validation project follows a structured, logical progression. It begins with a well-defined analytical procedure and a clear protocol outlining the experiments and their acceptance criteria. Each phase builds upon the last, culminating in a comprehensive validation report that confirms the method's suitability.
Caption: Relationship between types of precision testing.
Experimental Protocol
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration (100 µg/mL).
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available).
-
Compare the results from both sets of experiments.
-
Data Presentation & Interpretation
Table 4: Precision Results
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Replicate 1 (µg/mL) | 100.5 | 99.8 |
| Replicate 2 (µg/mL) | 99.8 | 100.7 |
| Replicate 3 (µg/mL) | 101.0 | 101.2 |
| Replicate 4 (µg/mL) | 99.5 | 99.5 |
| Replicate 5 (µg/mL) | 100.2 | 100.1 |
| Replicate 6 (µg/mL) | 100.8 | 100.5 |
| Mean | 100.3 | 100.3 |
| SD | 0.55 | 0.61 |
| % RSD (Repeatability) | 0.55% | 0.61% |
| Overall Mean (n=12) | \multicolumn{2}{c | }{100.3} |
| Overall SD (n=12) | \multicolumn{2}{c | }{0.57} |
| Overall % RSD (Intermediate) | \multicolumn{2}{c | }{\textbf{0.57%}} |
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Both the repeatability and intermediate precision results show an RSD well below the 2.0% limit, demonstrating that the method produces consistent and reliable results under varied conditions. The method is therefore precise .
Part 5: Robustness
The Principle
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters. [2]It provides an indication of the method's reliability during normal usage. [7]
Experimental Protocol
-
Analyze a standard solution (100 µg/mL) in triplicate under the nominal method conditions.
-
Vary one parameter at a time while keeping others constant. Analyze the standard in triplicate under each varied condition.
-
Typical parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
Data Presentation & Interpretation
Table 5: Robustness Results
| Parameter Varied | Condition | Mean Assay (%) | % RSD (n=3) | Retention Time (min) |
| Nominal | - | 100.2 | 0.4 | 8.52 |
| Flow Rate | 0.9 mL/min | 100.5 | 0.5 | 9.45 |
| 1.1 mL/min | 99.8 | 0.6 | 7.73 | |
| Column Temp. | 25°C | 99.9 | 0.4 | 8.65 |
| 35°C | 100.4 | 0.5 | 8.39 | |
| % Acetonitrile | 38% | 100.8 | 0.6 | 9.15 |
| 42% | 99.6 | 0.5 | 7.98 |
-
The assay results and system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits for all variations.
-
The %RSD of the triplicate injections for each condition should be ≤ 2.0%.
The data shows that small, deliberate changes to key method parameters do not significantly impact the quantitative results or system suitability. The method is robust .
Conclusion: A Validated Method Ready for Implementation
The comprehensive validation study detailed in this guide demonstrates that the proposed reversed-phase HPLC method for the analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol is fit for its intended purpose. The method has been proven to be specific, linear, accurate, precise, and robust according to the stringent requirements of the ICH Q2(R2) guideline. [4]The successful completion of forced degradation studies confirms its status as a stability-indicating method, making it suitable for both routine quality control and stability testing of this critical pharmaceutical intermediate. This validated method provides a high degree of confidence in the analytical data generated, ensuring product quality and supporting regulatory compliance.
References
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Arbain, D. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
ResearchGate. (2025, August 7). Validation of an HPLC method for the determination of amino acids in feed. Available from: [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]
-
PharmTech. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Available from: [Link]
-
National Institutes of Health (NIH). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Chemsrc. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Available from: [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]
-
National Institutes of Health (NIH). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available from: [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
-
Food Research. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available from: [Link]
-
National Institutes of Health (NIH). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [https://ijarsct.co.in/papers/IJAR SCT-0012-V5-I1-0021.pdf]([Link] SCT-0012-V5-I1-0021.pdf)
-
Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Available from: [Link]
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results from Different Spectroscopic Techniques
Introduction
In the rigorous landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The assurance that a drug product is safe, effective, and of high quality relies on the accuracy and reliability of the analytical procedures used for its characterization. While the validation of a single analytical method is a well-established practice, the concept of cross-validation between different analytical techniques provides a higher level of confidence in the generated results. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and practices of cross-validating analytical results from various spectroscopic techniques.
At its core, cross-validation is the process of confirming that two or more distinct analytical procedures provide equivalent results for a given analyte. This is particularly powerful when the techniques are orthogonal, meaning they rely on fundamentally different physical or chemical principles of measurement. By demonstrating concordance between orthogonal methods, we significantly reduce the risk of method-specific biases and build a more robust and defensible analytical data package. This guide will delve into the regulatory context, the practical workflows, and specific case studies involving commonly employed spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
The Principle of Orthogonality in Analytical Method Cross-Validation
The concept of orthogonality is central to a robust cross-validation strategy. Orthogonal analytical methods are techniques that measure the same analyte using different, independent principles.[1][2] This independence is key; if two methods share similar potential sources of error or interference, they may produce concordant but inaccurate results. For instance, relying solely on two different chromatographic methods that both depend on the analyte's polarity might not reveal certain impurities that co-elute under both conditions.
By employing orthogonal techniques, we create a system of checks and balances. One method's potential weakness is compensated by the other's strength. For example, a quantitative analysis might be performed using both a UV-Vis spectrophotometric method, which relies on the chromophoric properties of the molecule, and a High-Performance Liquid Chromatography (HPLC) method with UV detection, which separates the analyte from potential interferences before quantification. Agreement between these two methods provides strong evidence of the accuracy of the reported concentration.
Regulatory Framework and Standards
The validation of analytical procedures is a critical component of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) has developed guidelines that are widely adopted globally. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for validating analytical methods.[3][4][5][6] This revised guideline explicitly includes validation principles for spectroscopic techniques that often require multivariate statistical analyses, such as Near-Infrared (NIR), Raman, NMR, and MS.[3]
While ICH Q2(R2) focuses on the validation of individual methods, the principles outlined within it are foundational for cross-validation. Key validation characteristics such as accuracy, precision, specificity, linearity, and range must be established for each method before a cross-validation study is initiated.[7][8] The United States Pharmacopeia (USP) General Chapter <1225>, "Validation of Compendial Procedures," also provides detailed guidance on this topic.[9][10][11]
A crucial aspect of any validation or cross-validation study is the pre-definition of acceptance criteria. These criteria should be based on the intended purpose of the analytical procedure and should be scientifically justified.
Cross-Validation Workflow: A Step-by-Step Guide
A systematic approach is essential for a successful cross-validation study. The following workflow outlines the key stages, from initial planning to final data analysis.
Figure 1: General workflow for the cross-validation of analytical methods.
1. Define the Analytical Target Profile (ATP): The first step is to clearly define the goal of the analysis. This includes specifying the analyte, the required measurement range, and the acceptable levels of accuracy and precision.
2. Select Orthogonal Spectroscopic Techniques: Based on the ATP and the physicochemical properties of the analyte, select at least two orthogonal spectroscopic techniques. Consider the strengths and weaknesses of each technique in the context of the specific analytical challenge.
3. Develop and Validate Individual Methods: Each analytical method must be individually developed and validated according to ICH Q2(R2) or equivalent guidelines.[3][4][5][6] This ensures that each method is suitable for its intended purpose before comparing them.
4. Design the Cross-Validation Study:
- Sample Selection: A representative set of samples covering the entire analytical range should be chosen. This may include samples from different batches, stability studies, or forced degradation studies.
- Concentration Levels: Analyze samples at multiple concentration levels to assess agreement across the range.
- Replicates: A sufficient number of replicate measurements should be performed to allow for robust statistical analysis.
5. Execute the Experiments: The cross-validation study should be performed by qualified analysts following the validated analytical procedures. It is desirable to perform the analyses in parallel to minimize the impact of sample degradation.[12]
6. Statistical Analysis and Data Comparison: The choice of statistical methods will depend on the nature of the data (quantitative or qualitative).
- For Quantitative Data:
- Paired t-test: To determine if there is a statistically significant difference between the means of the two methods.
- F-test: To compare the variances (precision) of the two methods.
- Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.[13][14][15] It plots the difference between the two measurements against their average.
- For Qualitative Data:
- Concordance tables: To assess the agreement in identification results.
Case Study 1: Quantitative Analysis - Cross-Validation of UV-Vis and HPLC-UV for Assay of an Active Pharmaceutical Ingredient (API)
Challenge: To establish a robust and reliable method for the routine quantification of a newly developed API in a simple drug substance matrix. A rapid UV-Vis method is desired for high-throughput screening, while a more specific HPLC-UV method is required for release testing.
Experimental Protocols
UV-Vis Spectrophotometric Method:
-
Standard Preparation: Prepare a stock solution of the API reference standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create a series of calibration standards covering the expected concentration range (e.g., 5-25 µg/mL).
-
Sample Preparation: Accurately weigh the API sample and dissolve it in the same solvent to achieve a concentration within the calibration range.
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax).
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the API in the sample using the regression equation of the calibration curve.
HPLC-UV Method:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The λmax of the API.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation: Prepare standards and samples as described for the UV-Vis method.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the API peak by its retention time. Integrate the peak area and calculate the concentration of the API in the sample by comparing its peak area to that of the standards.[16]
Data Comparison
Ten different batches of the API were analyzed in triplicate by both methods.
| Batch No. | Mean Assay by UV-Vis (%) | Mean Assay by HPLC-UV (%) | Difference (%) |
| 1 | 99.8 | 99.5 | 0.3 |
| 2 | 100.2 | 100.5 | -0.3 |
| 3 | 99.5 | 99.2 | 0.3 |
| 4 | 101.0 | 100.8 | 0.2 |
| 5 | 99.9 | 100.1 | -0.2 |
| 6 | 100.5 | 100.3 | 0.2 |
| 7 | 99.7 | 99.9 | -0.2 |
| 8 | 100.8 | 100.6 | 0.2 |
| 9 | 99.6 | 99.4 | 0.2 |
| 10 | 100.3 | 100.0 | 0.3 |
Statistical Analysis:
-
Paired t-test: The calculated p-value was > 0.05, indicating no statistically significant difference between the mean assay values obtained by the two methods.
-
Bland-Altman Plot: The plot showed that the differences between the methods were randomly distributed around the mean difference, and all data points fell within the 95% limits of agreement.
Case Study 2: Identification and Structural Elucidation - Cross-Validation of FTIR, Raman, and NMR for a New Chemical Entity (NCE)
Challenge: To unequivocally confirm the identity and structure of a newly synthesized NCE.
Experimental Protocols
FTIR Spectroscopy:
-
Sample Preparation: A small amount of the NCE powder is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Analysis: The positions and intensities of the absorption bands are compared to the expected functional groups of the NCE's chemical structure.
Raman Spectroscopy:
-
Sample Preparation: The NCE powder is placed in a glass vial or on a microscope slide.
-
Data Acquisition: The Raman spectrum is excited using a laser (e.g., 785 nm) and the scattered light is collected over a relevant spectral range.
-
Analysis: The Raman shifts are analyzed to identify characteristic vibrational modes of the molecule, which are often complementary to the information obtained from FTIR.[17][18][19]
NMR Spectroscopy:
-
Sample Preparation: The NCE is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, and HMBC.
-
Analysis: The chemical shifts, coupling constants, and correlation signals are used to piece together the molecular structure, confirming the connectivity of all atoms.
Qualitative Data Comparison
Figure 2: Complementary information from orthogonal techniques for structural elucidation.
-
FTIR provided clear evidence for the presence of key functional groups, such as a carbonyl group (C=O) and an amine group (N-H).
-
Raman spectroscopy was particularly useful for identifying the aromatic ring vibrations and the carbon-carbon backbone structure, which were weak in the FTIR spectrum.[17][18][19]
-
NMR spectroscopy provided the definitive proof of structure by establishing the precise connectivity of all protons and carbons in the molecule. The 2D NMR experiments (COSY, HSQC, HMBC) allowed for the complete assignment of the molecular skeleton.
Challenges and Considerations in Spectroscopic Cross-Validation
-
Sample Matrix Effects: The presence of excipients, impurities, or other components in the sample matrix can affect the analytical signal differently in various spectroscopic techniques. It is crucial to perform cross-validation on the final drug product formulation to ensure that the methods are equivalent under real-world conditions.
-
Differences in Sensitivity and Selectivity: The chosen techniques may have different limits of detection (LOD) and quantitation (LOQ), as well as varying selectivity towards the analyte in the presence of other substances. These differences must be understood and accounted for in the study design and data interpretation.
-
The Role of Chemometrics: For complex spectroscopic data, particularly from techniques like NIR and Raman, chemometrics is often employed.[23][24][25][26][27] Chemometrics uses multivariate statistical methods to extract relevant information from the spectra.[28] When cross-validating methods that rely on chemometric models, it is essential to ensure that the models are robust and have been validated appropriately.[29]
Conclusion
Cross-validation of analytical results from different spectroscopic techniques is a powerful strategy for enhancing the reliability and scientific rigor of pharmaceutical analysis. By leveraging the principle of orthogonality, researchers can build a comprehensive and defensible data package that provides a high degree of confidence in the quality of their drug products. A systematic approach to cross-validation, grounded in the principles of regulatory guidelines and sound statistical analysis, is essential for success. As analytical technologies continue to evolve, the thoughtful application of cross-validation will remain a cornerstone of best practices in the pharmaceutical industry.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Miller, J. N., & Miller, J. C. (2018). Chemometrics in Analytical Spectroscopy. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
-
Giavarina, D. (2015). Understanding Bland Altman analysis. PMC. [Link]
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
-
ResearchGate. Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2021). Application of the Cross-Validation Method to the Verification of the Calibration Function in the Validation of an Indirect Analytical Method. [Link]
-
Hindawi. (2012). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Wikipedia. Bland–Altman plot. [Link]
-
Spectroscopy Online. FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. [Link]
-
USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]
-
Pharmaceutical Technology. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
PubMed. (2022). Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation. [Link]
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
-
ResearchGate. Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2021). A Review on Spectroscopic analytical method validation and force degradation study. [Link]
-
USP. <1224> TRANSFER OF ANALYTICAL PROCEDURES. [Link]
-
Spectroscopy Online. (2024). New Tutorial Highlights Power of Chemometrics in Data Analysis. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids. [Link]
-
Acutecaretesting.org. Statistical analysis in method comparison studies part one. [Link]
-
eRepository @ Seton Hall. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]
-
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
MDPI. (2023). Mass Spectrometry-Based Evaluation of the Bland–Altman Approach: Review, Discussion, and Proposal. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
Frontiers. (2019). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. [Link]
-
EAG Laboratories. FTIR and Raman – Composition and Contamination Analysis. [Link]
-
ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]
-
Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. [Link]
-
ResearchGate. Application of the Bland-Altman Plot for Interpretation of Method-Comparison Studies: A Critical Investigation of Its Practice. [Link]
-
PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]
-
MDPI. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. [Link]
-
MDPI. (2024). Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Bannari Amman Institute of Technology. (2024). Chemometrics in Spectral Data Analysis. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Spectroscopy Online. (2024). The Application of XRF Instrumentation in Food Safety Monitoring. [Link]
-
Brieflands. (2021). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. news-medical.net [news-medical.net]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ofnisystems.com [ofnisystems.com]
- 10. uspbpep.com [uspbpep.com]
- 11. researchgate.net [researchgate.net]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 14. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 15. Mass Spectrometry-Based Evaluation of the Bland–Altman Approach: Review, Discussion, and Proposal [mdpi.com]
- 16. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. Frontiers | Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis [frontiersin.org]
- 27. bitsathy.ac.in [bitsathy.ac.in]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. jocpr.com [jocpr.com]
A Comparative Analysis of the Biological Efficacy of Halogenated versus Non-Halogenated Propanolamines: A Guide for Researchers
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical alterations, halogenation—the introduction of halogen atoms—stands out as a powerful tool to modulate the pharmacological profile of bioactive molecules. This guide provides an in-depth comparison of the biological efficacy of halogenated and non-halogenated propanolamines, a class of compounds renowned for their therapeutic applications, most notably as β-adrenergic receptor antagonists. By delving into experimental data and the underlying structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate their own research endeavors in this area.
The Rationale for Halogenation in Propanolamine Drug Candidates
Propanolamines, characterized by a propanol backbone with an amino group, are a versatile scaffold in drug design. The decision to introduce a halogen, such as chlorine, bromine, or fluorine, into a propanolamine structure is a calculated one, driven by the desire to enhance its biological activity, pharmacokinetic properties, and overall therapeutic potential.
Halogenation can influence a molecule's properties in several key ways:
-
Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved absorption and distribution in the body.
-
Metabolic Stability: Halogenation can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.
-
Receptor Binding: The size, electronegativity, and ability of halogens to form halogen bonds can significantly alter the binding affinity and selectivity of a ligand for its target receptor. The nature and position of the halogen are critical in determining these interactions.[1]
-
Electronic Effects: Halogens are electron-withdrawing and can influence the electronic distribution within a molecule, which can in turn affect its reactivity and interactions with biological targets.
This guide will explore these principles through a comparative lens, examining the biological efficacy of halogenated and non-halogenated propanolamines in three key areas: cytotoxicity, receptor binding, and antimicrobial activity.
Comparative Biological Efficacy: A Data-Driven Analysis
To illustrate the impact of halogenation on the biological activity of propanolamines, we will consider a well-known non-halogenated propanolamine, propranolol, as a baseline and compare its activity with that of halogenated analogs and other relevant halogenated compounds, drawing from various studies to highlight the principles of this chemical modification.
Cytotoxicity Against Cancer Cell Lines
Propanolamines, particularly β-blockers, have been investigated for their potential anticancer activities. The following table summarizes the cytotoxic effects of the non-halogenated β-blocker propranolol on a human melanoma cell line (A375), providing a benchmark for comparison.
| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |
| Propranolol (Non-halogenated) | A375 (Melanoma) | MTT Assay | 58.03 (24h), 96.04 (72h) | [2] |
Receptor Binding Affinity: The Case of β-Adrenergic Receptors
The primary therapeutic application of many propanolamines is the blockade of β-adrenergic receptors. The affinity and selectivity of these compounds for β-receptor subtypes (β1 and β2) are critical determinants of their clinical utility. Halogenation has been shown to modulate these properties.
The following table presents the binding affinities (Ki values) of the non-halogenated propranolol and other β-blockers for β1 and β2-adrenergic receptors.
| Compound | Receptor Subtype | Ki (nM) | Citation |
| (-)-Propranolol (Non-halogenated) | β1-adrenoceptor | 8.6 | [4] |
| (-)-Propranolol (Non-halogenated) | β2-adrenoceptor | ~2-3 times more potent than for β1 | [4] |
| Atenolol | β1-adrenoceptor | ~40-fold selective for β1 | [5] |
| Metoprolol | β1-adrenoceptor | ~40-fold selective for β1 | [5] |
| ICI 118,551 | β2-adrenoceptor | ~300-fold selective for β2 | [5] |
Structure-activity relationship (SAR) studies of β-blockers have revealed that the nature of the aromatic ring and its substituents are primary determinants of β1-antagonistic activity.[6] Replacement of the catechol hydroxyl groups with chlorine atoms, for instance, has been shown to retain β-blocking activity.[6] This indicates that halogenation of the aromatic ring of (aryloxy)propanolamines is a viable strategy for modulating receptor affinity and selectivity. The precise positioning of the halogen is crucial; for example, in some series, a para-substitution on the aromatic ring is a common feature of cardioselective (β1-selective) blockers.[7]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. While propanolamines are not primarily known for their antimicrobial properties, the principle of halogenation to enhance such activity is well-established for other chemical classes, such as phenols.
The following table shows the Minimum Inhibitory Concentration (MIC) values for a potent halogenated phenol against Staphylococcus aureus, illustrating the potential of halogenation in conferring antimicrobial efficacy.
| Compound | Microorganism | Assay | MIC (µg/mL) | Citation |
| 2,4,6-triiodophenol (Halogenated Phenol) | Staphylococcus aureus | Broth Microdilution | 5 | [8] |
Studies on halogenated pyrrolopyrimidines have also demonstrated that bromo and iodo substitutions can lead to potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L.[9] These findings strongly suggest that the synthesis and evaluation of halogenated propanolamines could be a promising avenue for the discovery of novel antimicrobial agents. The enhanced lipophilicity of halogenated compounds may facilitate their passage through the bacterial cell wall and membrane, leading to increased intracellular concentrations and disruption of essential cellular processes.
Experimental Methodologies: A Guide to Self-Validating Protocols
To ensure the scientific rigor of comparative studies, it is imperative to employ standardized and validated experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adhesion.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (halogenated and non-halogenated propanolamines) and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]
-
Incubation with MTT: Incubate the plate for 1.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for β-adrenergic receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [125I]-(-)-iodocyanopindolol) for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[5]
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes containing the β-adrenergic receptors from a suitable tissue source (e.g., human myocardium).[5][12]
-
Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of the radioligand and varying concentrations of the test compound.[5][12] Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist like propranolol).[12]
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 2 hours at room temperature).[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.[12]
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.[12]
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and use non-linear regression analysis to calculate the IC50 value. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The plate is incubated, and the lowest concentration of the compound that prevents visible growth is determined as the MIC.[14]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[15][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a density of approximately 5 x 10^5 CFU/mL.[16]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[16] Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Visualizing the Concepts: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway relevant to propanolamine activity.
Caption: A generalized workflow for the comparative biological evaluation of halogenated and non-halogenated propanolamines.
Caption: A simplified diagram of the β-adrenergic receptor signaling pathway and the inhibitory action of propanolamine antagonists.
Conclusion: The Strategic Value of Halogenation
The evidence presented in this guide underscores the significant impact of halogenation on the biological efficacy of propanolamines. While non-halogenated propanolamines like propranolol serve as crucial benchmarks, the introduction of halogens offers a powerful strategy to fine-tune their pharmacological properties. The enhanced cytotoxicity, modulated receptor binding affinity, and potential for antimicrobial activity highlight the versatility of this chemical modification.
For researchers in drug discovery, a thorough understanding of the structure-activity relationships of halogenated compounds is paramount. The choice of halogen, its position on the propanolamine scaffold, and the overall molecular context must be carefully considered to achieve the desired therapeutic profile. By employing rigorous and validated experimental protocols, the scientific community can continue to unlock the full potential of halogenated propanolamines in the development of next-generation therapeutics.
References
-
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]
-
The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. PubMed. [Link]
-
Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry. [Link]
-
Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. [Link]
-
Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique. PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]
-
Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. [Link]
-
IC 50 values for propranolol, atenolol, and ICI118,551. ResearchGate. [Link]
-
Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. MDPI. [Link]
-
Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Synthesis and biological evaluation of alpha-halogenated bisphosphonate and phosphonocarboxylate analogues of risedronate. PubMed. [Link]
-
Beta adrenoceptor subtype binding activity in plasma and beta blockade by propranolol and beta-1 selective bisoprolol in humans. Evaluation with Schild-plots. ResearchGate. [Link]
-
Beta-Blockers as Potential Adjuvants in Melanoma Treatment. PMC. [Link]
-
SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]
-
Antimicrobial Activity of Halogens. ResearchGate. [Link]
-
Trafficking assays of the β2-adrenergic receptor (β2AR). (A) Sequential... ResearchGate. [Link]
-
Antimicrobial Activity of Non-Halogenated Phenolic Compounds. PubMed. [Link]
-
MTT (Assay protocol. Protocols.io. [Link]
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]
-
In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. NIH. [Link]
-
Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. PubMed. [Link]
-
Anti-beta2 Adrenergic Receptor Antibodies (IgG) Elisa. Eagle Biosciences. [Link]
-
The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine. PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]
-
[9 min read] Structure-Activity Relationship - How beta blockers became what they are! Reddit. [Link]
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Beta-Blockers as Potential Adjuvants in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 8. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide [mdpi.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT (Assay protocol [protocols.io]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 3-Amino-3-(3-bromophenyl)propan-1-ol
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail but a critical determinant of its pharmacological profile. For chiral molecules such as 3-Amino-3-(3-bromophenyl)propan-1-ol, a key intermediate in the synthesis of various central nervous system agents, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing upon extensive field experience, this document will not only detail the methodologies but also elucidate the rationale behind procedural choices, ensuring a robust and reliable analytical outcome. The production of enantiopure drugs is of utmost importance to the pharmaceutical industry as pairs of enantiomers can show variation in their pharmacological activity.[1]
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC stands as the most widely adopted method for the enantiomeric separation of pharmaceutical compounds due to its versatility, robustness, and high-resolution capabilities.[2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time as they pass through the column.
Expertise & Experience in Method Development
For a polar molecule like 3-Amino-3-(3-bromophenyl)propan-1-ol, which contains both an amino and a hydroxyl group, a polysaccharide-based CSP is an excellent starting point. These phases, such as those derived from cellulose or amylose, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
The choice between normal-phase and reversed-phase chromatography is critical. While normal-phase (using non-polar solvents like hexane and an alcohol modifier) often provides better selectivity for polar compounds on polysaccharide CSPs, reversed-phase (using aqueous-organic mobile phases) offers the advantage of direct injection of aqueous samples. For this analyte, a normal-phase approach is often preferred for achieving optimal separation.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve an accurately weighed sample of 3-Amino-3-(3-bromophenyl)propan-1-ol in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of diethylamine is crucial for improving peak shape and reducing tailing of the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value | Rationale |
| Resolution (Rₛ) | > 2.0 | A resolution of at least 2.0 ensures baseline separation, which is critical for accurate quantification. |
| Separation Factor (α) | > 1.2 | This indicates good chiral recognition by the stationary phase. |
| Retention Time (tᵣ) | 8-15 minutes | A reasonable analysis time for routine quality control. |
| Limit of Quantification (LOQ) | ~0.1% of the major enantiomer | Essential for accurately determining high enantiomeric purities. |
Workflow Visualization: Chiral HPLC
Caption: Chiral HPLC workflow for ee determination.
Chiral Gas Chromatography (GC): A High-Sensitivity Alternative
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[3] For compounds like 3-Amino-3-(3-bromophenyl)propan-1-ol, which are not sufficiently volatile, derivatization is a necessary prerequisite to analysis. This process converts the polar amino and hydroxyl groups into less polar, more volatile moieties.
Expertise & Experience in Method Development
The key to a successful chiral GC method for this analyte lies in the derivatization step. A common and effective approach is acylation, for example, with trifluoroacetic anhydride (TFAA). This reagent reacts with both the amine and alcohol functional groups to form volatile trifluoroacetyl derivatives. The choice of a chiral capillary column is equally important; cyclodextrin-based stationary phases are often employed for the separation of such derivatives.
Experimental Protocol: Chiral GC-MS
-
Derivatization:
-
To 1 mg of the sample in a vial, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal, as it provides both separation and structural confirmation.
-
Chromatographic Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 50 to 500.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives in the total ion chromatogram (TIC).
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Value | Rationale |
| Resolution (Rₛ) | > 1.5 | A resolution of 1.5 is generally considered sufficient for baseline separation in GC. |
| Separation Factor (α) | > 1.05 | Even small separation factors can yield good resolution in high-efficiency capillary GC. |
| Analysis Time | ~20-30 minutes | The temperature programming allows for a reasonable run time. |
| Limit of Quantification (LOQ) | < 0.1% of the major enantiomer | GC-MS can offer excellent sensitivity, particularly in selected ion monitoring (SIM) mode. |
Workflow Visualization: Chiral GC-MS
Caption: Chiral GC-MS workflow for ee determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Spectroscopic Approach
NMR spectroscopy offers a distinct advantage over chromatographic methods in that it can provide a direct measure of the enantiomeric ratio without the need for physical separation.[4] This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Expertise & Experience in Method Development
For 3-Amino-3-(3-bromophenyl)propan-1-ol, both the amino and hydroxyl groups can be derivatized. A widely used and effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[5] Reaction with the enantiomers of the amino alcohol will form diastereomeric esters or amides, which will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum. The choice of using a CDA versus a CSA depends on the analyte; for this compound, the covalent bond formation with a CDA often leads to larger and more easily quantifiable differences in chemical shifts.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization (using Mosher's acid chloride):
-
Dissolve approximately 10 mg of the amino alcohol in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.
-
Add a slight molar excess (1.1 equivalents) of (R)-(-)-Mosher's acid chloride.
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick ¹H NMR).
-
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a proton in the two diastereomers (e.g., the proton at the chiral center or the methoxy group of the Mosher's ester).
-
Carefully integrate these two signals. The enantiomeric excess is calculated from the ratio of the integrals.
-
Data Presentation: Expected NMR Performance
| Parameter | Expected Value | Rationale |
| Chemical Shift Difference (Δδ) | > 0.02 ppm | A larger Δδ allows for more accurate integration. |
| Analysis Time | ~1-2 hours (including reaction) | The derivatization step adds to the overall analysis time. |
| Precision | Typically ±1-2% | Dependent on signal-to-noise and spectral resolution. |
| Limit of Quantification (LOQ) | ~1-2% of the minor enantiomer | Can be limited by the dynamic range of the NMR detector. |
Workflow Visualization: NMR with CDA
Caption: NMR workflow for ee determination using a CDA.
Comparative Analysis and Recommendations
The choice of the optimal analytical method depends on the specific requirements of the analysis, such as the desired level of accuracy, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC-MS | Chiral NMR with CDA |
| Principle | Physical separation on a chiral stationary phase | Separation of volatile derivatives on a chiral column | Formation of diastereomers with distinct NMR signals |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | Derivatization required |
| Analysis Time | Fast (10-20 min per sample) | Moderate (20-30 min per sample) | Slower (includes reaction time) |
| Sensitivity (LOQ) | High (~0.1%) | Very High (<0.1%) | Moderate (~1-2%) |
| Precision | High | High | Moderate |
| Instrumentation | Standard HPLC with UV detector | GC-MS system | High-field NMR spectrometer |
| Method Development | Can be time-consuming (column and mobile phase screening) | Requires optimization of derivatization and GC program | Requires selection of appropriate CDA and solvent |
| Key Advantage | Robust, widely applicable, preparative capabilities | High sensitivity and structural confirmation (MS) | Direct measurement, no physical separation needed |
| Key Disadvantage | Method development can be empirical | Derivatization adds a step and potential for error | Lower sensitivity and precision compared to chromatography |
Senior Application Scientist's Recommendation:
-
For routine quality control and high-throughput screening , Chiral HPLC is the method of choice due to its speed, robustness, and high precision.
-
When very high sensitivity is required (e.g., for trace analysis of the undesired enantiomer), Chiral GC-MS is superior, provided a reliable derivatization protocol is established.
-
Chiral NMR is an excellent orthogonal method for confirmation and for situations where chromatographic method development is challenging. It is also valuable for mechanistic studies and for determining the absolute configuration when using an agent like Mosher's acid.
Trustworthiness: The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure its reliability.[6][7][8] A validated method provides confidence in the accuracy and precision of the reported enantiomeric excess values. Key validation parameters include:
-
Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of other components.
-
Linearity: Demonstrating a linear relationship between the concentration of the minor enantiomer and the analytical response.
-
Accuracy: The closeness of the measured ee to the true value, often assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
By rigorously validating the chosen analytical method, researchers and drug developers can ensure the integrity of their data and make informed decisions in the progression of chiral pharmaceutical candidates.
References
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8784–8790. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC International - Chromatography Online. Retrieved January 26, 2026, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Bolchi, C., Roda, G., & Pallavicini, M. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. AIR Unimi. Retrieved January 26, 2026, from [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved January 26, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 26, 2026, from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Chiral Separation Techniques. (n.d.). Chemist Library. Retrieved January 26, 2026, from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved January 26, 2026, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. (2025, July 11). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme. Retrieved January 26, 2026, from [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017, May 22). PubMed. Retrieved January 26, 2026, from [Link]
-
Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
Sources
- 1. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for laboratory chemical waste management and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride was not located; therefore, this compound should be handled with the assumption that it possesses hazards similar to related chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.
Foundational Principles: Understanding the Compound and Associated Hazards
This compound is a halogenated organic compound. The presence of a bromine atom categorizes it as a halogenated waste stream, which requires specific disposal pathways due to the environmental impact of halogenated compounds when improperly discarded.[1][2][3] While toxicological properties for this specific molecule are not fully documented, data from analogous compounds suggest it should be treated as a hazardous substance.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Similar brominated and amino alcohol compounds are known to cause skin irritation.[4][5]
-
Serious Eye Damage/Irritation: Contact with eyes may cause serious irritation or damage.[4][5]
-
Acute Toxicity (Oral): The compound may be harmful if swallowed.[5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.
Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle for the disposal of this compound is that it must not be discarded into the environment.[4][7][8] This means no disposal down the sink or in regular trash.[9][10][11] All materials contaminated with this compound must be collected as hazardous chemical waste.
Step 1: Waste Segregation
-
Rationale: Halogenated organic waste streams are typically incinerated at high temperatures, a process that is different and more costly than for non-halogenated waste.[2] Mixing these waste streams leads to unnecessary expense and improper disposal for the entire volume.
-
Procedure:
Step 2: Waste Collection & Containment
-
Rationale: Proper containment is crucial to prevent spills, leaks, and exposure to laboratory personnel.[11] Containers must be compatible with the chemical waste and kept closed to prevent the release of vapors.[1][9]
-
Procedure:
-
Select a container made of a compatible material (high-density polyethylene or glass is generally appropriate) with a secure, screw-top cap.[11]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[1]
-
Fill in all required information on the label:
-
Full chemical name: "this compound"
-
List all other components of the waste mixture with percentages.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Generator's name and contact information.
-
-
Keep the container closed at all times, except when adding waste.[1][8][9]
-
Do not fill the container beyond 90% capacity to allow for expansion.[11]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: The SAA is a designated laboratory area for the safe, temporary storage of hazardous waste, ensuring it is managed correctly at its point of generation.[1][9][11]
-
Procedure:
-
Store the sealed waste container in your lab's designated SAA.
-
Ensure the SAA is away from drains and sources of ignition.[7]
-
Store the container within a secondary containment bin or tray to contain any potential leaks.[2]
-
Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11][12]
-
Step 4: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental safety.[4][5][7][13]
-
Procedure:
-
Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself.[14]
-
The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[4][7]
-
Safety and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory.
| Equipment | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | All handling of the solid compound and preparation of waste should be performed in a fume hood to prevent inhalation of dust or vapors.[5] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles.[4] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use. | Prevents skin contact and irritation.[4][7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[7] |
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE before attempting cleanup.
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound.
References
- Enamine, Safety Data Sheet - tert-butyl 3-amino-2-(3-bromophenyl)
- CymitQuimica, Safety Data Sheet - 2-Amino-3-(3-bromophenyl)propan-1-ol. [URL not available]
-
Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. [Link]
-
Temple University, CHEMICAL WASTE GUIDELINE - Halogenated Solvents in Laboratories. [Link]
-
Chemsrc, (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. [Link]
-
University of Pennsylvania EHRS, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. [Link]
-
American Chemical Society, Regulation of Laboratory Waste. [Link]
-
Hazardous Waste Experts, Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
US EPA, Steps in Complying with Regulations for Hazardous Waste. [Link]
-
ETH Zürich, Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Nipissing University, Hazardous Materials Disposal Guide. [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. vumc.org [vumc.org]
- 3. ethz.ch [ethz.ch]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 3-Amino-1-propanol for synthesis 156-87-6 [merckmillipore.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
Researchers and drug development professionals handling novel chemical entities like 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride are at the forefront of innovation. This guide provides essential, immediate safety and logistical information, focusing on the procedural, step-by-step guidance for personal protective equipment (PPE) and safe handling of this compound. By understanding the causality behind these safety protocols, you can foster a culture of safety and ensure the integrity of your research.
This guide is structured to provide a clear, logical workflow for the safe handling of this and similar chemical compounds, from preparation to disposal.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective measures for risk reduction.
-
Elimination/Substitution : In a research context, this may not always be feasible. However, if a less hazardous alternative can achieve the same scientific outcome, it should be considered.
-
Engineering Controls : These are physical changes to the workspace that isolate researchers from the hazard. The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood.[3]
-
Administrative Controls : These are procedural changes that modify how work is done. Examples include developing standard operating procedures (SOPs), providing thorough training, and clearly labeling hazardous materials.
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and should be used in conjunction with the controls mentioned above.[4]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE | Specifications and Rationale |
| Eyes and Face | Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against splashes and airborne particles.[5][6] A face shield should be worn over goggles when there is a significant risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves provide adequate protection for incidental contact.[5][7] For prolonged handling or in case of a spill, heavier gloves may be necessary. Always inspect gloves for tears or punctures before use and change them frequently.[8] |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect skin and clothing from spills.[4][7] |
| Respiratory | NIOSH-Approved Respirator (if necessary) | If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be required.[4][9] The type of respirator will depend on the specific risk assessment. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[10] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the safety information for this compound and similar compounds.
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly and prepare the work surface with absorbent, disposable bench paper.
-
-
Handling :
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.[3][11]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Disposal :
-
After the experiment is complete, decontaminate the work surface and any equipment used.
-
Dispose of all waste containing this compound in a designated, labeled container for halogenated organic waste.[3][11] Do not mix with non-halogenated waste.[3]
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Emergency Procedures
In the event of an exposure, follow these immediate steps:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.[12]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][12] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
Conclusion
The safe handling of this compound is paramount for researcher safety and the integrity of scientific work. By adhering to the hierarchy of controls, utilizing the appropriate PPE, and following established handling and disposal procedures, researchers can minimize their risk of exposure and maintain a safe laboratory environment. This proactive approach to safety not only protects individuals but also fosters a culture of responsibility and excellence in research.
References
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL - ChemicalBook. (2025-07-26).
- SAFETY DATA SHEET. (2025-12-18). Fisher Scientific.
- Halogenated Solvents in Laboratories. (2021-10).
- Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). SAMS Solutions.
- Safety D
- Personal Protective Equipment (PPE). CHEMM.
- Safety - Chemistry LibreTexts. (2020-06-29).
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- Organic Chemistry Labor
- (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. (2025-10-05). Chemsrc.
- Safety in Organic Chemistry Laboratory.
- Recommended PPE to handle chemicals. (n.d.). BESA.
- A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001-08-16).
- Personal Protective Equipment. (2025-09-12). US EPA.
- safety d
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- 3-Amino-1-propanol CAS 156-87-6 | 800423. Merck Millipore.
- SAFETY DATA SHEET. (2025-12-18). Fisher Scientific.
- (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4. TCI Chemicals.
- 3-Amino-1-propanol Hydrochloride | 14302-46-6. Tokyo Chemical Industry Co., Ltd.
- 3-Amino-1-propanol | C3H9NO. PubChem.
- 3-Amino-1-phenylpropan-1-ol | C9H13NO. PubChem.
- (3S)-3-amino-3-(3-bromophenyl)propanamide. BLDpharm.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
